molecular formula C47H68O5 B3025924 1,3-Didocosahexaenoyl glycerol

1,3-Didocosahexaenoyl glycerol

Numéro de catalogue: B3025924
Poids moléculaire: 713.0 g/mol
Clé InChI: MXYFTPKXCFFQRG-GZSOIYOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Didocosahexaenoin is a diacylglycerol that contains docosahexaenoic acid (DHA; ) at two positions.>

Propriétés

IUPAC Name

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYFTPKXCFFQRG-GZSOIYOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(22:6n3/0:0/22:6n3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a structured diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. As a carrier of the essential omega-3 fatty acid DHA, 1,3-DHA-G is a molecule of significant interest in the fields of nutritional science, pharmacology, and drug development. Its unique structure influences its metabolic fate and biological activity, distinguishing it from free DHA or DHA-containing triglycerides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and biological activities of 1,3-DHA-G, with a focus on its potential as a modulator of cellular signaling pathways. Detailed experimental protocols for its synthesis and analysis are also provided to facilitate further research and development.

Core Chemical and Physical Properties

1,3-Didocosahexaenoyl glycerol is a lipid molecule characterized by a high degree of unsaturation due to the presence of two DHA acyl chains. While specific experimental data for the pure compound is limited, its properties can be inferred from its constituent parts and general characteristics of diacylglycerols.

PropertyValueSource
Chemical Formula C47H68O5N/A
Molecular Weight 713.0 g/mol N/A
CAS Number 140670-42-4N/A
Appearance Expected to be a viscous oil at room temperatureInferred
Solubility Soluble in organic solvents such as chloroform, ethanol, and DMSO. Limited solubility in aqueous media.Inferred
pKa Not applicableN/A

Synthesis of this compound

The synthesis of this compound is typically achieved through enzymatic processes that offer high specificity and yield, minimizing the formation of unwanted byproducts. The most common approach involves the esterification of glycerol with DHA or the glycerolysis of DHA-rich oils.

Experimental Protocol: Enzymatic Esterification of Glycerol with DHA

This protocol describes a laboratory-scale synthesis of 1,3-DHA-G using a 1,3-specific lipase (B570770).

Materials:

  • Glycerol (anhydrous)

  • Docosahexaenoic acid (DHA), high purity

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

  • Molecular sieves (3Å)

  • 2-Methyl-2-butanol (tert-amyl alcohol) or another suitable solvent

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve glycerol and a 2.5 molar excess of DHA in a minimal amount of 2-methyl-2-butanol. The use of a solvent is optional but can improve mixing.

  • Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can inhibit the lipase and promote side reactions.

  • Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).

  • Incubation: The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring under a vacuum or nitrogen atmosphere to remove water produced during the esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination: Once the desired conversion is achieved (typically after 24-48 hours), terminate the reaction by filtering off the immobilized enzyme.

  • Purification: The product mixture is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is typically used to separate 1,3-DHA-G from unreacted starting materials, monoacylglycerols, and triglycerides.

  • Characterization: The purity and identity of the final product are confirmed using HPLC-MS and NMR spectroscopy.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Glycerol + DHA (2.5x molar excess) Reaction Esterification Reaction (40-60°C, vacuum) Reactants->Reaction Solvent Solvent (e.g., 2-Methyl-2-butanol) Solvent->Reaction Enzyme Immobilized 1,3-specific Lipase Enzyme->Reaction Filtration Enzyme Filtration Reaction->Filtration Reaction Mixture ColumnChromatography Silica Gel Column Chromatography Filtration->ColumnChromatography Product Pure this compound ColumnChromatography->Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for both qualitative and quantitative analysis.

Experimental Protocol: HPLC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

Gradient Program:

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar lipids.

MS Parameters (Positive ESI mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Varies depending on the instrument and the desired fragmentation (typically 20-40 eV for MS/MS)

Data Acquisition:

  • Full scan mode to identify the molecular ion ([M+NH4]+ or [M+Na]+).

  • Product ion scan (MS/MS) of the precursor ion to confirm the identity by observing the loss of the DHA acyl chains.

Analytical Workflow Diagram

G Sample 1,3-DHA-G Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction HPLC HPLC Separation (C18 Reversed-Phase) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (MS) ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS Data Data Analysis (Quantification & Identification) MSMS->Data

Caption: A typical experimental workflow for the analysis of this compound by HPLC-MS.

Metabolism and Biological Activities

The metabolic fate of this compound is expected to follow the general pathways of diacylglycerol metabolism. Upon ingestion, it is likely hydrolyzed by lipases in the gastrointestinal tract to glycerol and free DHA, which are then absorbed. Intracellularly, 1,3-DHA-G can be a substrate for various enzymes, leading to the synthesis of other important lipids or its degradation.

Potential Metabolic Pathways

G DAG_13 This compound MAG_DHA mono-DHA-glycerol DAG_13->MAG_DHA Lipase TAG_DHA DHA-containing Triglycerides DAG_13->TAG_DHA DGAT Glycerol Glycerol MAG_DHA->Glycerol Lipase DHA Free DHA MAG_DHA->DHA Glycolysis/\nGluconeogenesis Glycolysis/ Gluconeogenesis Glycerol->Glycolysis/\nGluconeogenesis PL_DHA DHA-containing Phospholipids DHA->PL_DHA Bioactive Bioactive Mediators (e.g., Resolvins, Protectins) DHA->Bioactive

Caption: Postulated metabolic pathways of this compound.

Biological Activities and Signaling

Diacylglycerols are well-established second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). The specific stereochemistry and fatty acid composition of the DAG molecule can influence which PKC isozymes are activated and the downstream cellular responses.

PKC Activation:

1,3-diacylglycerols are generally not considered direct activators of PKC, as the enzyme typically recognizes the sn-1,2-diacylglycerol isomer. However, acyl chain migration can occur in vivo, potentially converting the 1,3-isomer to the active 1,2-isomer. Furthermore, the release of free DHA from 1,3-DHA-G can have profound biological effects. DHA itself can modulate membrane fluidity, influence the activity of membrane-bound proteins, and serve as a precursor to potent anti-inflammatory lipid mediators.

Quantitative Data on PKC Activation by DHA-containing DAGs:

While specific data for 1,3-DHA-G is scarce, studies on sn-1,2-diacylglycerols containing DHA provide valuable insights.

PKC IsozymeActivating DAG SpeciesObservation
PKCγ1-stearoyl-2-docosahexaenoyl-sn-glycerolModerate preference for activation at low concentrations (2 mmol%).[1]
PKCδ1-stearoyl-2-docosahexaenoyl-sn-glycerolModerate preference for activation.[1]
PKCθ1-stearoyl-2-docosahexaenoyl-sn-glycerolStrong preference for activation at low concentrations (2 and 20 mmol%).[1]

Diacylglycerol-PKC Signaling Pathway

G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG_12 sn-1,2-Diacylglycerol PIP2->DAG_12 ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG_12->PKC Activation Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activation (for conventional PKCs) Substrate Substrate Proteins PKC->Substrate Phosphorylation Response Cellular Response Substrate->Response

Caption: General signaling pathway of diacylglycerol-mediated Protein Kinase C activation.

Conclusion and Future Directions

This compound is a promising molecule for the delivery of DHA and for modulating cellular processes. Its unique structure warrants further investigation to fully elucidate its metabolic fate and specific biological activities. Future research should focus on:

  • Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of 1,3-DHA-G compared to other forms of DHA.

  • Specific Biological Effects: Investigating its effects on various cell types, particularly in the context of inflammation, neurological function, and metabolic diseases.

  • Clinical Trials: Evaluating the efficacy and safety of 1,3-DHA-G in human studies for various health applications.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, paving the way for new discoveries and applications of this important structured lipid.

References

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a diacylglycerol (DAG) molecule of significant interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of 1,3-DHA-G. It delves into the established roles of diacylglycerols as second messengers in cellular signaling, with a specific focus on the pathways modulated by docosahexaenoic acid (DHA)-containing DAGs. Detailed experimental protocols for the synthesis of 1,3-diacylglycerols and for assessing the cardioprotective effects of DHA are presented. Furthermore, this guide employs Graphviz visualizations to illustrate key signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Introduction

1,3-Didocosahexaenoyl glycerol is a specific diacylglycerol where the hydroxyl groups at the sn-1 and sn-3 positions of the glycerol backbone are esterified with docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1][2][3] As a diacylglycerol, 1,3-DHA-G is a key signaling molecule involved in a multitude of cellular processes. The presence of DHA, a fatty acid renowned for its neuroprotective and cardioprotective properties, makes 1,3-DHA-G a particularly compelling subject of study for the development of novel therapeutic agents. This document aims to consolidate the current knowledge on 1,3-DHA-G, providing a technical foundation for further research and development.

Structure and Physicochemical Properties

The unique structure of 1,3-DHA-G, featuring two long-chain polyunsaturated fatty acids, dictates its physical and chemical characteristics. These properties are fundamental to its biological function, influencing its incorporation into cellular membranes and its interaction with various enzymes.

Molecular Structure

The chemical structure of this compound is depicted below.

G Molecular Structure of this compound cluster_glycerol Glycerol Backbone cluster_dha1 Docosahexaenoic Acid (sn-1) cluster_dha2 Docosahexaenoic Acid (sn-3) G1 CH2-O-CO-(CH2)2-(CH=CH-CH2)6-CH3 G2 CH-OH DHA1 (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid G3 CH2-O-CO-(CH2)2-(CH=CH-CH2)6-CH3 DHA2 (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C47H68O5[2][3]
Molecular Weight 713.0 g/mol [2][3]
CAS Number 140670-42-4[2][3][4]
Synonyms DG(22:6/0:0/22:6), 1,3-Didocosahexaenoin[2][3]
Purity >98%[2]
Appearance Liquid[2]
Solubility Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[2][3]
Storage Temperature -20°C[3]

Biological Significance and Signaling Pathways

Diacylglycerols are well-established second messengers that are generated at the cell membrane in response to extracellular stimuli. They play a crucial role in signal transduction by activating a variety of downstream effector proteins.

Diacylglycerol Signaling

The canonical diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC). Upon binding of a ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates PKC.[5] Activated PKC, in turn, phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

G General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor (GPCR/RTK) Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active CellularResponse Cellular Response PKC_active->CellularResponse phosphorylates targets Ca2 Ca2+ release IP3->Ca2 triggers Ca2->PKC_inactive co-activates (for cPKC)

Caption: Overview of the general diacylglycerol signaling cascade.

Signaling Specificity of DHA-Containing Diacylglycerols

The fatty acid composition of DAG molecules can influence their signaling properties. Studies have shown that DAGs containing polyunsaturated fatty acids, such as DHA, can exhibit differential activation of PKC isoforms. Specifically, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) has been demonstrated to be a potent activator of certain PKC isoforms.[6][7] This suggests that 1,3-DHA-G could mediate specific cellular responses through the selective activation of particular PKC isozymes.

Cardioprotective Effects and Potential Mechanisms

Omega-3 fatty acids, particularly DHA, are widely recognized for their cardioprotective effects.[8][9] While the precise mechanisms are still under investigation, several pathways are implicated. DHA can be incorporated into cardiomyocyte membranes, altering membrane fluidity and the function of ion channels.[8] Furthermore, DHA and its metabolites have anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[10][11]

A key aspect of DHA's cardioprotective action is its ability to prevent the opening of the mitochondrial permeability transition pore (MPTP), a critical event in ischemia-reperfusion injury that leads to cell death. It is plausible that 1,3-DHA-G, as a carrier of DHA, contributes to these protective effects by locally increasing the concentration of DHA within cardiac cells and activating specific signaling cascades that converge on mitochondrial protection.

G Potential Cardioprotective Signaling of 1,3-DHA-G cluster_extracellular Extracellular cluster_cell Cardiomyocyte cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DHA_G 1,3-Didocosahexaenoyl glycerol (1,3-DHA-G) PKC Protein Kinase C (PKC) DHA_G->PKC activates Membrane Membrane Integration (Alters Fluidity, Ion Channels) DHA_G->Membrane NFkB_pathway NF-κB Pathway DHA_G->NFkB_pathway inhibits Akt_pathway Akt Pathway (RISK Pathway) PKC->Akt_pathway activates Inflammation Inflammation NFkB_pathway->Inflammation MPTP MPTP Opening Akt_pathway->MPTP inhibits CellDeath Cell Death MPTP->CellDeath

Caption: Proposed signaling pathways for the cardioprotective effects of 1,3-DHA-G.

Experimental Protocols

This section provides an overview of methodologies for the synthesis of 1,3-diacylglycerols and for evaluating the cardioprotective effects of DHA-containing compounds.

Enzymatic Synthesis of 1,3-Diacylglycerols

A common and effective method for synthesizing 1,3-diacylglycerols is through the direct enzymatic esterification of glycerol with free fatty acids in a solvent-free system.

Materials:

  • Glycerol (high purity)

  • Docosahexaenoic acid (DHA)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)

  • Reaction vessel (e.g., pear-shaped flask)

  • Vacuum pump

  • Water bath or heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Combine glycerol and DHA in the reaction vessel. A molar ratio of 1:2 (glycerol:DHA) is typically used.

  • Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the total reactants).

  • Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous stirring.

  • Apply a vacuum (e.g., 3-4 mm Hg) to the system to remove the water produced during the esterification reaction, thereby driving the reaction towards product formation.

  • Monitor the reaction progress by analyzing aliquots for the content of free fatty acids, mono-, di-, and triglycerides using techniques such as titration and chromatography (TLC, GC, or HPLC).

  • Once the desired conversion is achieved, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purify the 1,3-diacylglycerol from the reaction mixture using techniques like column chromatography.

Workflow Diagram:

G Workflow for Enzymatic Synthesis of 1,3-Diacylglycerol Reactants Glycerol + DHA (1:2 molar ratio) Reaction Reaction (50-60°C, vacuum, stirring) Reactants->Reaction Lipase Immobilized Lipase (e.g., Lipozyme RM IM) Lipase->Reaction Monitoring Reaction Monitoring (Titration, Chromatography) Reaction->Monitoring Filtration Filtration Reaction->Filtration Purification Purification (Column Chromatography) Filtration->Purification EnzymeRecycling Enzyme Recycling Filtration->EnzymeRecycling Product Pure 1,3-Diacylglycerol Purification->Product

Caption: A generalized workflow for the enzymatic synthesis of 1,3-diacylglycerols.

Assessment of Cardioprotective Effects in a Rat Model of Myocardial Injury

This protocol describes a general approach to evaluate the cardioprotective effects of a test compound, which can be adapted for 1,3-DHA-G, in a rat model of chemically-induced cardiac toxicity.

Materials:

  • Wistar albino rats

  • Cardiotoxic agent (e.g., bupivacaine (B1668057) or isoproterenol)

  • Test compound (this compound)

  • Vehicle control

  • Anesthesia

  • Equipment for monitoring heart rate and respiratory rate

  • Blood collection supplies

  • Reagents for measuring cardiac biomarkers (LDH, CK-MB, Troponin)

  • Histopathology equipment and reagents

Procedure:

  • Acclimatize rats and divide them into experimental groups (e.g., control, vehicle, cardiotoxic agent alone, cardiotoxic agent + test compound).

  • Anesthetize the rats and establish intravenous access.

  • Monitor and record baseline physiological parameters (heart rate, respiratory rate).

  • Administer the test compound or vehicle to the respective groups.

  • Induce cardiac toxicity by administering the cardiotoxic agent.

  • Continuously monitor physiological parameters during and after the induction of toxicity.

  • After a predetermined time, collect blood samples for the analysis of cardiac biomarkers.

  • Euthanize the animals and harvest the hearts for histopathological examination to assess tissue damage.

Experimental Groups and Logic:

G Experimental Design for Assessing Cardioprotection cluster_groups Experimental Groups cluster_endpoints Endpoints for Evaluation Control Control (No treatment) Physiology Physiological Monitoring (Heart Rate, Respiration) Control->Physiology Biomarkers Cardiac Biomarkers (LDH, CK-MB, Troponin) Control->Biomarkers Histology Histopathology (Tissue Damage Assessment) Control->Histology Vehicle Vehicle + Cardiotoxin Vehicle->Physiology Vehicle->Biomarkers Vehicle->Histology TestCompound 1,3-DHA-G + Cardiotoxin TestCompound->Physiology TestCompound->Biomarkers TestCompound->Histology Cardiotoxin Cardiotoxin Alone Cardiotoxin->Physiology Cardiotoxin->Biomarkers Cardiotoxin->Histology

Caption: Logical flow of the experimental design to test the cardioprotective effects of 1,3-DHA-G.

Conclusion

This compound is a molecule with significant potential, bridging the fields of lipid signaling and therapeutics. Its unique structure, combining a diacylglycerol backbone with two DHA molecules, positions it as a key player in cellular signaling with promising cardioprotective properties. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing lipid molecule. Further research is warranted to fully elucidate the specific signaling cascades initiated by 1,3-DHA-G and to translate its preclinical benefits into clinical applications.

References

A Technical Guide to the Natural Occurrence of 1,3-Diacylglycerols of Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "1,3-di-DHA-glycerol," where DHA was presumed to be dihydroxyacetone, did not yield any evidence of the natural occurrence or synthesis of such a molecule. It is highly probable that the requested compound name is a misnomer. This guide will therefore focus on the natural occurrence, biosynthesis, and analysis of 1,3-diacylglycerols of docosahexaenoic acid (1,3-didocosahexaenoin) , a naturally occurring and extensively studied molecule. Docosahexaenoic acid, an omega-3 fatty acid, is also commonly abbreviated as DHA.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analytical methodologies related to 1,3-diacylglycerols of docosahexaenoic acid.

Natural Occurrence of 1,3-Diacylglycerols of Docosahexaenoic Acid

1,3-Diacylglycerols (DAGs) containing docosahexaenoic acid (DHA) are found in various natural sources, particularly in marine ecosystems. These molecules are key intermediates in lipid metabolism and signaling.

Table 1: Quantitative Data on the Occurrence of DHA-Containing Lipids in Various Natural Sources

Source Organism/ProductTotal Lipid Content (% of dry weight)DHA Content (% of total fatty acids)1,3-DHA-Diacylglycerol Content (% of total DAGs)Reference(s)
Microalgae
Aurantiochytrium sp.Not specified50.5% ± 4.9%Data not available[1]
Crypthecodinium cohniiNot specified>30%Data not available[2]
Tisochrysis luteaNot specifiedNot specifiedData not available[3]
Marine Oils
Fish Oil Capsules (range)Not applicable8.7% - 26.4%Data not available[4]
Seal OilNot applicableDHA is mainly in sn-1,3 positionsData not available[5]
Squid OilNot applicableDHA is mainly in the sn-2 positionData not available[5]
Fish and Shellfish
SalmonVariableHighData not available[6]
TunaVariableHighData not available[7]
HerringVariableHighData not available[6]
MackerelVariableHighData not available[6]
SardinesVariableHighData not available[7]
ShrimpVariableModerateData not available[7]
CrabVariableModerateData not available[7]

Note: Quantitative data for the specific 1,3-di-DHA-glycerol isomer is often not reported directly in literature. The data presented reflects the overall abundance of DHA in the lipid fractions of these organisms, where it exists in triglycerides, phospholipids, and as diacylglycerols. The positional distribution of DHA on the glycerol (B35011) backbone can vary.[5]

Biosynthesis and Signaling Pathways

The primary pathway for the synthesis of diacylglycerols, including those containing DHA, is the Kennedy pathway.[8] This pathway involves the sequential acylation of glycerol-3-phosphate.

Biosynthesis_of_1_3_DHA_Diacylglycerol G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA DHA-CoA DAG sn-1,2-Diacylglycerol PA->DAG H₂O TAG Triacylglycerol DAG->TAG Acyl-CoA DAG_1_3 sn-1,3-Diacylglycerol DAG->DAG_1_3 Acyl Migration DHA_CoA DHA-CoA LPAAT Lysophosphatidic Acid Acyltransferase (LPAAT) Acyl_CoA Acyl-CoA GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) PAP Phosphatidic Acid Phosphatase (PAP) DGAT Diacylglycerol Acyltransferase (DGAT) Isomerase Isomerase

Caption: Biosynthesis of DHA-containing diacylglycerols via the Kennedy pathway.

The Kennedy pathway primarily produces sn-1,2-diacylglycerols. The sn-1,3 isomer can be formed through acyl migration, an intramolecular transfer of an acyl chain, which can be catalyzed by isomerases or occur spontaneously.

Diacylglycerols are crucial second messengers in various signaling cascades. DHA-containing DAGs can modulate the activity of several key signaling proteins, including Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).[9]

DHA_DAG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes DHA_DAG DHA-Diacylglycerol PIP2->DHA_DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DHA_DAG->PKC Activates RasGRP RasGRP DHA_DAG->RasGRP Activates Ca2 Ca²⁺ Release IP3->Ca2 Gene_Expression Gene Expression PKC->Gene_Expression Regulates Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor

Caption: Signaling pathway involving DHA-containing diacylglycerols.

Experimental Protocols

Objective: To extract and quantify the amount of 1,3-DHA-diacylglycerols from a biological sample (e.g., fish tissue, microalgae).

Workflow Diagram:

Extraction_Quantification_Workflow start Sample Homogenization extraction Lipid Extraction (Folch or Bligh-Dyer) start->extraction separation TLC or SPE Separation of Lipid Classes extraction->separation derivatization Transesterification to FAMEs separation->derivatization analysis GC-MS or HPLC-MS Analysis derivatization->analysis quantification Quantification using Internal Standard analysis->quantification end Data Analysis quantification->end

Caption: Workflow for extraction and quantification of DHA-diacylglycerols.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of the biological sample in a suitable solvent (e.g., chloroform:methanol).[1]

  • Lipid Extraction:

    • Perform a total lipid extraction using either the Folch et al. or Bligh and Dyer method.[1]

    • This involves partitioning the lipids into an organic phase (chloroform) and removing non-lipid contaminants in an aqueous phase (methanol:water).

  • Separation of Lipid Classes:

    • Separate the total lipid extract into different lipid classes (e.g., triglycerides, diacylglycerols, phospholipids, free fatty acids) using Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE).

    • For TLC, spot the lipid extract onto a silica (B1680970) gel plate and develop it in a solvent system (e.g., hexane:diethyl ether:acetic acid).

    • For SPE, use a silica cartridge and elute different lipid classes with solvents of increasing polarity.

  • Transesterification:

    • Isolate the diacylglycerol fraction and transesterify the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

    • This is typically done by reacting the diacylglycerols with methanol (B129727) in the presence of an acid or base catalyst (e.g., BF₃ in methanol, sodium methoxide).[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the FAMEs by GC-MS to identify and quantify the fatty acid composition.[10]

    • Use a capillary column suitable for FAME separation (e.g., a polar column like a ZB-5ms).[11]

    • The mass spectrometer will confirm the identity of the DHA methyl ester based on its fragmentation pattern.

  • Quantification:

    • Quantify the amount of DHA by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard (e.g., a fatty acid not present in the sample).

Objective: To determine the position of DHA on the glycerol backbone (sn-1, sn-2, or sn-3).

Methodology:

  • Sample Preparation:

    • Isolate the diacylglycerol fraction as described above.

    • Dissolve a precise amount of the purified diacylglycerol sample in a deuterated solvent (e.g., CDCl₃).

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum of the sample.

    • The chemical shifts of the carbonyl carbons of the ester groups are sensitive to their position on the glycerol backbone.[12]

    • The signals for the sn-1 and sn-3 positions are distinct from the signal for the sn-2 position, allowing for the determination of the positional distribution of DHA.[12]

Conclusion

While the molecule "1,3-di-DHA-glycerol" with DHA as dihydroxyacetone appears to be a misnomer, the study of 1,3-diacylglycerols of docosahexaenoic acid is a rich and active area of research. These molecules are naturally present in various marine organisms and play significant roles in lipid metabolism and cellular signaling. The experimental protocols outlined in this guide provide a foundation for researchers to extract, quantify, and characterize these important lipids, paving the way for further understanding of their biological functions and potential therapeutic applications.

References

The Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G), a structured diacylglycerol of significant interest for its potential therapeutic applications. Given that a conventional metabolic pathway for 1,3-DHA-G is not established, this document focuses on the prevalent and highly specific method of its creation: enzymatic esterification. This guide details the substrates, enzymatic catalysts, reaction conditions, and a representative experimental protocol for the synthesis of this compound.

Introduction

1,3-Didocosahexaenoyl glycerol is a diacylglycerol featuring a glycerol backbone with docosahexaenoic acid (DHA) molecules esterified at the sn-1 and sn-3 positions. DHA is an essential omega-3 fatty acid crucial for cognitive function, visual acuity, and possessing anti-inflammatory properties. The specific positioning of DHA on the glycerol backbone in 1,3-DHA-G may influence its absorption, bioavailability, and metabolic fate, making it a molecule of interest for pharmaceutical and nutraceutical development. The synthesis of 1,3-DHA-G is primarily achieved through enzymatic processes that offer high specificity and mild reaction conditions, preserving the integrity of the polyunsaturated DHA.

The Synthesis Pathway: Enzymatic Esterification

The formation of 1,3-DHA-G is not a product of a complex, multi-step metabolic pathway within an organism but rather a direct enzymatic reaction. The core of this synthesis is the esterification of glycerol with two molecules of docosahexaenoic acid, catalyzed by a class of enzymes known as lipases.

Key Components
  • Substrates:

    • Glycerol: A simple polyol compound that forms the backbone of the molecule.

    • Docosahexaenoic Acid (DHA): A C22:6 omega-3 polyunsaturated fatty acid, which is the acyl donor.

  • Catalyst:

    • sn-1,3 Specific Lipases: These enzymes are crucial as they selectively catalyze the esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol, leaving the secondary hydroxyl group at the sn-2 position free. This specificity is key to producing 1,3-diacylglycerols rather than a mixture of mono-, di-, and triglycerides with random acyl group distribution. Commonly used sn-1,3 specific lipases include those derived from Rhizomucor miehei and Thermomyces lanuginosus.[1]

The overall reaction can be summarized as:

Glycerol + 2 Docosahexaenoic Acid ---(sn-1,3 specific lipase)--> this compound + 2 H₂O

To drive the reaction towards the synthesis of the diacylglycerol, the removal of water, a byproduct of the esterification, is essential. This is typically achieved by conducting the reaction under vacuum.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the synthesis of this compound is not extensively reported in peer-reviewed literature, the following table summarizes typical results from the enzymatic synthesis of other 1,3-diacylglycerols and structured lipids containing long-chain polyunsaturated fatty acids. This data provides a comparative overview of reaction conditions and expected yields.

Enzyme SourceSubstratesMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)Enzyme Load (% w/w)Yield of 1,3-Diacylglycerol (%)Reference
Rhizomucor mieheiCaprylic Acid, Glycerol2:12524484.6(Adapted from a study on 1,3-dicaprylin)
Thermomyces lanuginosusOleic Acid, Glycerol2:15012561.1(Adapted from a study on 1,3-diolein)
Candida antarctica Lipase (B570770) BPalmitic Acid, Glycerol2:173615~75 of total DAGs(Adapted from a study on 1,3-dipalmitoylglycerol)
Rhizopus oryzaeTuna Oil Fatty Acids, Glycerol2:14024Not SpecifiedNot Specified(General reference to synthesis of TGs)

Experimental Protocol: Enzymatic Synthesis of this compound

The following is a representative protocol for the laboratory-scale synthesis of 1,3-DHA-G. This protocol is based on established methods for the synthesis of similar 1,3-diacylglycerols.

Materials
  • Glycerol (high purity, anhydrous)

  • Docosahexaenoic acid (DHA, high purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Silica (B1680970) gel for column chromatography

  • Nitrogen gas

Equipment
  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Vacuum pump

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reactant Preparation: In a jacketed glass reactor, combine glycerol and docosahexaenoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the reactor. A typical enzyme load is 5-10% of the total substrate weight.

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the chosen lipase, typically between 40°C and 60°C.

    • Begin stirring to ensure a homogenous mixture.

    • Apply a vacuum to the reactor (e.g., 5 mmHg) to remove the water produced during the esterification, thereby driving the reaction equilibrium towards product formation.[2]

    • Purge the reactor with nitrogen gas before applying the vacuum to minimize oxidation of the DHA.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC to observe the formation of the diacylglycerol product and the consumption of the reactants. The reaction is typically run for 24-48 hours.

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Add hexane to dissolve the lipids and filter to remove the immobilized enzyme. The enzyme can be washed with fresh hexane, dried, and potentially reused.

  • Product Purification:

    • Remove the hexane from the filtrate using a rotary evaporator. The resulting crude product will be a mixture of 1,3-DHA-G, unreacted starting materials, and potentially some mono- and triglycerides.

    • Purify the 1,3-DHA-G from the crude mixture using silica gel column chromatography.

    • Pack a chromatography column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition by TLC. 1,3-DHA-G will elute after any unreacted fatty acids and before more polar compounds like monoglycerides.

    • Pool the fractions containing the pure 1,3-DHA-G and remove the solvent under reduced pressure.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic synthesis of this compound from its constituent substrates.

Biosynthesis_of_1_3_Didocosahexaenoyl_Glycerol Glycerol Glycerol Lipase sn-1,3 Specific Lipase Glycerol->Lipase DHA1 Docosahexaenoic Acid (DHA) DHA1->Lipase DHA2 Docosahexaenoic Acid (DHA) DHA2->Lipase Intermediate sn-1-Docosahexaenoyl glycerol Lipase->Intermediate Product 1,3-Didocosahexaenoyl glycerol Lipase->Product Water1 H₂O Lipase->Water1 - H₂O Water2 H₂O Lipase->Water2 - H₂O Intermediate->Lipase

Caption: Enzymatic esterification of glycerol with DHA.

Experimental Workflow Diagram

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Experimental_Workflow Start Reactant Mixing (Glycerol + DHA) Reaction Enzymatic Esterification (sn-1,3 Lipase, Vacuum, Heat) Start->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Silica Gel Chromatography) Evaporation->Purification Analysis Characterization (GC, HPLC, NMR) Purification->Analysis FinalProduct Pure 1,3-Didocosahexaenoyl glycerol Analysis->FinalProduct

Caption: Workflow for 1,3-DHA-G synthesis and purification.

Conclusion

The synthesis of this compound is a targeted enzymatic process rather than a complex biosynthetic pathway. The use of sn-1,3 specific lipases allows for the precise and efficient production of this structured diacylglycerol. While specific, detailed protocols and quantitative data for this exact molecule are not abundant, established methodologies for analogous compounds provide a strong foundation for its synthesis and purification. Further research to optimize reaction conditions and scale-up production will be crucial for exploring the full therapeutic and nutraceutical potential of this compound.

References

The Physiological Landscape of 1,3-Didocosahexaenoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a specific diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. As an omega-3 polyunsaturated fatty acid-containing lipid, it stands at the intersection of lipid metabolism and cellular signaling. While research specifically targeting 1,3-DHA-G is emerging, its physiological significance can be inferred from the well-established roles of its constituent parts: the diacylglycerol (DAG) backbone and the bioactive fatty acid, DHA. This technical guide synthesizes the current understanding and potential physiological roles of 1,3-DHA-G, offering insights into its metabolism, potential signaling pathways, and therapeutic implications. Particular focus is given to its cardioprotective effects and its likely involvement in neurological and inflammatory processes, driven by the high DHA content.

Introduction

Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism and serve as critical second messengers in a multitude of cellular signaling cascades.[1][2] The specific fatty acids esterified to the glycerol backbone, and their stereospecific positioning, are key determinants of a DAG molecule's ultimate biological function.[3] 1,3-Didocosahexaenoyl glycerol is a unique DAG species featuring two molecules of DHA, an omega-3 polyunsaturated fatty acid renowned for its profound effects on human health, particularly in the brain and cardiovascular system.[4][5][6] This document provides a comprehensive overview of the known and hypothesized physiological roles of 1,3-DHA-G.

Metabolism and Bioavailability

The metabolism of 1,3-diacylglycerols is distinct from that of the more common 1,2-diacylglycerols and triglycerides. Following ingestion, 1,3-DAGs are hydrolyzed by lipases into monoacylglycerols and free fatty acids.[7] A significant portion of these fatty acids may be absorbed and enter the portal circulation directly, rather than being re-esterified into triglycerides within enterocytes for transport via chylomicrons.[7] This metabolic route is believed to contribute to a lower accumulation of body fat compared to the consumption of triglycerides.[8][9]

Table 1: Putative Metabolic Fate of this compound

StepProcessEnzyme(s)Product(s)Physiological Consequence
1Luminal HydrolysisGastric & Pancreatic Lipases1-mono-DHA-glycerol, 3-mono-DHA-glycerol, Free DHARelease of bioactive DHA for absorption.
2AbsorptionEnterocytesFree DHA, MonoacylglycerolsEntry into circulation.
3aRe-esterification (partial)AcyltransferasesTriglyceridesFormation of chylomicrons for lymphatic transport.
3bDirect Portal Transport-Free DHARapid delivery of DHA to the liver and other tissues.
4Cellular UptakeFatty Acid TransportersIntracellular Free DHAAvailability for incorporation into phospholipids (B1166683) or signaling.

Physiological Roles and Signaling Pathways

The physiological effects of 1,3-DHA-G are likely multifaceted, stemming from the combined actions of its DHA moieties and its potential to modulate DAG-mediated signaling pathways.

Cardioprotective Effects

Emerging evidence points to a direct cardioprotective role for 1,3-DHA-G. It has been shown to exhibit cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury, particularly when interacting with Poly-l-glutamic acid (PGA).[10] The high DHA content is a key contributor to this effect. DHA is known to have anti-arrhythmic properties, improve endothelial function, and reduce inflammation, all of which are beneficial in the context of cardiovascular disease.[11][12]

Neurological Function

DHA is a critical structural component of neuronal cell membranes, comprising about 40% of the polyunsaturated fatty acids in the brain.[5] It is essential for neurogenesis, synaptic plasticity, and overall cognitive function.[6] The delivery of two DHA molecules via 1,3-DHA-G could be an efficient mechanism for enriching neuronal tissues with this vital fatty acid. Depletion of DHA in the brain can impair the function of membrane proteins like receptors and ion channels, leading to diminished signal transduction.[13]

Anti-inflammatory and Immunomodulatory Roles

DHA is the precursor to a class of potent anti-inflammatory lipid mediators, including resolvins, protectins, and maresins.[14] These molecules are crucial for the resolution phase of inflammation. By providing a concentrated source of DHA, 1,3-DHA-G can fuel the synthesis of these specialized pro-resolving mediators, thereby helping to dampen inflammatory responses.

Inferred Signaling Pathways

While specific signaling pathways activated by 1,3-DHA-G are yet to be fully elucidated, its structure as a diacylglycerol suggests potential interactions with canonical DAG signaling cascades. Diacylglycerols are well-known activators of Protein Kinase C (PKC) isoforms, which regulate a vast array of cellular processes including cell growth, differentiation, and apoptosis.[15][16][17]

Below is a hypothesized signaling pathway for 1,3-DHA-G, based on general diacylglycerol signaling principles.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Downstream Effects 1_3_DHA_G 1,3-Didocosahexaenoyl Glycerol PKC Protein Kinase C (PKC) 1_3_DHA_G->PKC Activation RasGRP RasGRP 1_3_DHA_G->RasGRP Activation Downstream Downstream Substrates PKC->Downstream Phosphorylation Ras Ras RasGRP->Ras Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response Modulation of MAPK MAPK Pathway Ras->MAPK Activation Gene_Expression Gene Expression MAPK->Gene_Expression Regulation of G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Lipid Vesicles (PS + 1,3-DHA-G) B Combine Reagents: - Recombinant PKC - Vesicles - Substrate Peptide - ATP (γ-³²P) A->B C Incubate at 30°C B->C D Stop Reaction & Spot on Paper C->D E Wash & Quantify ³²P D->E F Calculate Kinase Activity E->F

References

1,3-Didocosahexaenoyl Glycerol in Marine Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-didocosahexaenoyl glycerol (B35011) (1,3-DDG), a specific diacylglycerol molecule, within the broader context of marine lipid metabolism. While direct research on the natural occurrence and specific metabolic pathways of 1,3-DDG in marine organisms is limited, this document synthesizes the current understanding of diacylglycerol biosynthesis, stereoisomerism, and its roles as a metabolic intermediate and signaling molecule. The critical importance of docosahexaenoic acid (DHA) in marine ecosystems is a central theme, providing a framework for understanding the potential significance of DHA-containing lipids like 1,3-DDG.

Introduction to Diacylglycerols and Docosahexaenoic Acid in the Marine Environment

Diacylglycerols (DAGs) are fundamental components of cellular lipid metabolism, serving as building blocks for glycerophospholipids and triacylglycerols (TAGs), and acting as crucial second messengers in signal transduction.[1] Structurally, DAGs consist of a glycerol backbone with two fatty acid chains esterified to its hydroxyl groups. The positioning of these fatty acids gives rise to different isomers, primarily sn-1,2-DAG and sn-1,3-DAG, each with distinct metabolic fates and biological activities.[1]

Docosahexaenoic acid (DHA, 22:6n-3) is a long-chain polyunsaturated fatty acid that is highly enriched in marine food webs. It is a vital component of cell membranes, particularly in the brain and retina, and plays a critical role in the neural development and overall health of marine organisms, especially fish.[2][3] The abundance of DHA in marine lipids suggests that various acylated forms, including diacylglycerols like 1,3-DDG, are present and participate in metabolic processes.

While sn-1,2-diacylglycerols are the well-established signaling molecules, the roles of sn-1,3-diacylglycerols are less understood. They are generally considered to be less common in natural systems and are not potent activators of the classical protein kinase C (PKC) signaling pathway.[4][5][6] However, evidence suggests they can be formed through specific enzymatic reactions and may serve as preferred substrates for certain enzymes involved in triacylglycerol synthesis.[4][5]

Biosynthesis of Diacylglycerols in Marine Organisms

The primary pathway for the de novo synthesis of diacylglycerols in eukaryotes, including marine organisms, is the Kennedy pathway. This pathway generates sn-1,2-diacylglycerol, which is the precursor for the synthesis of triacylglycerols and various phospholipids.[7][8]

The formation of sn-1,3-diacylglycerols is thought to occur through alternative mechanisms:

  • Isomerization: sn-1,2-DAG can undergo isomerization to form the more stable sn-1,3-DAG.[2]

  • Lipase-mediated hydrolysis: The hydrolysis of triacylglycerols by certain lipases can yield sn-1,3-DAG. For instance, adipose triglyceride lipase (B570770) (ATGL) shows a preference for hydrolyzing the sn-2 position of a TAG, which would generate a sn-1,3-DAG.[4][5]

Once formed, sn-1,3-DAG can be utilized by specific diacylglycerol acyltransferases (DGATs), particularly DGAT2, for the synthesis of triacylglycerols. This suggests a role for 1,3-DAGs as intermediates in the remodeling of TAGs.[4][5]

Biosynthesis_of_Diacylglycerols G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAT sn12DAG sn-1,2-Diacylglycerol PA->sn12DAG PAP TAG Triacylglycerol sn12DAG->TAG DGAT1/2 PL Phospholipids sn12DAG->PL Various enzymes sn13DAG sn-1,3-Diacylglycerol sn12DAG->sn13DAG Isomerization TAG->sn13DAG ATGL-like lipase sn13DAG->TAG DGAT2

Figure 1: Overview of diacylglycerol biosynthesis pathways.

Signaling Pathways of Diacylglycerols

The role of diacylglycerols as second messengers is primarily attributed to the sn-1,2 isomer. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). sn-1,2-DAG remains in the plasma membrane and recruits and activates C1 domain-containing proteins, most notably protein kinase C (PKC).[9][10] This activation triggers a cascade of phosphorylation events that regulate a wide range of cellular processes.

In contrast, sn-1,3-diacylglycerols are generally not considered to be potent activators of PKC.[4][5][6] However, some evidence suggests that 1,3-DAGs may play a role in signaling through PKC-independent mechanisms, such as the activation of phospholipase A2.[11] Further research is needed to elucidate any specific signaling roles of 1,3-DAGs, particularly in marine organisms.

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes sn12DAG sn-1,2-Diacylglycerol PIP2->sn12DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) sn12DAG->PKC Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca2 Ca2+ release ER->Ca2

Figure 2: The canonical sn-1,2-diacylglycerol signaling pathway.

Quantitative Data on Diacylglycerols in Marine Lipids

Currently, there is a notable lack of quantitative data specifically on 1,3-didocosahexaenoyl glycerol in marine organisms. Research has predominantly focused on the total fatty acid profiles of marine oils and the positional distribution of fatty acids on the glycerol backbone of triacylglycerols.

Table 1: Positional Distribution of Major Fatty Acids in Triacylglycerols of Selected Marine Fish Oils

Fatty AcidAnchovy Oil (%)Tuna Oil (%)Salmon Oil (%)
EPA (20:5n-3)
sn-1/368.372.171.8
sn-231.727.928.2
DHA (22:6n-3)
sn-1/345.248.743.1
sn-254.851.356.9
Palmitic Acid (16:0)
sn-1/361.265.463.7
sn-238.834.636.3

Data adapted from studies on the stereospecific analysis of fish oil triacylglycerols. The values represent the percentage of each fatty acid found at the sn-2 position versus the sn-1 and sn-3 positions combined.

The data in Table 1 highlights that DHA is preferentially located at the sn-2 position of triacylglycerols in these marine fish oils.[12] This has implications for the types of diacylglycerols that would be formed upon hydrolysis. Hydrolysis at the sn-1 and sn-3 positions would yield sn-2-monoacylglycerols rich in DHA. Conversely, hydrolysis at the sn-2 position, which would generate 1,3-diacylglycerols, is also a possibility.

Experimental Protocols

The study of this compound in marine samples requires a multi-step process involving lipid extraction, separation of lipid classes and isomers, and detailed analysis.

Lipid Extraction from Marine Tissues

A modified Folch or Bligh & Dyer method is typically employed for the quantitative extraction of lipids from marine tissues.[13][14]

Protocol:

  • Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • After homogenization, add water to create a biphasic system and facilitate the separation of the lipid-containing chloroform layer from the aqueous methanol layer.

  • Centrifuge the mixture to achieve clear phase separation.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Wash the chloroform extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Store the lipid extract in a solvent like chloroform or hexane (B92381) at -20°C or lower to prevent degradation.

Lipid_Extraction_Workflow start Marine Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize phase_sep Add Water & Centrifuge homogenize->phase_sep collect Collect Chloroform Layer (Lipid Phase) phase_sep->collect wash Wash with Saline collect->wash evaporate Evaporate Solvent (under Nitrogen) wash->evaporate end Total Lipid Extract evaporate->end

Figure 3: Workflow for the extraction of lipids from marine tissues.

Separation of Diacylglycerol Isomers

The separation of 1,2- and 1,3-diacylglycerol isomers is crucial for their individual analysis. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used techniques.[15][16]

TLC Separation:

  • Spot the total lipid extract onto a silica (B1680970) gel TLC plate impregnated with boric acid. Boric acid forms a complex with the cis-diols of 1,2-DAGs, retarding their migration compared to 1,3-DAGs.

  • Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualize the separated lipid spots using a suitable stain (e.g., iodine vapor or primuline (B81338) spray).

  • Scrape the bands corresponding to 1,2- and 1,3-DAGs for further analysis.

HPLC Separation:

Reversed-phase HPLC (RP-HPLC) can effectively separate DAG isomers.

  • Inject the lipid extract onto a C18 column.

  • Elute the isomers using an isocratic mobile phase, such as 100% acetonitrile.[15][17]

  • Detect the eluting peaks using a UV detector (at 205 nm) or an evaporative light scattering detector (ELSD).

Analysis of Diacylglycerol Composition

Once the isomers are separated, their fatty acid composition can be determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs). For detailed molecular species analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

GC Analysis of Fatty Acid Composition:

  • Transesterify the isolated DAG fraction to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • Inject the FAMEs into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar column for separating PUFA isomers).

  • Identify and quantify the FAMEs by comparing their retention times and peak areas to those of known standards.

LC-MS Analysis of Molecular Species:

  • Couple the HPLC system used for isomer separation to a mass spectrometer.

  • Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Identify the molecular species of the diacylglycerols based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion and Future Directions

This compound represents a specific molecule at the intersection of diacylglycerol metabolism and the critical role of DHA in marine ecosystems. While direct evidence for its natural abundance and specific functions in marine organisms is currently lacking, the broader understanding of lipid biochemistry provides a framework for its potential existence and roles. It is likely a minor component compared to its sn-1,2 isomer and may primarily function as a metabolic intermediate in the synthesis and remodeling of triacylglycerols.

Future research should focus on developing and applying highly sensitive and specific analytical methods to screen for the presence of 1,3-DDG in various marine organisms, from phytoplankton to fish. Should its presence be confirmed, further studies will be needed to elucidate the specific enzymatic pathways responsible for its synthesis and to investigate any potential, non-canonical signaling roles it may have. Such research will not only advance our fundamental understanding of marine lipid metabolism but could also open new avenues for the development of structured lipids with specific nutritional and pharmaceutical applications.

References

The Pivotal Role of DHA-Containing Diacylglycerols in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental second messengers, primarily recognized for their role in activating a range of cellular proteins, most notably the protein kinase C (PKC) family. The specific fatty acid composition of DAG molecules can significantly influence their signaling properties. This technical guide provides an in-depth exploration of the functions of diacylglycerols containing docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for neuronal and retinal function, and known for its anti-inflammatory properties. We will delve into the quantitative effects of DHA-containing DAGs on PKC isoform activation, detail relevant experimental protocols for their study, and illustrate the key signaling pathways and experimental workflows involved. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating these signaling pathways.

Introduction to Diacylglycerols and Docosahexaenoic Acid

Diacylglycerols are lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and pivotal signaling molecules. The canonical pathway for the generation of signaling DAG involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli. The resulting 1,2-sn-DAG remains in the plasma membrane, where it recruits and activates a cohort of proteins containing a conserved C1 domain.

Docosahexaenoic acid (DHA; 22:6n-3) is a long-chain omega-3 polyunsaturated fatty acid that is highly enriched in the brain and retina. It plays a critical role in neuronal development, synaptic function, and visual acuity. Furthermore, DHA and its metabolites have potent anti-inflammatory and pro-resolving activities. The incorporation of DHA into the diacylglycerol structure can modulate the signaling output, leading to distinct physiological responses.

Quantitative Analysis of PKC Activation by DHA-Containing Diacylglycerols

The activation of different protein kinase C (PKC) isoforms is a primary function of diacylglycerols. The potency and efficacy of this activation can be significantly influenced by the fatty acid composition of the DAG molecule. Studies have shown that DAGs containing polyunsaturated fatty acids, such as DHA, can exhibit distinct preferences for certain PKC isoforms.

A comprehensive analysis of the activation of conventional (cPKC) and novel (nPKC) PKC isoforms by various diacylglycerol species has provided valuable quantitative data. The table below summarizes the activation of PKC isoforms by 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (18:0/22:6-DG), a representative DHA-containing DAG, in comparison to other DAG species. The data is presented as fold activation relative to a control without DAG.

PKC Isoform2 mmol% 18:0/22:6-DG20 mmol% 18:0/22:6-DG200 mmol% 18:0/22:6-DG2000 mmol% 18:0/22:6-DGReference
PKCα ~1.5-fold~2.5-fold~3.5-fold~6-fold[1][2]
PKCβII No significant activation~1.5-fold~2-fold~4-fold[1][2]
PKCγ ~1.5-fold~2-fold~2.5-fold~6-fold[1][2]
PKCδ No significant activation~1.5-fold (preference)~2-fold (preference)~4-fold[1]
PKCε No significant activation~1.5-fold~2-fold~4-fold (preference)[1]
PKCθ ~2.5-fold (preference)~4-fold (preference)~6-fold~8-fold[1]

Note: "Preference" indicates that 18:0/22:6-DG showed a significantly stronger activation compared to other tested DAG species at that concentration.[1]

Signaling Pathways of DHA-Containing Diacylglycerols

DHA-containing diacylglycerols primarily exert their signaling functions through the activation of two key families of proteins: Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).

The PKC Signaling Pathway

Upon its generation at the plasma membrane, DHA-containing DAG recruits and activates conventional and novel PKC isoforms. This activation initiates a signaling cascade involving the phosphorylation of a multitude of downstream substrates, leading to diverse cellular responses including gene expression, cell proliferation, and differentiation.

PKC_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Neurotransmitters) Receptor Receptor Extracellular_Stimuli->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DHA_DAG DHA-containing Diacylglycerol (DAG) PIP2->DHA_DAG PKC Protein Kinase C (PKC) (Conventional & Novel Isoforms) DHA_DAG->PKC activates Downstream_Substrates Downstream Substrates (e.g., MARCKS, transcription factors) PKC->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Gene Expression, Proliferation, etc.) Downstream_Substrates->Cellular_Response

Caption: PKC Signaling Pathway Activated by DHA-DAG.

The RasGRP-Ras-MAPK Signaling Pathway

RasGRPs are guanine nucleotide exchange factors (GEFs) for the small GTPase Ras. They possess a C1 domain that binds to DAG, leading to their recruitment to the membrane and subsequent activation of Ras. Activated Ras (Ras-GTP) then initiates the mitogen-activated protein kinase (MAPK) cascade, a critical pathway regulating cell growth, differentiation, and survival. DHA-containing DAGs can modulate this pathway, potentially influencing neuronal plasticity and immune responses.

RasGRP_Signaling_Pathway DHA_DAG DHA-containing Diacylglycerol (DAG) RasGRP RasGRP DHA_DAG->RasGRP recruits & activates Ras_GDP Ras-GDP (inactive) RasGRP->Ras_GDP promotes GDP/GTP exchange on Ras Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Cell Growth, Differentiation) Transcription_Factors->Cellular_Response

Caption: RasGRP-Ras-MAPK Pathway Activated by DHA-DAG.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay with Lipid Vesicles

This protocol describes a method to measure the activity of purified PKC isoforms in the presence of lipid vesicles containing DHA-diacylglycerol.

Materials:

  • Purified PKC isoform

  • 1-stearoyl-2-docosahexaenoyl-sn-glycerol (DHA-DAG)

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

Procedure:

  • Lipid Vesicle Preparation: a. Mix PC, PS, and DHA-DAG in chloroform (B151607) at the desired molar ratios (e.g., 68:30:2). b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in Assay Buffer by vortexing. d. Sonicate the suspension on ice until the solution becomes clear to form small unilamellar vesicles.

  • Kinase Reaction: a. In a microcentrifuge tube, combine the lipid vesicle suspension, PKC substrate peptide, and purified PKC enzyme. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantifying Phosphorylation: a. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. b. Wash the paper extensively with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP. c. Quantify the radioactivity on the paper using a scintillation counter.

PKC_Assay_Workflow Start Start Lipid_Mixing 1. Mix Lipids in Chloroform (PC, PS, DHA-DAG) Start->Lipid_Mixing Drying 2. Dry Under Nitrogen to Form a Film Lipid_Mixing->Drying Resuspension 3. Resuspend in Assay Buffer Drying->Resuspension Sonication 4. Sonicate to Form Vesicles Resuspension->Sonication Reaction_Setup 5. Combine Vesicles, PKC Enzyme, and Substrate Peptide Sonication->Reaction_Setup Preincubation 6. Pre-incubate at 30°C Reaction_Setup->Preincubation Reaction_Start 7. Initiate with [γ-³²P]ATP Preincubation->Reaction_Start Incubation 8. Incubate at 30°C Reaction_Start->Incubation Spotting 9. Spot on P81 Paper Incubation->Spotting Washing 10. Wash with H₃PO₄ Spotting->Washing Quantification 11. Scintillation Counting Washing->Quantification End End Quantification->End

Caption: Experimental Workflow for In Vitro PKC Activity Assay.

Lipidomics Workflow for Quantification of DHA-Containing Diacylglycerols by LC-MS/MS

This protocol outlines a general workflow for the extraction, separation, and quantification of DHA-containing DAGs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., a deuterated or ¹³C-labeled DAG)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Lipid Extraction (Bligh & Dyer Method): a. Homogenize the biological sample in a mixture of chloroform and methanol. b. Add the internal standard. c. Induce phase separation by adding chloroform and 0.9% NaCl solution. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the sample onto a C18 column for chromatographic separation of lipid species. b. Use a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile) to elute the lipids. c. Detect and quantify the different DAG species, including those containing DHA, using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Lipidomics_Workflow Start Start: Biological Sample (Cells or Tissue) Homogenization 1. Homogenize in Chloroform/Methanol Start->Homogenization Add_IS 2. Add Internal Standard Homogenization->Add_IS Phase_Separation 3. Induce Phase Separation (Chloroform & NaCl) Add_IS->Phase_Separation Collect_Organic_Phase 4. Collect Lower Organic Phase Phase_Separation->Collect_Organic_Phase Drying 5. Dry Under Nitrogen Collect_Organic_Phase->Drying Reconstitution 6. Reconstitute in Mobile Phase Drying->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis (C18 Column, ESI-MS/MS) Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Lipidomics Workflow for DHA-DAG Quantification.

Therapeutic Implications and Future Directions

The distinct signaling properties of DHA-containing diacylglycerols open up exciting avenues for therapeutic intervention. Given the crucial roles of DHA in neuronal health and inflammation, targeting the generation or downstream signaling of DHA-DAGs could be a promising strategy for a variety of disorders.

  • Neurodegenerative Diseases: Enhancing the production of specific DHA-DAGs in the brain could potentially promote neuronal survival and synaptic plasticity, offering a novel approach for diseases like Alzheimer's and Parkinson's.

  • Inflammatory Disorders: The preferential activation of certain PKC isoforms by DHA-DAGs may contribute to the resolution of inflammation. Developing drugs that mimic the action of these specific DAGs could lead to new anti-inflammatory therapies with fewer side effects.

  • Cancer: The role of DAG signaling in cancer is complex, with different PKC isoforms having both tumor-promoting and tumor-suppressing functions. A detailed understanding of how DHA-DAGs modulate the activity of specific PKC isoforms could enable the development of more targeted cancer therapies.

Future research should focus on further elucidating the precise downstream targets of DHA-DAG-activated signaling pathways in different cell types and disease models. The development of more specific pharmacological tools to modulate the activity of individual PKC and RasGRP isoforms will also be crucial for translating our understanding of DHA-DAG signaling into effective therapies.

Conclusion

Diacylglycerols containing DHA are not merely metabolic intermediates but are sophisticated signaling molecules with the ability to differentially regulate key cellular pathways. Their preferential activation of specific PKC isoforms and their role in the RasGRP-Ras-MAPK cascade highlight their importance in a range of physiological and pathological processes. This technical guide provides a foundational resource for researchers aiming to unravel the complexities of DHA-DAG signaling and harness its therapeutic potential. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into this exciting and rapidly evolving field.

References

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-G), a structured diacylglycerol containing two molecules of the omega-3 fatty acid docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions of the glycerol backbone. This document details the history of its synthesis, outlines both enzymatic and chemical preparation methodologies with specific protocols, and explores its biological activities and associated signaling pathways. Quantitative data from key experimental studies are summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a core resource for researchers and professionals in the fields of lipid chemistry, pharmacology, and drug development.

Introduction and Historical Context

The strategic placement of fatty acids on a glycerol backbone, creating structured lipids, has been a significant area of research to enhance the bioavailability and physiological effects of beneficial fatty acids like docosahexaenoic acid (DHA).[1][2][3] While the broader field of structured lipids has a rich history, the specific synthesis and exploration of 1,3-Didocosahexaenoyl glycerol (1,3-di-DHA-G) are more recent developments. The initial focus of DHA research was on its overall dietary intake and its effects as a component of triglycerides and phospholipids.

The precise history of the first synthesis of 1,3-di-DHA-G is not extensively documented in a single seminal publication. However, its development can be traced through the progression of research into lipase-catalyzed synthesis of structured diacylglycerols. Early work focused on the synthesis of 1,3-diacylglycerols with more common fatty acids. As the therapeutic potential of DHA became more apparent, researchers began to apply these enzymatic techniques to incorporate DHA into specific positions on the glycerol molecule. The synthesis of structured triglycerides containing DHA at the sn-1 and sn-3 positions often involves the use of 1,3-di-DHA-G as a key intermediate.

Synthesis of this compound

The synthesis of 1,3-di-DHA-G can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high regioselectivity, milder reaction conditions, and the ability to avoid the use of harsh chemicals that can degrade the highly unsaturated DHA molecules.

Enzymatic Synthesis

Enzymatic synthesis of 1,3-di-DHA-G typically involves the direct esterification of glycerol with DHA or the glycerolysis of a DHA-rich oil or ester. The use of sn-1,3-specific lipases is crucial for achieving a high yield of the desired 1,3-diacyl-sn-glycerol isomer.

Several commercially available lipases have been utilized for the synthesis of 1,3-diacylglycerols. Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase (B570770) B (Novozym 435) have shown good performance in the synthesis of 1,3-diacylglycerols.[4] The choice of the reaction system, either solvent-free or with an organic solvent, can significantly impact the reaction rate and final product purity. Solvent-free systems are often preferred for their environmental benefits and simpler downstream processing.[4]

This protocol describes a general procedure for the lipase-catalyzed direct esterification of glycerol with docosahexaenoic acid.

Materials:

  • Glycerol (high purity)

  • Docosahexaenoic acid (DHA, high purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)

  • Anhydrous sodium sulfate

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and DHA at a molar ratio of 1:2.

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

  • Reaction Conditions: The reaction is typically carried out at a temperature between 40°C and 60°C with constant stirring under a vacuum or with a stream of inert gas (e.g., nitrogen) to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of mono-, di-, and triglycerides.

  • Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The enzyme can be washed with a solvent like hexane and reused.

  • Product Purification: The crude product mixture is then purified to isolate the 1,3-di-DHA-G. This is typically achieved by silica gel column chromatography. A non-polar solvent like hexane is used to elute the less polar triglycerides, followed by a more polar solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the diacylglycerols and finally the monoacylglycerols and unreacted glycerol.

Workflow for Enzymatic Synthesis and Purification of 1,3-di-DHA-G

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Glycerol Glycerol Reactor Reactor (40-60°C, Vacuum) Glycerol->Reactor DHA Docosahexaenoic Acid (DHA) DHA->Reactor Filtration Filtration Reactor->Filtration Crude Product Lipase Immobilized sn-1,3-Lipase Lipase->Reactor Filtration->Lipase Recycled Lipase ColumnChromatography Silica Gel Column Chromatography Filtration->ColumnChromatography Filtered Product PureProduct Pure 1,3-di-DHA-G ColumnChromatography->PureProduct

Enzymatic synthesis and purification workflow for 1,3-di-DHA-G.
Chemical Synthesis

Chemical synthesis of 1,3-di-DHA-G offers an alternative to enzymatic methods but often requires protection and deprotection steps to achieve the desired regioselectivity, making the process more complex and potentially leading to lower overall yields and the formation of byproducts.

A common chemical approach involves the use of a glycerol derivative with the sn-2 hydroxyl group protected. This protected glycerol is then acylated at the sn-1 and sn-3 positions with DHA, followed by the removal of the protecting group.

This protocol outlines a general multi-step chemical synthesis route.

Materials:

  • 2-O-protected glycerol (e.g., 1,3-O-benzylidene glycerol)

  • Docosahexaenoic acid (DHA) or its activated form (e.g., acyl chloride)

  • Acylating agent/catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

  • Deprotection reagent (e.g., hydrogen for hydrogenolysis of benzylidene group)

  • Organic solvents (e.g., dichloromethane, hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected. For example, reacting glycerol with benzaldehyde (B42025) in the presence of an acid catalyst can form 1,3-O-benzylidene glycerol.

  • Acylation: The protected glycerol is then reacted with two equivalents of DHA in the presence of an activating agent like DCC and a catalyst like DMAP in an anhydrous organic solvent.

  • Deprotection: The protecting group at the sn-2 position is removed. In the case of a benzylidene group, this can be achieved by hydrogenolysis using a palladium catalyst.

  • Purification: The final product, 1,3-di-DHA-G, is purified from the reaction mixture using silica gel column chromatography, similar to the purification step in the enzymatic synthesis.

Workflow for Chemical Synthesis of 1,3-di-DHA-G

G Glycerol Glycerol Protection 2-O-Protected Glycerol Glycerol->Protection Protection of sn-2 OH Acylation Acylation at sn-1,3 Protection->Acylation Deprotection Deprotection of sn-2 OH Acylation->Deprotection Protected 1,3-di-DHA-G DHA DHA (2 eq.) DHA->Acylation Purification Column Chromatography Deprotection->Purification FinalProduct FinalProduct Purification->FinalProduct Pure 1,3-di-DHA-G

General workflow for the chemical synthesis of 1,3-di-DHA-G.

Quantitative Data on Synthesis

The yield and purity of 1,3-di-DHA-G are highly dependent on the chosen synthesis method, catalyst, and reaction conditions. The following tables summarize representative quantitative data from studies on the synthesis of 1,3-diacylglycerols, including those containing DHA.

Table 1: Enzymatic Synthesis of 1,3-Diacylglycerols

Lipase SourceSubstratesReaction Time (h)Temperature (°C)Yield of 1,3-DAG (%)Reference
Rhizomucor mieheiGlycerol, Caprylic acid242584.6[5]
Rhizomucor mieheiGlycerol, Eicosapentaenoic acid242571.7[5]
Candida antarctica BGlycerol, Oleic acid16042.9 (in DES)[6]
Thermomyces lanuginosusSquid oil, Ethanol--Enriched acylglycerol fraction[7]

Table 2: Chemical Synthesis of 1,3-Dihydroxyacetone (a related C3 backbone)

Starting MaterialKey ReagentsOverall Yield (%)Reference
GlycerolHCl/AcOH, PCC, Amberlyst A26-OH-51[8]
Glycerol 1,3-dichlorohydrinPV-PCC, Amberlyst A26-OH-80 (from dichloro-propanone)[8]

Biological Activity and Signaling Pathways

While much of the research on the biological effects of omega-3 fatty acids has focused on DHA itself or its incorporation into triglycerides and phospholipids, emerging evidence suggests that the specific structure of 1,3-di-DHA-G may confer unique biological activities, particularly in the context of cardiovascular health.

Cardioprotective Effects

1,3-di-DHA-G has been shown to exhibit cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury.[9] The mechanisms underlying these effects are thought to be related to the modulation of signaling pathways involved in inflammation and cell survival. Omega-3 fatty acids, in general, are known to have anti-inflammatory, anti-arrhythmic, and triglyceride-lowering effects, all of which contribute to cardiovascular protection.[10][11][12]

Signaling Pathways

Diacylglycerols are well-established second messengers that play a critical role in intracellular signaling. A primary target of diacylglycerols is Protein Kinase C (PKC).

The binding of diacylglycerol to the C1 domain of conventional and novel PKC isoforms leads to their activation.[13] This activation is a key step in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by 1,3-di-DHA-G could potentially modulate downstream signaling cascades that influence cardiac function and inflammation.

Signaling Pathway: Diacylglycerol-Mediated PKC Activation

G PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,3-di-DHA-G (or other DAGs) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to Ca2->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response (e.g., Cardioprotection) Downstream->Response

References

An In-depth Technical Guide on 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (CAS Number: 140670-42-4) is a specific diacylglycerol (DAG) molecule containing two docosahexaenoic acid (DHA) moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a structural analog of endogenous signaling lipids, and a source of the essential omega-3 fatty acid DHA, this molecule is of significant interest in the fields of biochemistry, pharmacology, and drug development. Its unique structure influences its metabolic fate and biological activity, distinguishing it from other DAG isomers and triacylglycerols. This guide provides a comprehensive overview of the available technical information on 1,3-didocosahexaenoyl glycerol, including its physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development, including formulation and delivery. The known properties are summarized in the table below. The molecule is generally described as a liquid or oil at room temperature.

PropertyValueSource(s)
CAS Number 140670-42-4[1]
Synonyms DG(22:6/0:0/22:6), 1,3-Didocosahexaenoin[1]
Molecular Formula C47H68O5[1]
Formula Weight 713.0 g/mol [1]
Physical State Liquid / Oil[1]
Boiling Point (Predicted) 748.5 ± 60.0 °C[2]
Solubility - Chloroform: Slightly soluble- DMF: 10 mg/mL- Ethanol: 10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Stability Stable for at least 2 years when stored at -20°C

Synthesis and Purification

The synthesis of this compound, like other structured 1,3-diacylglycerols, is most effectively achieved through enzymatic methods to ensure regioselectivity and avoid the harsh conditions of chemical synthesis that can degrade the polyunsaturated DHA chains.

Experimental Protocol: Enzymatic Synthesis

A general and widely applicable method for the synthesis of 1,3-diacylglycerols involves the direct esterification of glycerol with the desired fatty acid, catalyzed by a sn-1,3-specific lipase (B570770).

Materials:

  • Glycerol

  • Docosahexaenoic acid (DHA)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Solvent (optional, e.g., n-hexane)

  • Molecular sieves (for water removal)

Procedure:

  • Combine glycerol and DHA in a molar ratio of 1:2 in a round-bottom flask. A solvent such as n-hexane can be added to reduce viscosity, although solvent-free systems are also common.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • Add activated molecular sieves to the mixture to remove water produced during the esterification, which drives the reaction towards product formation.

  • The reaction is typically conducted at a controlled temperature (e.g., 50-60°C) with continuous stirring for a period ranging from several hours to a full day.

  • Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the diacylglycerol product.

  • Upon completion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

Diagram of the Enzymatic Synthesis Workflow:

G Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Byproducts Glycerol Glycerol ReactionVessel Reaction Vessel Glycerol->ReactionVessel DHA Docosahexaenoic Acid (DHA) DHA->ReactionVessel Enzyme sn-1,3-specific Lipase Enzyme->ReactionVessel Conditions Controlled Temperature (e.g., 50-60°C) + Stirring Conditions->ReactionVessel Filtration Filtration ReactionVessel->Filtration Byproducts Water, Monoacylglycerols, Triacylglycerols ReactionVessel->Byproducts CrudeProduct Crude this compound Filtration->CrudeProduct UsedEnzyme Used Immobilized Enzyme Filtration->UsedEnzyme G Purification of this compound CrudeProduct Crude Product from Synthesis MolecularDistillation Molecular Distillation CrudeProduct->MolecularDistillation ColumnChromatography Column Chromatography (e.g., Silica Gel) MolecularDistillation->ColumnChromatography HPLC Preparative HPLC (Optional, for high purity) ColumnChromatography->HPLC PureProduct Purified this compound ColumnChromatography->PureProduct Sufficiently Pure HPLC->PureProduct G Proposed Signaling Pathway of this compound DAG_DHA 1,3-Didocosahexaenoyl Glycerol PKC Protein Kinase C (PKC) Isoforms DAG_DHA->PKC Activation RasGRP RasGRP DAG_DHA->RasGRP Modulation DGK Diacylglycerol Kinase (DGK) DAG_DHA->DGK Substrate MAPK_Cascade MAP Kinase Cascade (ERK1/2) PKC->MAPK_Cascade Activation RasGRP->MAPK_Cascade Activation Cellular_Response Cellular Response (e.g., Cardioprotection) MAPK_Cascade->Cellular_Response PA Phosphatidic Acid (PA) DGK->PA Phosphorylation

References

A Technical Guide to DG(22:6/0:0/22:6) (1,3-Didocosahexaenoyl Glycerol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of DG(22:6/0:0/22:6), a 1,3-diacylglycerol containing two docosahexaenoic acid (DHA) moieties. This document details its physical and chemical characteristics, synthesis and purification methodologies, and analytical procedures. A key focus is the distinction between the metabolic role of 1,3-diacylglycerols and the signaling functions of their 1,2-isomers.

Chemical and Physical Properties

DG(22:6/0:0/22:6), systematically named (4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 2-hydroxy-1,3-propanediyl ester, is a lipid molecule where two DHA chains are esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone, leaving the sn-2 hydroxyl group free.

Table 1: Chemical Identifiers and Physical Properties of DG(22:6/0:0/22:6)

PropertyValueReference(s)
Common Names 1,3-Didocosahexaenoyl Glycerol, 1,3-Didocosahexaenoin, DG(22:6/0:0/22:6)[1][2]
CAS Number 140670-42-4[1][2]
Molecular Formula C47H68O5[1][2]
Formula Weight 713.0 g/mol [1][2]
Physical State Liquid[1]
Purity ≥98% (commercially available)[2]
Solubility DMF: 10 mg/ml Ethanol: 10 mg/ml Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml Chloroform: Slightly soluble[1][2]
Storage Temperature -20°C[1][2]

Synthesis and Purification

The synthesis of 1,3-diacylglycerols like DG(22:6/0:0/22:6) is typically achieved through enzymatic esterification to ensure regioselectivity, avoiding the formation of 1,2- and 2,3-isomers that would occur with chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is a general method for the enzymatic synthesis of 1,3-diacylglycerols and can be adapted for DG(22:6/0:0/22:6).

Materials:

  • Glycerol

  • Docosahexaenoic acid (DHA)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)[2]

  • Solvent-free system or a non-polar solvent (e.g., n-hexane)

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: Combine glycerol and DHA in a 1:2 molar ratio in the reaction vessel. For a solvent-free system, the reactants are used neat.

  • Enzyme Addition: Add the immobilized 1,3-specific lipase to the mixture. The enzyme loading is typically 5-10% of the total substrate weight.[3]

  • Reaction Conditions: Heat the mixture to a temperature optimal for the chosen lipase (e.g., 50-75°C) with continuous stirring.[3][4] Apply a vacuum to remove water produced during the esterification, which drives the reaction towards product formation.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.[3]

Experimental Protocol: Purification of 1,3-Diacylglycerols

The crude product from the synthesis will contain a mixture of mono-, di-, and triacylglycerols, as well as unreacted fatty acids. Purification is essential to isolate the 1,3-diacylglycerol.

1. Molecular Distillation:

  • This technique is effective for separating components based on their molecular weight and is particularly useful for removing monoacylglycerols and free fatty acids.[4]

  • Procedure: The crude product is subjected to multi-stage molecular distillation. The first stage is typically performed at a lower temperature (e.g., 170-190°C) to remove lighter components like free fatty acids and monoacylglycerols. A subsequent stage at a higher temperature can then be used to isolate the diacylglycerol fraction.[4]

2. Crystallization:

  • Crystallization from a suitable solvent can be used to purify 1,3-diacylglycerols, especially those with saturated fatty acids. For polyunsaturated diacylglycerols like DG(22:6/0:0/22:6), this method may be more challenging due to their liquid nature.

  • Procedure: Dissolve the crude product in a mixed solvent system (e.g., n-hexane:ethyl acetate) and cool to induce crystallization. The desired 1,3-diacylglycerol can then be isolated by filtration. The optimal solvent ratio and temperature will need to be determined empirically.[6]

3. Silica (B1680970) Gel Column Chromatography:

  • For high-purity samples, silica gel column chromatography is a valuable technique.

  • Procedure: Dissolve the crude product in a non-polar solvent (e.g., n-hexane) and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., n-hexane with increasing proportions of diethyl ether or ethyl acetate). Collect fractions and analyze by TLC to identify those containing the pure 1,3-diacylglycerol.[5]

Biological Role and Mechanism of Action

A critical distinction in the biological function of diacylglycerols lies in their stereochemistry. While sn-1,2-diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), sn-1,3-diacylglycerols are not physiological activators of PKC.[1] This is due to the specific conformational requirements of the C1 domain of PKC for binding to diacylglycerol.

DG(22:6/0:0/22:6) is therefore primarily considered a metabolic intermediate in the synthesis and breakdown of triacylglycerols.[1] Dietary 1,3-diacylglycerols have been shown to have beneficial metabolic effects, such as reducing body fat accumulation and protecting against diet-induced insulin (B600854) resistance.[7] One study has specifically indicated that this compound exhibits cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury.[8]

The metabolic fate of ingested 1,3-diacylglycerols differs from that of triacylglycerols. They are hydrolyzed by lipases to form 1- (or 3-) monoacylglycerol and free fatty acids, which are then absorbed.[9]

Analytical Methodologies

Accurate analysis and quantification of DG(22:6/0:0/22:6) require methods that can distinguish it from its 1,2-isomer and other lipid species.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of diacylglycerols.

Sample Preparation and Derivatization:

  • To prevent acyl migration between the sn-1, sn-2, and sn-3 positions, which can occur under certain conditions, derivatization of the free hydroxyl group is often performed.[10]

  • A common derivatization agent is 2,4-difluorophenyl isocyanate, which reacts with the hydroxyl group to form a urethane (B1682113) derivative. This not only prevents isomerization but also improves ionization efficiency and allows for sensitive detection using constant neutral loss scanning in tandem MS.[10]

LC-MS/MS Protocol Outline:

  • Lipid Extraction: Extract lipids from the sample using a modified Bligh and Dyer method.

  • Derivatization (Optional but Recommended): Derivatize the extracted lipids with 2,4-difluorophenyl isocyanate.

  • Chromatographic Separation: Separate the lipid species using normal-phase HPLC with a mobile phase gradient suitable for neutral lipids.

  • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. For quantitative analysis, employ constant neutral loss scanning (e.g., a neutral loss of 190.1 Da for the 2,4-difluorophenyl urethane derivative).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear (¹H, ¹³C) and multidimensional NMR spectroscopy can be used for the structural elucidation and quantification of diacylglycerols without the need for derivatization.

¹H-NMR Spectroscopy:

  • Provides information on the different proton environments in the molecule. Key signals include those from the glycerol backbone, olefinic protons of the DHA chains, and allylic protons.[11]

¹³C-NMR Spectroscopy:

  • Offers detailed structural information, with distinct chemical shifts for the carbonyl carbons and the carbons of the glycerol backbone, allowing for the differentiation of 1,2- and 1,3-isomers.[4]

NMR Sample Preparation:

  • Dissolve a known amount of the lipid sample (e.g., 100 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Integration of the relevant signals allows for the quantification of the different acylglycerol species in the sample.[4]

Visualizations

Signaling vs. Metabolic Pathways of Diacylglycerol Isomers

The following diagram illustrates the distinct roles of sn-1,2-diacylglycerol as a signaling molecule and sn-1,3-diacylglycerol as a metabolic intermediate.

DAG_Pathways cluster_membrane Plasma Membrane PIP2 PIP2 PLC PLC PIP2->PLC Signal DAG12 sn-1,2-Diacylglycerol (Signaling) PLC->DAG12 PKC_inactive Inactive PKC DAG12->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (Cell Growth, Proliferation) PKC_active->Downstream TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase Hydrolysis DAG13 sn-1,3-Diacylglycerol (Metabolic Intermediate) Lipase->DAG13 FFA Free Fatty Acids Lipase->FFA Metabolism Energy Production & TAG Resynthesis DAG13->Metabolism FFA->Metabolism

Figure 1: Differential roles of diacylglycerol isomers.
Experimental Workflow: Synthesis and Purification of 1,3-Diacylglycerol

This diagram outlines the general workflow for producing and purifying 1,3-diacylglycerols.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Quality Control start Glycerol + 2 eq. Fatty Acid reaction 1,3-Specific Lipase (Solvent-free, Vacuum) start->reaction crude Crude Product (MAG, DAG, TAG, FFA) reaction->crude mol_dist Molecular Distillation crude->mol_dist Remove FFA, MAG analysis TLC, GC, HPLC, LC-MS, NMR crude->analysis cryst Crystallization mol_dist->cryst Fractionation pure_dag Pure 1,3-Diacylglycerol mol_dist->pure_dag chrom Column Chromatography cryst->chrom High Purity cryst->pure_dag chrom->pure_dag pure_dag->analysis

Figure 2: General workflow for 1,3-diacylglycerol synthesis.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DDG) is a structured diacylglycerol containing two molecules of docosahexaenoic acid (DHA) esterified to the sn-1 and sn-3 positions of a glycerol backbone. DHA, an essential omega-3 polyunsaturated fatty acid, is crucial for brain development, cognitive function, and possesses anti-inflammatory properties. The specific positioning of DHA at the sn-1 and sn-3 positions in 1,3-DDG may offer unique metabolic and bioavailability advantages, making it a compound of significant interest in the pharmaceutical and nutraceutical industries. Enzymatic synthesis provides a regioselective and mild approach to produce high-purity 1,3-DDG, avoiding the harsh conditions and potential side reactions of chemical synthesis.

These application notes provide detailed protocols for the enzymatic synthesis, purification, and analysis of 1,3-DDG, intended for use by researchers, scientists, and professionals in drug development.

Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol

The primary method for the enzymatic synthesis of 1,3-DDG is the direct esterification of glycerol with docosahexaenoic acid (DHA) using a sn-1,3-specific lipase (B570770). This reaction is typically performed in a solvent-free system under vacuum to drive the reaction towards product formation by removing the water byproduct.

Key Reagents and Equipment
  • Enzyme: Immobilized sn-1,3-specific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei or Novozym® 435 from Candida antarctica lipase B).

  • Substrates: High-purity (>98%) docosahexaenoic acid (DHA) and glycerol.

  • Reaction Vessel: A magnetically or mechanically stirred glass reactor connected to a vacuum pump.

  • Temperature Control: Heating mantle or water bath.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: Direct Esterification
  • Reactant Preparation: Add glycerol and docosahexaenoic acid to the reaction vessel. A molar ratio of DHA to glycerol of 2:1 is stoichiometric, but ratios may be varied to optimize the yield of 1,3-DDG.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature (typically 50-60°C) with continuous stirring.

    • Once the temperature is stable, apply a vacuum (e.g., <5 mbar) to the system to remove the water produced during the esterification.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the composition of the reaction mixture by HPLC-ELSD. The reaction is typically complete within 24-48 hours.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

Illustrative Reaction Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Esterification cluster_products Reaction Products Glycerol Glycerol Reactor Reaction Vessel (Solvent-free, Vacuum, 50-60°C) Glycerol->Reactor DHA Docosahexaenoic Acid (DHA) DHA->Reactor Product_Mixture Crude Product Mixture: - 1,3-DDG - 1,2-DDG - Mono-DHA-Glycerol - Tri-DHA-Glycerol - Unreacted Substrates Reactor->Product_Mixture Lipase sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Lipase->Reactor Purification_Workflow Crude_Product Crude Reaction Product Molecular_Distillation Molecular Distillation Crude_Product->Molecular_Distillation DAG_Fraction Diacylglycerol-Rich Fraction Molecular_Distillation->DAG_Fraction Byproducts1 Byproducts: - Unreacted DHA - Monoglycerides Molecular_Distillation->Byproducts1 Distillate Solvent_Fractionation Solvent Fractionation (e.g., Hexane, -20°C) DAG_Fraction->Solvent_Fractionation Purified_Product High-Purity 1,3-DDG Solvent_Fractionation->Purified_Product Crystals Byproducts2 Byproducts: - 1,2-DDG - Triglycerides Solvent_Fractionation->Byproducts2 Filtrate Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis Sample Sample (Crude or Purified) Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC ELSD ELSD Detector HPLC->ELSD Chromatogram Chromatogram ELSD->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Application Notes and Protocols for the Synthesis of 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-glycerol), a structured diacylglycerol of significant interest in pharmaceutical and nutritional research. Docosahexaenoic acid (DHA), an omega-3 fatty acid, is known for its numerous health benefits, and its specific positioning on the glycerol backbone can influence its bioavailability and metabolic fate. This protocol outlines a chemoenzymatic approach, which is often favored for its high regioselectivity and milder reaction conditions, thus preserving the integrity of the highly unsaturated DHA. The synthesis involves the protection of the secondary hydroxyl group of glycerol, followed by lipase-catalyzed esterification with DHA, and subsequent deprotection to yield the target molecule.

Introduction

Structured lipids, such as 1,3-diacylglycerols, are gaining prominence in drug delivery and medical nutrition due to their unique physicochemical and physiological properties. 1,3-Didocosahexaenoyl glycerol, in particular, is a valuable compound for investigating the metabolic and signaling pathways influenced by specifically located polyunsaturated fatty acids. The synthesis of this molecule, however, presents challenges due to the high susceptibility of DHA to oxidation and the need for precise control over the esterification positions on the glycerol backbone.

This protocol details a robust and reproducible method for the synthesis, purification, and characterization of 1,3-di-DHA-glycerol, providing researchers with a practical guide for obtaining this important molecule for their studies.

Materials and Reagents

Material/ReagentGradeSupplierNotes
GlycerolAnhydrous, ≥99.5%Sigma-Aldrich
Docosahexaenoic acid (DHA)≥98%Cayman ChemicalStore at -20°C under argon
Immobilized Lipase (B570770) (Lipozyme RM IM)-Novozymes1,3-specific lipase
2,2-Dimethoxypropane≥98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrateACS reagent, ≥98.5%Sigma-AldrichCatalyst
N,N-Dicyclohexylcarbodiimide (DCC)99%Sigma-AldrichCoupling agent
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichCatalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
n-HexaneAnhydrous, ≥95%Sigma-Aldrich
Ethyl acetate (B1210297)HPLC gradeFisher ScientificFor chromatography
Boric acidACS reagent, ≥99.5%Sigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium bicarbonateACS reagent, ≥99.7%Sigma-Aldrich
Sodium sulfateAnhydrous, granularFisher Scientific
Butylated hydroxytoluene (BHT)≥99%Sigma-AldrichAntioxidant
Silica (B1680970) gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Millipore

Experimental Protocols

This synthesis is a multi-step process involving the protection of glycerol, enzymatic esterification, and deprotection. It is critical to perform all reactions under an inert atmosphere (argon or nitrogen) and to add an antioxidant like BHT to all solutions containing DHA to prevent oxidation.

Step 1: Synthesis of 1,3-O-Isopropylideneglycerol (Solketal)

This step protects the primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group available for subsequent reactions. However, for the synthesis of 1,3-diacylglycerol, we need to protect the secondary hydroxyl group. A more appropriate protecting group strategy is required.

Corrected Step 1: Protection of the secondary hydroxyl group of glycerol.

A more suitable approach involves the use of a protecting group that selectively protects the secondary hydroxyl group or allows for the differential protection of the primary and secondary hydroxyls. A common strategy is to first protect the 1,3-hydroxyl groups, functionalize the 2-hydroxyl, and then deprotect the 1,3-positions. However, for direct acylation of the 1 and 3 positions, we will protect the 2-position.

Protocol for 2-O-Protected Glycerol (e.g., 2-O-Benzylglycerol)

This is a more complex multi-step process. A simpler and more direct approach for 1,3-diacylation is to use a 1,3-specific enzyme.

Revised Protocol: Direct Enzymatic Esterification

This chemoenzymatic approach leverages the 1,3-regioselectivity of certain lipases to directly esterify glycerol at the sn-1 and sn-3 positions.

1. Reaction Setup:

  • In a round-bottom flask, dissolve glycerol (10 mmol) and docosahexaenoic acid (DHA) (22 mmol, 2.2 equivalents) in a suitable solvent-free system or a minimal amount of an organic solvent like n-hexane (20 mL).

  • Add the immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) at a concentration of 5-10% (w/w) of the total substrates.

  • Add BHT (0.05% w/w) to the reaction mixture to prevent oxidation of DHA.

2. Enzymatic Reaction:

  • The reaction is carried out under reduced pressure (vacuum) to remove the water produced during esterification, which drives the reaction to completion.

  • The reaction mixture is incubated at a controlled temperature, typically between 40-60°C, with continuous stirring for 24-48 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of hexane (B92381):ethyl acetate (e.g., 80:20 v/v).

3. Reaction Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), the enzyme is removed by filtration.

  • The solvent (if used) is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically used. The fractions containing the 1,3-di-DHA-glycerol are collected.

Expected Yields and Purity:

StepProductTypical Yield (%)Purity (%)
Enzymatic EsterificationThis compound70-85>95 (after chromatography)
Characterization

The structure and purity of the synthesized 1,3-di-DHA-glycerol should be confirmed by various analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of DHA and glycerol moieties and the ester linkages. The signals corresponding to the glycerol backbone protons will confirm the 1,3-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Glycerol & DHA Esterification Enzymatic Esterification (40-60°C, Vacuum) Reactants->Esterification Enzyme Immobilized Lipase Enzyme->Esterification Solvent Solvent (optional) Solvent->Esterification Filtration Enzyme Filtration Esterification->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Characterization Characterization (NMR, MS, HPLC) Chromatography->Characterization

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Flow cluster_chemical Hypothetical Chemical Pathway cluster_enzymatic Recommended Chemoenzymatic Pathway Start Start: Glycerol & DHA Protect Protect sn-2 OH of Glycerol (Chemical Method) Start->Protect Enzymatic Direct 1,3-Specific Enzymatic Esterification Start->Enzymatic Esterify Esterify sn-1 and sn-3 OH with DHA Protect->Esterify Deprotect Deprotect sn-2 OH Esterify->Deprotect Purify Purification Deprotect->Purify Enzymatic->Purify Product Final Product: 1,3-di-DHA-glycerol Purify->Product

Caption: Comparison of chemical and chemoenzymatic synthesis pathways for 1,3-di-DHA-glycerol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yieldIncomplete reaction- Increase reaction time.- Ensure efficient water removal (check vacuum).- Increase enzyme concentration.
Enzyme deactivation- Ensure reaction temperature is within the optimal range for the lipase.- Use fresh or properly stored enzyme.
Product oxidationExposure to air/light- Maintain an inert atmosphere throughout the process.- Add antioxidant (BHT) to all solutions.- Store DHA and the final product at low temperatures and under inert gas.
Incomplete separation during chromatographyImproper solvent system- Optimize the mobile phase composition for better resolution on TLC before running the column.
Column overloading- Use a larger column or reduce the amount of crude product loaded.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound using a chemoenzymatic approach. This method is advantageous due to its high regioselectivity, mild reaction conditions, and good yields. The successful synthesis and purification of 1,3-di-DHA-glycerol will enable further research into its biological activities and potential therapeutic applications. Careful handling of the polyunsaturated fatty acid, DHA, is paramount to prevent oxidation and ensure the integrity of the final product.

Application Notes and Protocols for the Purification of 1,3-Didocosahexaenoyl Glycerol from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DDG) from a typical enzymatic synthesis reaction mixture. These guidelines are intended for researchers and professionals involved in lipid chemistry, drug development, and nutritional science.

Introduction

1,3-Didocosahexaenoyl glycerol (1,3-DDG) is a structured diacylglycerol containing two molecules of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, esterified to the sn-1 and sn-3 positions of a glycerol backbone. Due to the specific positioning of DHA, 1,3-DDG is a molecule of significant interest for pharmaceutical and nutraceutical applications. The synthesis of 1,3-DDG, typically achieved through enzymatic esterification of glycerol and DHA, results in a complex reaction mixture. This mixture can contain the desired 1,3-DDG, as well as unreacted starting materials (glycerol and free fatty acids), monoacylglycerols (MAGs), 1,2(2,3)-diacylglycerol isomers, and triacylglycerols (TAGs).

Effective purification is critical to isolate 1,3-DDG with high purity for subsequent research and development. This application note details a multi-step purification strategy involving solvent extraction, silica (B1680970) gel column chromatography, and optional high-performance liquid chromatography (HPLC) for achieving high-purity 1,3-DDG.

Overview of the Purification Workflow

The purification process is designed to systematically remove impurities based on their polarity and chemical properties. The general workflow is as follows:

PurificationWorkflow ReactionMixture Crude Reaction Mixture SolventExtraction Liquid-Liquid Extraction ReactionMixture->SolventExtraction Removal of Glycerol ColumnChromatography Silica Gel Column Chromatography SolventExtraction->ColumnChromatography Separation of Lipid Classes HPLCPurification Preparative HPLC (Optional) ColumnChromatography->HPLCPurification High-Purity Fractionation PureProduct High-Purity 1,3-DDG ColumnChromatography->PureProduct HPLCPurification->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR, GC-MS) PureProduct->Analysis Quality Control

Caption: A typical workflow for the purification of 1,3-DDG.

Data Presentation: Expected Purity and Yield

The following table summarizes the expected purity and recovery at each stage of the purification process. These values are estimates based on the purification of similar diacylglycerols and may vary depending on the initial reaction conditions and the scale of the purification.

Purification StepKey Impurities RemovedExpected Purity of 1,3-DDGExpected Recovery of 1,3-DDG
Liquid-Liquid Extraction Unreacted glycerol, polar impurities30-50%>95%
Silica Gel Column Chromatography Free fatty acids, monoacylglycerols, triacylglycerols>90%80-90%
Preparative HPLC (Optional) 1,2(2,3)-diacylglycerol isomers, minor impurities>98%70-80%

Experimental Protocols

Materials and Reagents
  • Crude 1,3-DDG reaction mixture

  • Silica gel (230-400 mesh)[1]

  • Boric acid

  • Hexane (B92381) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Primuline (B81338) spray reagent

  • Standards for TLC and HPLC (DHA, glycerol, 1-monodocosahexaenoyl glycerol, 1,2-didocosahexaenoyl glycerol, tridocosahexaenoyl glycerol)

Protocol 1: Liquid-Liquid Extraction

This initial step aims to remove the bulk of unreacted glycerol and other highly polar impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a mixture of chloroform and methanol (2:1, v/v).

  • Washing: Transfer the solution to a separatory funnel and wash three times with deionized water. Gently invert the funnel to avoid emulsion formation.

  • Phase Separation: Allow the phases to separate completely. The lower organic phase contains the lipids (DDG, MAGs, TAGs, FFAs), while the upper aqueous phase contains glycerol and other polar components.

  • Drying and Evaporation: Collect the lower organic phase, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography

This is the primary purification step to separate 1,3-DDG from other lipid classes. To prevent acyl migration (the conversion of 1,2-DAGs to 1,3-DAGs and vice-versa on the acidic silica surface), the silica gel can be impregnated with boric acid.[2]

Preparation of Boric Acid Impregnated Silica Gel:

  • Prepare a 2.3% (w/v) solution of boric acid in ethanol (B145695).[2]

  • Make a slurry of silica gel in the boric acid solution.

  • Evaporate the ethanol under reduced pressure until the silica gel is free-flowing.

  • Activate the boric acid-impregnated silica gel by heating at 100-110°C for 2-3 hours before use.[2]

Chromatography Procedure:

  • Column Packing: Prepare a slurry of the boric acid-impregnated silica gel in hexane and pack it into a glass chromatography column.[1]

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity using a hexane:diethyl ether:acetic acid solvent system.[2] A typical gradient is as follows:

    • Fraction 1 (Non-polar lipids): Elute with hexane to remove any non-polar impurities and triacylglycerols.

    • Fraction 2 (Free Fatty Acids): Elute with a mixture of hexane:diethyl ether (e.g., 90:10, v/v) containing 1% acetic acid to elute free fatty acids.

    • Fraction 3 (1,3-Diacylglycerols): Elute with a mixture of hexane:diethyl ether (e.g., 70:30, v/v) to collect the 1,3-DDG fraction.[2]

    • Fraction 4 (1,2-Diacylglycerols and Monoacylglycerols): Elute with a more polar solvent mixture, such as diethyl ether or a chloroform:acetone mixture, to remove 1,2(2,3)-diacylglycerols and monoacylglycerols.[2]

  • Fraction Analysis: Monitor the elution by collecting small fractions and analyzing them by TLC. A suitable developing solvent for TLC is hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[2] Visualize the spots by spraying with primuline solution and viewing under UV light.

  • Pooling and Evaporation: Pool the fractions containing pure 1,3-DDG and evaporate the solvent under reduced pressure.

ColumnChromatography cluster_0 Silica Gel Column Sample Sample Loaded in Hexane TAGs Triacylglycerols (eluted with Hexane) FFAs Free Fatty Acids (eluted with Hexane/Diethyl Ether/Acetic Acid) DDG_13 1,3-DDG (eluted with Hexane/Diethyl Ether) Other_DAGs_MAGs 1,2-DAGs & Monoacylglycerols (eluted with more polar solvent) Elution Stepwise Gradient Elution Elution->Sample

Caption: Elution sequence in silica gel column chromatography.

Protocol 3: Preparative High-Performance Liquid Chromatography (Optional)

For obtaining very high purity 1,3-DDG (>98%), preparative HPLC can be employed to separate the 1,3-isomer from the 1,2(2,3)-isomers.

  • Column: A silica-based normal-phase preparative HPLC column is suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of hexane and a more polar solvent like isopropanol (B130326) or ethyl acetate can be used. A common mobile phase is n-hexane–2-propanol (15:1).[3]

  • Sample Preparation: Dissolve the 1,3-DDG fraction from the column chromatography in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the 1,3-DDG peak. The elution order of diacylglycerol isomers on normal-phase HPLC is typically 1,3-DAG followed by 1,2(2,3)-DAG.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the high-purity 1,3-DDG.

Purity Analysis

The purity of the final 1,3-DDG product should be assessed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[2]

  • Visualization: UV light (if applicable) and staining with primuline or iodine vapor.

  • Assessment: Compare the Rf value of the purified product with that of a 1,3-DDG standard. The absence of spots corresponding to other lipids indicates high purity.

High-Performance Liquid Chromatography (HPLC)
  • Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with n-hexane:isopropanol (15:1, v/v) at a flow rate of 1.0 mL/min.[3]

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

  • Assessment: A single, sharp peak corresponding to the retention time of a 1,3-DDG standard indicates high purity. The peak area can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be used to confirm the structure and assess the purity of 1,3-DDG. Specific proton signals can distinguish between 1,3- and 1,2-diacylglycerol isomers.[4] The ratio of the integrated signals of the glycerol backbone protons to the fatty acid chain protons can confirm the di-substituted nature of the glycerol.

  • ¹³C NMR: Provides detailed structural information and can be used to confirm the positions of the fatty acid chains on the glycerol backbone.

Gas Chromatography-Mass Spectrometry (GC-MS)

1,3-DDG is not volatile enough for direct GC-MS analysis. Therefore, derivatization is required.

  • Derivatization: The fatty acids of 1,3-DDG can be converted to their more volatile methyl esters (FAMEs) by transesterification using a reagent like boron trifluoride in methanol.[5]

  • GC-MS Analysis: The resulting FAMEs are then analyzed by GC-MS to confirm the fatty acid composition (i.e., the presence of DHA). The glycerol backbone can be analyzed separately after silylation.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively purify this compound from a complex reaction mixture to a high degree of purity, suitable for a wide range of scientific and preclinical applications.

References

Application Note: HPLC Analysis of 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DDG) is a diacylglycerol containing two docosahexaenoic acid (DHA) molecules at the sn-1 and sn-3 positions of the glycerol backbone. As a molecule rich in omega-3 fatty acids, 1,3-DDG is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development for its potential therapeutic effects, including cardioprotective properties. Accurate and reliable quantification of 1,3-DDG in various matrices is crucial for quality control, formulation development, and metabolic studies.

This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3-DDG. Due to the lack of a strong UV chromophore in diacylglycerols, this method employs an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for the analysis of lipids by providing a response proportional to the mass of the analyte. The methodology is based on reversed-phase chromatography, which effectively separates lipids based on their hydrophobicity.

Experimental Protocols

1. Reagents and Materials

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with a mixture of chloroform and methanol (2:1, v/v). Mix thoroughly until fully dissolved.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with isopropanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These working standards will be used to construct the calibration curve.

3. Sample Preparation (Example: Oil-based Formulation)

  • Accurately weigh approximately 100 mg of the sample into a 25 mL volumetric flask.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes to ensure complete dissolution of the lipid components.

  • Dilute to the mark with the same solvent mixture and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, perform a further dilution with isopropanol to bring the concentration of 1,3-DDG within the linear range of the calibration curve.

4. HPLC Instrumentation and Conditions

The analysis is performed on an HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector ELSD or CAD
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min
CAD Settings Follow manufacturer's recommendations for optimal signal-to-noise.

Data Presentation

Table 1: Representative Quantitative Data for HPLC-ELSD/CAD Analysis of this compound

ParameterValue
Retention Time (approx.)15.8 min
Linearity Range (r²)10 - 500 µg/mL (>0.998)
Limit of Detection (LOD)3 µg/mL
Limit of Quantitation (LOQ)10 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98 - 102%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Chloroform:Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm PTFE) dilute->filter hplc_system HPLC System (C18 Column, Gradient Elution) filter->hplc_system detector ELSD / CAD Detection hplc_system->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantify 1,3-DDG calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of 1,3-DDG.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosolic Signaling cluster_effects Cardioprotective Effects DDG 1,3-DDG (Omega-3 DAG) PKC Protein Kinase C (PKC) Activation DDG->PKC DGK Diacylglycerol Kinase (DGK) DDG->DGK Downstream Downstream Signaling (e.g., NF-κB inhibition) PKC->Downstream PA Omega-3 Phosphatidic Acid DGK->PA Phosphorylation PA->Downstream AntiInflammatory Anti-inflammatory Response Downstream->AntiInflammatory AntiArrhythmic Anti-arrhythmic Effects Downstream->AntiArrhythmic ImprovedRemodeling Improved Ventricular Remodeling Downstream->ImprovedRemodeling

Caption: Proposed signaling pathway for the cardioprotective effects of 1,3-DDG.

Discussion

The described HPLC-ELSD/CAD method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient of acetonitrile and isopropanol allows for excellent separation of this highly non-polar diacylglycerol from other lipid classes.[1][2] The sample preparation protocol is straightforward and effective for extracting lipids from an oil-based matrix.[3][4]

The cardioprotective effects of omega-3 polyunsaturated fatty acids are believed to be mediated through multiple signaling pathways.[5][6] Diacylglycerols like 1,3-DDG are key signaling molecules that can activate Protein Kinase C (PKC), which in turn modulates various downstream cellular processes.[7][8] Additionally, 1,3-DDG can be phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid, another important signaling lipid.[9] These pathways can influence gene expression related to inflammation and cardiac remodeling, contributing to the overall beneficial cardiovascular effects.[10][11]

This application note provides a comprehensive guide for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development. The detailed protocol, from sample preparation to HPLC conditions, offers a solid foundation for the accurate quantification of this compound. The inclusion of a representative signaling pathway provides a biological context for the importance of such analyses. This method is suitable for routine quality control and research applications involving omega-3 rich diacylglycerols.

References

Application Note: High-Sensitivity Quantification of Diacylglycerol Molecular Species by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers that play a central role in a multitude of cellular signaling pathways.[1] They are primarily known as activators of protein kinase C (PKC) and serve as precursors for other significant signaling lipids.[1] The dysregulation of DAG signaling has been implicated in a wide range of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions.[1][2] Consequently, the precise and accurate quantification of specific DAG molecular species is essential for understanding disease mechanisms and for the discovery and development of novel therapeutics.[1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for this purpose.[1] This document provides a detailed protocol for the quantification of diacylglycerols from biological matrices.

Diacylglycerol Signaling Pathway

DAGs are key signaling nodes, primarily generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1] The resulting DAG recruits and activates PKC isoforms, initiating phosphorylation cascades that regulate processes like cell proliferation, differentiation, and apoptosis.[1] The signaling is terminated when DAG is phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important lipid messenger.[1][3]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate CellularResponse Cellular Responses (Proliferation, Apoptosis, etc.) PKC->CellularResponse Regulates PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: The Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

This section details the complete workflow for DAG quantification, from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer Method) Sample->Extraction Cleanup Optional: Phospholipid Removal (e.g., Fluorous Biphasic Extraction) Extraction->Cleanup Derivatization Optional: Derivatization (For enhanced sensitivity/isomer separation) Cleanup->Derivatization LC Reversed-Phase LC Separation Derivatization->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification (Internal Standard Calibration) MS->Data

Caption: Workflow for LC-MS/MS-based DAG quantification.
Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from a standard lipid extraction method.[1]

Materials:

  • Human plasma (EDTA-anticoagulated), thawed on ice.

  • Internal Standard (ISTD) solution (e.g., 1,2-dipalmitoyl-d62-glycerol in methanol).

  • Chloroform (B151607) and Methanol (HPLC grade).

  • 0.9% NaCl solution.

  • Glass centrifuge tubes.

  • Centrifuge capable of 3000 x g at 4°C.

Procedure:

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.[1]

  • Add 125 µL of chloroform and vortex for 30 seconds.[1]

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.[1]

  • Centrifuge at 3000 x g for 10 minutes at 4°C to achieve phase separation.[1]

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Note on Matrix Effects: Phospholipids can cause significant matrix effects in ESI-MS. For highly accurate quantification, an additional cleanup step, such as fluorous biphasic liquid-liquid extraction, can be employed to remove over 99.9% of phospholipids.[4][5]

(Optional) Derivatization of Diacylglycerols

Direct analysis of DAGs can be challenging due to low ionization efficiency.[6] Derivatization of the free hydroxyl group can significantly improve sensitivity and aid in the chromatographic separation of 1,2- and 1,3-DAG isomers.[6][7]

  • Charge-Tagging: Derivatization with reagents like N,N-dimethylglycine (DMG) introduces a permanently charged tertiary amino group, which can significantly increase the mass spectrometry ionization response.[6][7]

  • Urethane Derivatives: Using reagents like 2,4-difluorophenyl isocyanate (DFPU) allows for the separation of 1,2- and 1,3-DAG isomers by normal-phase chromatography and enables detection via a characteristic neutral loss scan.[8][9]

LC-MS/MS Analysis

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Recommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1][6]
Mobile Phase A 60:40 Water:Methanol with 5 mM Ammonium (B1175870) Acetate[6]
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 0.2 mL/min[6]
Gradient A detailed gradient program should be optimized for separation.[6]
Column Temp. 55°C[6]

| Injection Vol. | 2-10 µL |

Note on Isomer Separation: In reversed-phase HPLC, 1,3-DAG isomers are generally less polar and elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[10] Normal-phase LC can also be employed and provides excellent separation of regioisomers, especially after derivatization.[8]

Table 2: Mass Spectrometry (MS) Conditions

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 400°C[6]
Capillary Voltage 4500-5500 V[6][11]
Nebulizer Gas Nitrogen, pressure optimized per instrument

| Data Acquisition | Monitor specific precursor-to-product ion transitions for each DAG species and the internal standard. |

Data Presentation and Quantification

Quantification is achieved by monitoring specific MRM transitions. The precursor ion is typically the ammonium adduct ([M+NH₄]⁺) of the DAG molecule.[9] The product ions result from the neutral loss of one of the fatty acyl chains. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in instrument response.

Table 3: Example MRM Transitions for Common DAG Species

Diacylglycerol Species Precursor Ion [M+NH₄]⁺ Product Ion (Loss of RCOOH+NH₃)
DAG 16:0/18:1 m/z 616.5 m/z 339.3 (Loss of 18:1) / m/z 313.3 (Loss of 16:0)
DAG 16:0/16:0 m/z 592.5 m/z 313.3 (Loss of 16:0)
DAG 18:0/18:0 m/z 648.6 m/z 339.3 (Loss of 18:0)
DAG 18:1/18:2 m/z 642.6 m/z 361.3 (Loss of 18:2) / m/z 363.3 (Loss of 18:1)

| d5-DAG 18:0/18:0 (ISTD) | m/z 653.6 | m/z 344.3 (Loss of d5-18:0) |

Note: Values are illustrative and must be optimized experimentally.

Table 4: Representative Chromatographic Data for DAG Isomers Based on reversed-phase separation, where less polar isomers elute first.[10]

CompoundElution OrderRepresentative Retention Time (min)
1,3-Dipalmitin (16:0/16:0)114.5
1,2-Dipalmitin (16:0/16:0)215.1
1,3-Diolein (18:1/18:1)316.2
1,2-Diolein (18:1/18:1)416.8

References

Application Notes and Protocols for 1,3-Didocosahexaenoyl Glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a diacylglycerol molecule containing two docosahexaenoic acid (DHA) molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] While direct experimental data on the cellular effects of 1,3-DHA-G in vitro is limited, its biological activity is anticipated to be primarily mediated by its constituent fatty acid, DHA. DHA, an essential omega-3 polyunsaturated fatty acid (PUFA), is extensively studied for its potent anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[3][4][5][6]

These application notes provide a comprehensive guide for the use of 1,3-DHA-G in cell culture, with protocols and expected outcomes largely extrapolated from studies utilizing DHA. It is hypothesized that intracellular lipases will hydrolyze 1,3-DHA-G, releasing DHA to exert its biological effects.

Data Presentation

Table 1: Summary of DHA's Effects on Cancer Cell Lines
Cell LineCancer TypeConcentration Range (µM)Incubation Time (h)Observed EffectsReference
KG1aAcute Myeloid Leukemia100 - 15024 - 96Induction of apoptosis[7]
LA-N-1NeuroblastomaNot specifiedNot specifiedG0/G1 cell cycle arrest, induction of apoptosis[8]
A549Non-Small Cell Lung CancerNot specified24Inhibition of proliferation, induction of apoptosis[4]
Hey, IGROV-1Ovarian CancerNot specifiedNot specifiedInhibition of proliferation, cell cycle arrest, induction of apoptosis[5]
HT-29, HCT116, SW480Colon CancerNot specifiedNot specifiedInduction of apoptosis, inhibition of GRP78 expression[9]
WM115, WM266-4MelanomaNot specified4Induction of caspase-3-dependent apoptosis[10]

Experimental Protocols

Protocol 1: Preparation of 1,3-Didocosahexaenoyl Glycerol for Cell Culture

Objective: To prepare 1,3-DHA-G for administration to cultured cells. Due to its lipophilic nature, proper solubilization is critical for bioavailability and to avoid toxicity from solvents.

Materials:

  • This compound (1,3-DHA-G)

  • Ethanol (B145695), cell culture grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Dissolve 1,3-DHA-G in 100% ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution in amber glass vials at -20°C or -80°C to minimize oxidation and degradation.

  • Complexing with BSA:

    • Prepare a sterile 10% (w/v) BSA solution in PBS.

    • Warm the BSA solution and the desired cell culture medium to 37°C.

    • In a sterile tube, dilute the 1,3-DHA-G ethanol stock solution into the warm cell culture medium containing the desired final concentration of BSA (typically 0.5-1%). A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Add the 1,3-DHA-G stock solution dropwise while gently vortexing the BSA-containing medium to facilitate complex formation.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for stable complex formation.

  • Cell Treatment:

    • Add the 1,3-DHA-G:BSA complex to the cell culture plates to achieve the desired final concentration.

    • Ensure the final ethanol concentration in the culture medium is below 0.1% to avoid solvent toxicity. An equivalent concentration of ethanol should be added to the vehicle control wells.

Protocol 2: Assessment of Cell Viability and Apoptosis

Objective: To determine the effect of 1,3-DHA-G on cell viability and to quantify the induction of apoptosis.

A. MTT Assay for Cell Viability:

Materials:

  • Cells cultured in 96-well plates

  • 1,3-DHA-G:BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Treat cells with varying concentrations of the 1,3-DHA-G:BSA complex for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

Materials:

  • Cells cultured in 6-well plates

  • 1,3-DHA-G:BSA complex

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 1,3-DHA-G:BSA as described above.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 1,3-DHA-G on key signaling proteins involved in cell proliferation and apoptosis.

Materials:

  • Cells cultured in 60 mm or 100 mm dishes

  • 1,3-DHA-G:BSA complex

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 1,3-DHA-G:BSA for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Cellular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of 1,3-DHA-G in cell culture, based on the known mechanisms of its active component, DHA.

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis prep1 1,3-DHA-G Stock (in Ethanol) prep2 Complexation with BSA in Cell Culture Medium prep1->prep2 treat Incubate with Cultured Cells prep2->treat analysis1 Cell Viability Assay (MTT) treat->analysis1 analysis2 Apoptosis Assay (Annexin V/PI) treat->analysis2 analysis3 Western Blot (Signaling Proteins) treat->analysis3

Figure 1: Experimental workflow for in vitro studies with 1,3-DHA-G.

dha_apoptosis_pathway cluster_pro_apoptosis Pro-Apoptotic Effects cluster_anti_apoptosis Anti-Apoptotic Effects DHA 1,3-DHA-G (intracellular release of DHA) Bax Bax DHA->Bax upregulates Bcl2 Bcl-2 DHA->Bcl2 downregulates BclXL Bcl-XL DHA->BclXL downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Caspase9 inhibits BclXL->Caspase9 inhibits

Figure 2: DHA-mediated intrinsic apoptosis pathway.

pi3k_akt_pathway DHA 1,3-DHA-G (intracellular release of DHA) ROS Reactive Oxygen Species (ROS) DHA->ROS increases PI3K PI3K ROS->PI3K inhibits Akt Akt (Phosphorylated) PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Figure 3: Inhibition of the PI3K/Akt signaling pathway by DHA.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the in vitro effects of this compound. Researchers should consider that the kinetics of DHA release from the glycerol backbone may influence the observed cellular responses compared to direct administration of free DHA. Therefore, time-course and dose-response experiments are highly recommended to characterize the specific activity of 1,3-DHA-G in any given cell line. The potential for 1,3-DHA-G to serve as a novel delivery vehicle for DHA warrants further investigation in the context of cancer research and drug development.

References

Application Note: 1,3-di-DHA-glycerol as a Novel Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. Its accurate quantification in complex biological matrices is paramount for understanding its role in health and disease. This application note describes the rationale and methodology for using 1,3-di-DHA-glycerol, a structurally analogous diacylglycerol, as an internal standard for the precise and accurate quantification of DHA-containing lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for lipid extraction, sample preparation, and LC-MS/MS analysis are provided, along with guidelines for the validation of this novel standard.

Introduction: The Case for a DHA-Specific Diacylglycerol Standard

The quantification of specific lipid molecular species is challenging due to the vast complexity of the lipidome and the potential for analytical variability during sample preparation and analysis. Internal standards are essential for correcting these variations, thereby ensuring data accuracy and reproducibility. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and should not be naturally present in the sample.[1]

For the analysis of DHA-containing diacylglycerols (DAGs), which are important second messengers in various signaling pathways, a structurally analogous internal standard is crucial. 1,3-di-DHA-glycerol serves as an excellent candidate for this purpose. Its structure, comprising a glycerol (B35011) backbone esterified with two DHA molecules, closely resembles that of endogenous DHA-containing DAGs. This structural similarity ensures comparable extraction efficiency and ionization response in mass spectrometry, leading to more accurate quantification.

Characterization and Validation of 1,3-di-DHA-glycerol Standard

As 1,3-di-DHA-glycerol is a novel standard, its purity and structural integrity must be rigorously validated before use.

2.1. Purity Assessment: The purity of the standard should be assessed using a combination of techniques, such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2]

2.2. Structural Verification: The chemical structure of 1,3-di-DHA-glycerol should be unequivocally confirmed using high-resolution mass spectrometry (HRMS) to determine its accurate mass and elemental composition, and one- and two-dimensional NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC) to confirm the connectivity of all atoms and the position of the DHA acyl chains on the glycerol backbone.[3][4][5]

Table 1: Hypothetical Characterization Data for 1,3-di-DHA-glycerol Standard

ParameterMethodSpecification
Chemical Purity HPLC-ELSD≥ 98%
Identity HRMS (m/z [M+NH₄]⁺)Calculated: 726.5416, Found: 726.5412
Structure ¹H and ¹³C NMRConforms to the expected structure of 1,3-di-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-glycerol
Concentration qNMR1.00 ± 0.05 mg/mL in ethanol

Experimental Protocols

3.1. Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.[6][7][8][9]

  • To a 2 mL glass vial, add 100 µL of the biological sample (e.g., plasma).

  • Spike the sample with a known amount of 1,3-di-DHA-glycerol internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of LC-MS grade water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean 1.5 mL glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G Lipid Extraction and Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with 1,3-di-DHA-glycerol IS Sample->Spike Extraction Bligh-Dyer Extraction (Chloroform/Methanol/Water) Spike->Extraction Vortex Vortex & Centrifuge Extraction->Vortex PhaseSeparation Phase Separation Vortex->PhaseSeparation Collect Collect Lower Organic Phase PhaseSeparation->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS G Simplified DHA-DAG Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (containing DHA) PLC->PIP2 Hydrolyzes DAG DHA-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Synaptic Plasticity) PKC->Response Phosphorylates Downstream Targets

References

Application Notes and Protocols: 1,3-Didocosahexaenoyl Glycerol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a diacylglycerol molecule containing two molecules of docosahexaenoic acid (DHA) esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a structural analog of endogenous diacylglycerols (DAGs), which are critical second messengers in cellular signaling, and a carrier of the essential omega-3 fatty acid DHA, 1,3-DHA-G presents a unique tool for neuroscience research. DHA is abundantly found in the brain and is crucial for neuronal development, function, and protection.[1][2][3] Deficiencies in brain DHA are associated with cognitive decline and various neurological disorders, including Alzheimer's disease.[4][5]

These application notes provide an overview of the potential uses of 1,3-DHA-G in neuroscience research, focusing on its role as a modulator of signaling pathways and its potential as a neuroprotective agent. Detailed protocols for key experiments are provided to facilitate the investigation of its effects on neuronal function.

Potential Applications in Neuroscience Research

While direct experimental evidence for 1,3-DHA-G in neuroscience is emerging, its applications can be extrapolated from the well-established roles of its constituent components: diacylglycerol and DHA.

  • Investigation of Diacylglycerol (DAG) Signaling Pathways: As a diacylglycerol, 1,3-DHA-G can be used to probe the activation and downstream effects of the DAG signaling cascade. A primary target of DAG is Protein Kinase C (PKC), which plays a crucial role in synaptic plasticity, neurotransmitter release, and gene expression.[6][7][8] By introducing 1,3-DHA-G to neuronal cultures, researchers can study the specific effects of a DHA-enriched DAG species on PKC activation and its subsequent phosphorylation of target proteins.

  • Neuroprotection Studies: DHA is a well-documented neuroprotective agent that can mitigate neuronal damage in models of ischemia, oxidative stress, and neurodegenerative diseases.[9][10][11] 1,3-DHA-G can be utilized as a delivery vehicle for DHA to investigate its protective effects on neuronal survival and function. Its lipid nature may facilitate its incorporation into cellular membranes, thereby delivering DHA directly to its site of action.

  • Synaptic Plasticity and Memory Formation: Both DAG signaling and DHA are implicated in the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[8][12] Experiments using 1,3-DHA-G could elucidate the specific contribution of DHA-containing DAG to the modulation of synaptic strength and memory processes.

  • Alzheimer's Disease Research: Given the reduced levels of DHA in the brains of Alzheimer's disease patients and the role of DHA in reducing amyloid-β and tau pathology in animal models, 1,3-DHA-G could be explored as a therapeutic agent in preclinical models of the disease.[4][13][14]

Data Presentation

Table 1: Hypothetical Quantitative Effects of 1,3-DHA-G on Neuronal Function

ParameterExperimental ModelTreatmentConcentrationResultPutative Mechanism
Neuronal ViabilityPrimary cortical neuronsOxidative stress (H₂O₂)1,3-DHA-G10 µM↑ 35%
PKC ActivitySH-SY5Y neuroblastoma cells1,3-DHA-G5 µM↑ 50%Direct activation of PKC by the diacylglycerol backbone
Synaptic DensityHippocampal slice cultures1,3-DHA-G1 µM↑ 20%Modulation of synaptic protein expression via DAG/PKC and DHA-mediated signaling
Amyloid-β (Aβ) SecretionAPP-overexpressing neuronal cells1,3-DHA-G10 µM↓ 40%DHA-mediated modulation of secretase activity

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of 1,3-DHA-G against Oxidative Stress in Primary Neuronal Cultures

Objective: To determine if 1,3-DHA-G can protect primary neurons from cell death induced by oxidative stress.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 1,3-Didocosahexaenoyl glycerol (1,3-DHA-G)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells/well and culture for 7-10 days.

  • Treatment: Prepare stock solutions of 1,3-DHA-G in a suitable solvent (e.g., DMSO). Pre-treat the neurons with varying concentrations of 1,3-DHA-G (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the neurons to a final concentration of 100 µM H₂O₂ for 4 hours to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 2: Measurement of Protein Kinase C (PKC) Activation in Neuronal Cells

Objective: To quantify the activation of PKC in response to 1,3-DHA-G treatment.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • This compound (1,3-DHA-G)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • PKC Kinase Activity Assay Kit (e.g., from Abcam or similar)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Treatment: Treat the cells with 1,3-DHA-G (e.g., 5 µM) or PMA (e.g., 100 nM) for 30 minutes. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • PKC Activity Assay: a. Follow the manufacturer's instructions for the PKC Kinase Activity Assay Kit. b. Typically, this involves incubating a specific PKC substrate with the cell lysate in the presence of ATP. c. The amount of phosphorylated substrate is then quantified, usually via a colorimetric or fluorometric method.

  • Data Analysis: Normalize the PKC activity to the total protein concentration and express it as a fold change relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

DHA_DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-DHA-G (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Neuroprotection Neuroprotection (e.g., Akt activation) DAG->Neuroprotection Contributes to (via DHA) Synaptic_Proteins Synaptic Proteins (e.g., MARCKS, Ion Channels) PKC->Synaptic_Proteins Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: Signaling pathway of 1,3-DHA-G.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Neuronal Culture (Primary neurons or cell line) treatment Treatment with 1,3-DHA-G (Dose-response and time-course) start->treatment stress Induction of Neuronal Stress (e.g., Oxidative, Excitotoxic) treatment->stress viability Cell Viability (MTT, LDH) stress->viability signaling Signaling Pathway Analysis (Western Blot for p-PKC, p-Akt) stress->signaling morphology Neuronal Morphology (Immunocytochemistry for MAP2, Synaptophysin) stress->morphology analysis Data Analysis and Interpretation viability->analysis signaling->analysis morphology->analysis

Caption: Experimental workflow for neuroprotection studies.

References

Application Notes and Protocols for In Vivo Studies of 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-G) is a diacylglycerol molecule containing two docosahexaenoic acid (DHA) molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a structural analog of naturally occurring diacylglycerols (DAGs) and a rich source of the essential omega-3 fatty acid DHA, 1,3-di-DHA-G is a compound of interest for in vivo research in various fields, including metabolism, inflammation, and neuroscience.

These application notes provide a comprehensive guide to the formulation and in vivo administration of 1,3-di-DHA-G, based on available scientific literature. Detailed protocols, quantitative data from relevant studies, and visualizations of potential signaling pathways are included to facilitate the design and execution of pre-clinical research.

Physicochemical Properties and Solubility

Understanding the solubility of 1,3-di-DHA-G is critical for developing an appropriate formulation for in vivo administration. Based on available data, the solubility of 1,3-di-DHA-G is as follows:

SolventSolubility
ChloroformSlightly soluble[1][2]
Dimethylformamide (DMF)10 mg/mL[1][2]
Ethanol10 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][2]

Due to its lipophilic nature, 1,3-di-DHA-G requires a suitable vehicle for effective delivery in aqueous biological systems.

In Vivo Administration: Formulation and Protocols

While specific in vivo studies exclusively using 1,3-di-DHA-G are limited, research on diacylglycerols rich in DHA (DHA-DG) provides a strong foundation for protocol development. The following protocols are based on a study by Yanagi et al. (2007), which investigated the effects of intragastrically administered DHA-DG in a diet-induced hyperlipidemic rat model.

Oral Gavage Administration Protocol

This protocol is suitable for administering a precise dose of 1,3-di-DHA-G to small animals.

Materials:

  • 1,3-Didocosahexaenoyl glycerol (1,3-di-DHA-G)

  • Vehicle (e.g., Olive oil)

  • Analytical balance

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Dose Calculation: Determine the desired dose of 1,3-di-DHA-G in mg/kg of body weight. The study by Yanagi et al. (2007) utilized a dose of 500 mg/kg body weight/day for DHA-DG.

  • Formulation Preparation:

    • Accurately weigh the required amount of 1,3-di-DHA-G.

    • Add the appropriate volume of the vehicle (e.g., olive oil) to achieve the desired final concentration.

    • Vortex the mixture thoroughly to ensure a homogenous suspension. Given the lipophilic nature of 1,3-di-DHA-G, it should be readily miscible in oil-based vehicles.

  • Animal Dosing:

    • Accurately weigh the animal to determine the correct volume of the formulation to administer.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

  • Control Group: Administer the vehicle alone (e.g., olive oil) to the control group using the same volume and frequency as the treatment group.

Experimental Workflow for Oral Gavage Study

G cluster_0 Preparation cluster_1 Administration cluster_2 Data Collection dose_calc Dose Calculation (e.g., 500 mg/kg) formulation Formulation Preparation (1,3-di-DHA-G in Olive Oil) dose_calc->formulation gavage Oral Gavage formulation->gavage animal_weighing Animal Weighing animal_weighing->gavage blood_sampling Blood Sampling (e.g., for lipid analysis) gavage->blood_sampling tissue_harvest Tissue Harvesting (e.g., Liver, Erythrocytes) blood_sampling->tissue_harvest

Caption: Workflow for an in vivo oral gavage study of 1,3-di-DHA-G.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from the study by Yanagi et al. (2007) on the effects of DHA-rich diacylglycerol (DHA-DG) in hyperlipidemic rats. This data can serve as a reference for expected outcomes when studying 1,3-di-DHA-G.

Table 1: Effect of DHA-DG on Serum Triacylglycerol Levels

Treatment GroupSerum Triacylglycerol (mg/dL)
Control (Olive Oil)285 ± 35
DHA-DG (500 mg/kg)135 ± 18
DHA-TG (500 mg/kg)142 ± 21
DHA-70 (Fish Oil)138 ± 19*

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Table 2: Effect of DHA-DG on Fatty Acid Composition of Hepatic Phospholipids

Fatty AcidControl (%)DHA-DG (%)
Eicosapentaenoic Acid (EPA; 20:5n-3)0.2 ± 0.02.1 ± 0.1
Docosahexaenoic Acid (DHA; 22:6n-3)2.8 ± 0.28.9 ± 0.4
Arachidonic Acid (AA; 20:4n-6)18.5 ± 0.513.2 ± 0.4*

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Potential Signaling Pathways

Diacylglycerols are well-established second messengers that can activate several downstream signaling pathways. The primary effectors of DAG are Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms. The incorporation of DHA into the diacylglycerol structure may influence the activation of these pathways and subsequent cellular responses.

Diacylglycerol-Mediated Signaling Pathway

G DAG 1,3-di-DHA-G (Diacylglycerol) PKC Protein Kinase C (PKC) DAG->PKC PKD Protein Kinase D (PKD) DAG->PKD Downstream Downstream Cellular Responses (e.g., Gene Expression, Metabolism) PKC->Downstream PKD->Downstream

Caption: Potential signaling pathway activated by 1,3-di-DHA-G.

Discussion and Considerations

  • Vehicle Selection: While olive oil was used as a vehicle in the cited study, other biocompatible oils such as corn oil, soybean oil, or medium-chain triglyceride (MCT) oil can also be considered. The choice of vehicle should be consistent across all experimental groups.

  • Formulation Stability: It is recommended to prepare the formulation fresh daily to avoid potential oxidation of the polyunsaturated DHA chains. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.

  • Dosage: The dosage of 500 mg/kg used in the rat study can serve as a starting point. However, dose-response studies are recommended to determine the optimal dose for a specific biological effect and animal model.

  • Isomer Specificity: The cited key study used a "diacylglycerol rich in DHA," which may contain a mixture of 1,2- and 1,3-diacylglycerol isomers. 1,3-di-DHA-G is a specific isomer, and its metabolic fate and biological activity might differ slightly from a mixed isomer formulation. Researchers should be mindful of this when interpreting their results.

  • Pharmacokinetics: The bioavailability and pharmacokinetic profile of 1,3-di-DHA-G have not been extensively studied. Future research should aim to characterize its absorption, distribution, metabolism, and excretion to better understand its in vivo behavior.

Conclusion

The formulation of this compound for in vivo studies is achievable through dissolution in a suitable oil-based vehicle for oral administration. The provided protocols and data from studies on structurally similar compounds offer a solid foundation for designing and executing preclinical research. By activating key signaling pathways and influencing lipid metabolism, 1,3-di-DHA-G holds promise as a research tool and potential therapeutic agent. Careful consideration of dosage, vehicle selection, and formulation stability will be crucial for obtaining reliable and reproducible in vivo data.

References

Application Notes and Protocols: 1,3-Didocosahexaenoyl Glycerol for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (B35011) (di-DHA glycerol) is a diglyceride composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. DHA, an omega-3 polyunsaturated fatty acid, is known for its various physiological effects, including anti-inflammatory and anti-cancer properties. These intrinsic therapeutic activities, combined with the lipid nature of the carrier, make 1,3-di-DHA glycerol a promising excipient for the development of advanced drug delivery systems. Its structure allows for the formulation of lipid-based nanoparticles, such as nanoemulsions and solid lipid nanoparticles (SLNs), which can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. Furthermore, the presence of DHA can offer synergistic therapeutic effects and facilitate targeted delivery, particularly to the brain and cancer tissues.

These application notes provide an overview of the potential uses of 1,3-di-DHA glycerol in drug delivery, along with detailed protocols for the preparation and characterization of di-DHA glycerol-based nanocarriers.

Physicochemical Properties of 1,3-Didocosahexaenoyl Glycerol

PropertyValueReference
Molecular Formula C47H68O5[1]
Molecular Weight 713.0 g/mol [1]
Appearance Liquid[1]
Purity >98%[1]
Solubility Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml).[1]

Applications in Drug Delivery

1,3-di-DHA glycerol can be utilized to formulate various types of drug delivery systems, primarily leveraging its lipophilic character and the biological activity of DHA.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Due to its oily nature, 1,3-di-DHA glycerol can serve as the oil phase in SNEDDS formulations. SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This can significantly improve the oral bioavailability of hydrophobic drugs.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): While 1,3-di-DHA glycerol is a liquid at room temperature, it can be blended with solid lipids to form SLNs or NLCs. These nanoparticles can encapsulate drugs, protect them from degradation, and provide controlled release. The presence of the liquid lipid (di-DHA glycerol) in NLCs can increase drug loading capacity and prevent drug expulsion during storage.

  • Prodrug Strategy: 1,3-di-DHA glycerol can be used as a backbone to create prodrugs. The therapeutic agent can be chemically linked to the free hydroxyl group at the sn-2 position of the glycerol molecule. This approach can enhance the lipophilicity of hydrophilic drugs, improving their ability to cross biological membranes like the blood-brain barrier.[2][3]

Data on 1,3-Di-DHA Glycerol-Based Nanoformulations

Disclaimer: The following tables present illustrative data based on typical values reported for similar lipid-based drug delivery systems due to the limited availability of specific quantitative data for this compound in the reviewed literature. Researchers should perform their own characterization for specific formulations.

Table 1: Physicochemical Characterization of Drug-Loaded 1,3-Di-DHA Glycerol Nanoemulsions

Formulation CodeDrugDrug:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DNE-1Paclitaxel1:10155 ± 5.20.18 ± 0.02-25.3 ± 1.892.5 ± 3.1
DNE-2Curcumin1:15142 ± 4.80.21 ± 0.03-22.1 ± 2.195.8 ± 2.5
DNE-3Doxorubicin1:10168 ± 6.10.15 ± 0.01-28.4 ± 1.589.7 ± 3.6

Table 2: In Vitro Drug Release from 1,3-Di-DHA Glycerol Solid Lipid Nanoparticles

Formulation CodeDrugCumulative Release at 2h (%)Cumulative Release at 8h (%)Cumulative Release at 24h (%)Release Kinetics Model
DSLN-1Paclitaxel25.4 ± 2.165.8 ± 3.588.2 ± 4.2Higuchi
DSLN-2Curcumin22.1 ± 1.960.2 ± 3.185.4 ± 3.9Korsmeyer-Peppas
DSLN-3Doxorubicin28.9 ± 2.570.1 ± 4.092.6 ± 4.8First-Order

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general enzymatic synthesis approach.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve DHA and glycerol in tert-butanol. A molar ratio of 2.2:1 (DHA:glycerol) is recommended to favor the formation of the di-ester.

  • Enzymatic Reaction: Add the immobilized 1,3-specific lipase (typically 10% by weight of the total substrates) and molecular sieves to the reaction mixture to remove water produced during the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with continuous stirring for 24-48 hours.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and potentially reused.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the mobile phase to separate 1,3-di-DHA glycerol from unreacted starting materials and byproducts (mono-DHA glycerol and tri-DHA glycerol).

  • Characterization: Confirm the structure and purity of the synthesized 1,3-di-DHA glycerol using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Drug-Loaded 1,3-Di-DHA Glycerol Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the high-pressure homogenization technique.

Materials:

  • This compound (oil phase)

  • Lecithin (B1663433) (e.g., soy lecithin) (emulsifier)

  • Polysorbate 80 (Tween 80) (surfactant)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Deionized water (aqueous phase)

Procedure:

  • Oil Phase Preparation: Dissolve the hydrophobic drug and lecithin in 1,3-di-DHA glycerol. Gently heat the mixture (e.g., to 40°C) to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis bag method for assessing the in vitro release of a drug from the prepared nanoemulsion.

Materials:

  • Drug-loaded 1,3-di-DHA glycerol nanoemulsion

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% w/v Tween 80) to maintain sink conditions.

  • Shaking water bath or incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Dialysis Bag Preparation: Soak the dialysis tubing in the release medium to ensure it is fully hydrated.

  • Sample Loading: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion into the dialysis bag and securely seal both ends.

  • Release Study Setup: Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL).

  • Incubation: Place the beaker in a shaking water bath set at 37°C with a constant shaking speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[4][5]

Visualizations

Signaling Pathways Modulated by DHA

The docosahexaenoic acid moieties of 1,3-di-DHA glycerol can influence various cellular signaling pathways, particularly in cancer cells. These pathways are critical for cell proliferation, apoptosis, and metastasis.

DHA_Signaling_Pathways DHA DHA ROS ↑ Reactive Oxygen Species (ROS) DHA->ROS induces STAT3 STAT3 Signaling DHA->STAT3 inhibits NF_kB NF-κB Pathway DHA->NF_kB inhibits PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis inhibits PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation promotes PI3K_Akt->Proliferation STAT3->Proliferation promotes STAT3->Proliferation Metastasis ↓ Metastasis STAT3->Metastasis promotes STAT3->Metastasis NF_kB->Proliferation promotes NF_kB->Proliferation

Caption: Signaling pathways in cancer cells modulated by DHA.

Experimental Workflow for Nanoemulsion Preparation and Characterization

The following diagram illustrates the general workflow for the development and evaluation of a 1,3-di-DHA glycerol-based nanoemulsion for drug delivery.

Nanoemulsion_Workflow Start Start Phase_Prep Phase Preparation (Oil and Aqueous) Start->Phase_Prep Pre_Emulsion Pre-emulsification (High-Shear Homogenization) Phase_Prep->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Nanoemulsion Drug-Loaded Nanoemulsion Homogenization->Nanoemulsion Characterization Physicochemical Characterization Nanoemulsion->Characterization In_Vitro_Release In Vitro Drug Release Nanoemulsion->In_Vitro_Release Cellular_Uptake Cellular Uptake Studies Nanoemulsion->Cellular_Uptake End End Characterization->End In_Vitro_Release->End Cellular_Uptake->End SNEDDS_Action SNEDDS SNEDDS Formulation (1,3-di-DHA glycerol, Surfactant, Co-surfactant, Drug) Nanoemulsion_Formation Spontaneous Nanoemulsification SNEDDS->Nanoemulsion_Formation Aqueous_Medium Aqueous Medium (e.g., GI Fluid) Aqueous_Medium->Nanoemulsion_Formation Drug_Release Drug Release in GI Tract Nanoemulsion_Formation->Drug_Release Absorption Enhanced Drug Absorption Drug_Release->Absorption

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Didocosahexaenoyl Glycerol (1,3-DHA-G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enzymatic synthesis of 1,3-DHA-G is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the enzymatic synthesis of 1,3-DHA-G are a common challenge. Several factors can contribute to this issue:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and substrate molar ratio are critical. Polyunsaturated fatty acids like DHA are susceptible to degradation at high temperatures.

  • Enzyme Inhibition or Deactivation: The product, by-products (e.g., water or ethanol), or impurities in the substrates can inhibit or deactivate the lipase (B570770).

  • Acyl Migration: The migration of acyl groups can lead to the formation of 1,2-diacylglycerols and 2,3-diacylglycerols, reducing the yield of the desired 1,3-isomer.[1][2]

  • Mass Transfer Limitations: In a solvent-free system, high viscosity can impede the interaction between the enzyme and substrates.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Maintain a lower reaction temperature (e.g., 50°C) to protect the integrity of DHA.[3]

    • Substrate Ratio: Experiment with the molar ratio of glycerol to DHA or its ethyl ester. An excess of the acyl donor is often used.

    • Water Removal: If performing esterification, remove water as it forms using molecular sieves or by conducting the reaction under vacuum.[4] If performing transesterification with DHA ethyl ester, remove the ethanol (B145695) by-product under vacuum.[3]

  • Enzyme Selection and Reuse:

    • Lipase Specificity: Use a 1,3-specific lipase, such as those from Rhizomucor miehei or Candida antarctica (CALB).[3][4]

    • Immobilization: Employ an immobilized lipase for easier removal and potential for reuse. Immobilization on hydrophobic supports can enhance activity.[3]

    • Enzyme Concentration: Increasing the enzyme concentration can improve the reaction rate, but beyond a certain point may not increase the yield of 1,3-diacylglycerol and could promote acyl migration.[1]

  • Minimize Acyl Migration:

    • Keep reaction times as short as possible while achieving reasonable conversion.

    • Lower reaction temperatures can also reduce the rate of acyl migration.

  • Improve Mass Transfer:

    • In solvent-free systems, ensure vigorous stirring.

    • Consider using a minimal amount of a non-polar solvent like hexane (B92381) to reduce viscosity.[4]

Q2: I am observing significant amounts of mono- and triglycerides in my reaction mixture. How can I improve the selectivity for 1,3-DHA-G?

A2: The formation of mono- and triglycerides (mono-DHA-G and tri-DHA-G) is a common selectivity issue.

  • Reaction Stoichiometry and Time: The reaction proceeds stepwise from glycerol to monoglyceride, then diglyceride, and finally triglyceride. Controlling the reaction time is crucial to stop at the diglyceride stage.

  • Enzyme Specificity: While 1,3-specific lipases are used, some may still catalyze the esterification of the sn-2 position, especially at longer reaction times.

Troubleshooting Steps:

  • Time-Course Study: Monitor the reaction progress at regular intervals (e.g., every few hours) by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This will help determine the optimal time to stop the reaction when the concentration of 1,3-DHA-G is at its maximum.

  • Control Substrate Ratio: A molar ratio of glycerol to acyl donor of approximately 1:2 is theoretically ideal for diacylglycerol synthesis.[2] Fine-tuning this ratio based on experimental results is recommended.

  • Enzyme Choice: The choice of lipase can significantly impact product distribution. Lipases from different sources exhibit varying degrees of selectivity. For instance, CALB has shown high yields for triacylglycerides in some cases, suggesting it might drive the reaction past the diacylglycerol stage if not properly controlled.[3]

Q3: My DHA appears to be degrading or oxidizing during the synthesis. How can I prevent this?

A3: Docosahexaenoic acid (DHA) is a polyunsaturated fatty acid with six double bonds, making it highly susceptible to oxidation.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Low Temperature: Use the lowest effective temperature for the reaction.

  • Antioxidants: Consider adding a small amount of a food-grade antioxidant (e.g., tocopherols, ascorbyl palmitate) to the reaction mixture, ensuring it does not interfere with the enzyme's activity.

  • Light Protection: Protect the reaction vessel from light, as light can promote oxidation.

  • Quality of Starting Materials: Use high-purity DHA or DHA ethyl ester that has been stored properly to avoid starting with already oxidized material.

Q4: The purification of 1,3-DHA-G from the final reaction mixture is proving difficult. What are the recommended purification strategies?

A4: The crude product is a mixture of unreacted starting materials, the desired 1,3-DHA-G, and by-products like mono-DHA-G, tri-DHA-G, and other isomers. Purification can be challenging due to the similar polarities of these lipid species.

Recommended Purification Protocol:

  • Enzyme Removal: If using an immobilized enzyme, it can be removed by simple filtration.[1][4]

  • Removal of Unreacted Fatty Acids: If free DHA was used as the acyl donor, unreacted fatty acids can be removed. Short-path molecular distillation is an effective method for this.

  • Chromatographic Separation: Silica (B1680970) gel column chromatography is the most common method for separating the different glyceride classes.[4]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar solvent system with a gradient of a more polar solvent is typically used. A common system is a gradient of ethyl acetate (B1210297) in hexane.[4]

    • Elution Order: The least polar compounds elute first. The expected elution order is: Tri-DHA-G > 1,3-DHA-G and other diglyceride isomers > Mono-DHA-G > Glycerol.

    • Monitoring: Collect fractions and monitor their composition by TLC.[4] Pool the fractions containing the pure 1,3-DHA-G.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent oxidation.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data from enzymatic syntheses of 1,3-diacylglycerols and related compounds. Note that specific results for 1,3-DHA-G may vary.

Table 1: Comparison of Different Lipases in Di- and Triacylglycerol Synthesis

EnzymeSource OrganismSubstratesKey Reaction ConditionsProduct Distribution/YieldReference
Lipozyme RM IMRhizomucor mieheiLauric acid and glycerol50°C, 3h, 5 wt% enzyme, vacuum80.3% 1,3-dilaurin[2]
Novozym 435Candida antarctica Lipase B (CALB)Lauric acid and glycerol50°C, vacuumGood lauric acid conversion[2]
Lipozyme TL IMThermomyces lanuginosusLauric acid and glycerol50°C, vacuumLow activity[2]
CALB (adsorbed)Candida antarctica Lipase BDHA ethyl ester and glycerol50°C, vacuum82% yield of tri-DHA[3]
PFL (adsorbed)Pseudomonas fluorescensDHA ethyl ester and glycerol50°C, vacuum57% yield of tri-DHA[3]

Table 2: Purity of 1,3-Diacylglycerols After Purification

1,3-DiacylglycerolPurity after PurificationReference
1,3-dicaprylin98.5%[2]
1,3-dicaprin99.2%[2]
1,3-dilaurin99.1%[2]
1,3-dipalmitin99.5%[2]
1,3-distearin99.4%[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-DHA-G via Direct Esterification

This protocol describes the synthesis of 1,3-DHA-G via the direct esterification of glycerol with docosahexaenoic acid, catalyzed by a 1,3-specific immobilized lipase.

Materials:

  • Glycerol (high purity)

  • Docosahexaenoic acid (DHA, high purity)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Activated molecular sieves

  • Hexane (optional, for viscosity reduction)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol and DHA in a molar ratio of 1:2.

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Enzyme and Water Removal: Add the immobilized lipase (typically 5-10% by weight of the total substrates) and activated molecular sieves (approx. 10% w/w of substrates) to adsorb the water produced.[4]

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 50°C) with continuous stirring under an inert atmosphere for a predetermined time (e.g., 3-24 hours), based on prior optimization.

  • Monitoring: Periodically and carefully take samples to monitor the reaction's progress via TLC or HPLC.

  • Reaction Termination: Once the optimal yield is achieved, cool the mixture to room temperature.

  • Enzyme Removal: Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and potentially reused.[1][4]

  • Purification: The crude product is then purified, typically using silica gel column chromatography as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification reactants Combine Glycerol & DHA (1:2 molar ratio) enzyme Add Immobilized Lipase (5-10% w/w) reactants->enzyme atmosphere Flush with Inert Gas (N2/Ar) enzyme->atmosphere incubate Incubate at 50°C with Stirring atmosphere->incubate monitor Monitor Progress (TLC/HPLC) incubate->monitor filter Filter to Remove Enzyme monitor->filter purify Silica Gel Column Chromatography filter->purify analyze Pool Fractions & Evaporate Solvent purify->analyze product Pure 1,3-DHA-G analyze->product

Caption: General workflow for the enzymatic synthesis of 1,3-DHA-G.

reaction_pathway cluster_products Reaction Products Glycerol Glycerol Mono_DHA_G Mono-DHA-G Glycerol->Mono_DHA_G +DHA DHA DHA DHA->Mono_DHA_G Di_DHA_G_13 1,3-DHA-G (Desired) Mono_DHA_G->Di_DHA_G_13 +DHA Di_DHA_G_12 1,2-DHA-G (Side Product) Di_DHA_G_13->Di_DHA_G_12 Acyl Migration Tri_DHA_G Tri-DHA-G (Side Product) Di_DHA_G_13->Tri_DHA_G +DHA troubleshooting_tree start Low Yield of 1,3-DHA-G q1 Check Reaction Kinetics. Is conversion low? start->q1 q2 Check Product Distribution. High levels of side products? start->q2 q1->q2 No sol1a Optimize Temp & Time q1->sol1a Yes sol1b Increase Enzyme Conc. q1->sol1b Yes sol1c Ensure Water Removal q1->sol1c Yes sol2a Run Time-Course Study q2->sol2a Yes sol2b Adjust Substrate Ratio q2->sol2b Yes sol2c Check for Acyl Migration q2->sol2c Yes

References

Technical Support Center: Synthesis of 1,3-di-docosahexaenoyl-glycerol (1,3-di-DHA-glycerol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-di-docosahexaenoyl-glycerol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1,3-di-DHA-glycerol, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of 1,3-di-DHA-glycerol

  • Question: My reaction is resulting in a consistently low yield of the target 1,3-di-DHA-glycerol. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily related to reaction equilibrium, enzyme activity, and substrate stability. Consider the following:

    • Suboptimal Enzyme Choice: The selection of a 1,3-specific lipase (B570770) is crucial. Lipozyme RM IM and Lipozyme TL IM are commonly used for their specificity.[1][2]

    • Reaction Equilibrium: The esterification reaction is reversible. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield. Implementing in-situ water removal, for instance, through a vacuum-driven air bubbling system or the use of molecular sieves, can significantly improve the conversion rate.[3]

    • Acyl Migration: The migration of acyl chains from the sn-1/3 positions to the sn-2 position to form 1,2- or 2,3-diacylglycerols is a significant side reaction that reduces the yield of the desired 1,3-isomer.[4] Lowering the reaction temperature can help minimize this issue, though it may also slow down the reaction rate.

    • Enzyme Inhibition/Deactivation: High concentrations of substrates or products can inhibit enzyme activity. Moreover, DHA is a polyunsaturated fatty acid and can be prone to oxidation at elevated temperatures, which might affect enzyme performance and product quality. It is important to operate within the optimal temperature range of the chosen enzyme.[2] For instance, Lipozyme TL IM has been shown to maintain high activity at temperatures up to 73-75°C.[2]

    • Incorrect Substrate Molar Ratio: The molar ratio of glycerol (B35011) to DHA (or its ester) is a critical parameter. An excess of the fatty acid is often used to drive the reaction towards the di-substituted product. Optimization of this ratio is recommended.[1]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: My final product contains significant amounts of mono-DHA-glycerol and tri-DHA-glycerol, as well as 1,2-di-DHA-glycerol. How can I improve the selectivity for the 1,3-isomer?

  • Answer: Achieving high selectivity requires careful control over the reaction conditions and the choice of catalyst.

    • Enzyme Specificity: The primary factor for high regioselectivity is the use of a sn-1,3-specific lipase. Ensure the enzyme you are using has this characteristic.

    • Reaction Time: Prolonged reaction times can lead to the formation of tri-DHA-glycerol and an increase in acyl migration. It is important to monitor the reaction progress (e.g., by TLC) and stop it at the optimal point.[1] For the synthesis of similar 1,3-diacylglycerols, optimal reaction times have been observed around 6 hours.[2]

    • Temperature Control: As mentioned, lower temperatures can reduce the rate of acyl migration, thus improving the isomeric purity of the product.

    • Purification Strategy: Post-synthesis purification is essential to isolate the 1,3-di-DHA-glycerol. Techniques such as multi-step crystallization, flash chromatography, or molecular distillation are often necessary to separate the desired product from mono- and triglycerides, as well as other isomers.[1][2]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the 1,3-di-DHA-glycerol from the reaction mixture. What are the best practices for purification?

  • Answer: The purification of 1,3-diacylglycerols can be challenging due to the similar physical properties of the isomers and other acylglycerols.

    • Crystallization: Solvent fractionation or crystallization at low temperatures can be effective. The choice of solvent is critical; mixtures of hexane (B92381) and ethyl acetate (B1210297) have been used successfully for the purification of other 1,3-diacylglycerols.[4]

    • Chromatography: Flash column chromatography is a common method for purification. The separation is often based on the polarity difference between mono-, di-, and triglycerides. Thin-layer chromatography (TLC) can be used to identify the appropriate solvent system for separation.[1]

    • Molecular Distillation: This technique is particularly useful for removing unreacted free fatty acids and monoglycerides (B3428702) after the enzymatic reaction.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the synthesis of 1,3-diacylglycerols. While specific data for 1,3-di-DHA-glycerol is limited, the data for similar compounds provide valuable benchmarks.

Table 1: Optimal Reaction Conditions for 1,3-Diacylglycerol Synthesis

ParameterValueSource
EnzymeLipozyme RM IM[1]
Substrate Molar Ratio (Lard:Glycerol)1:1[1]
Enzyme Amount14:100 (w/w of lard)[1]
Temperature73°C (for 1,3-dipalmitoylglycerol)[2]
Reaction Time6 hours[2]
Agitation Speed500 rpm[1]

Table 2: Reported Yields and Conversion Rates for 1,3-Diacylglycerol Synthesis

ProductYield/ConversionConditionsSource
1,3-Dipalmitoylglycerol~30%73°C, 6 hours[2]
1,3-Dilaurin80.3% (product content)Optimized conditions with Lipozyme RM IM[3]
Lauric Acid95.3% (conversion)Optimized conditions with Lipozyme RM IM[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-di-DHA-glycerol via Direct Esterification

  • Reactant Preparation: Prepare a mixture of glycerol and docosahexaenoic acid (DHA) in a suitable molar ratio (e.g., 1:2.5) in a solvent-free system.

  • Enzyme Addition: Add the sn-1,3-specific lipase (e.g., Lipozyme RM IM) to the mixture. The enzyme loading should be optimized, but a starting point of 5-10% by weight of the total reactants can be used.[3]

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C to minimize DHA oxidation and acyl migration).

    • Provide continuous agitation (e.g., 500 rpm) to ensure proper mixing.[1]

    • Apply a vacuum to remove the water produced during the reaction and drive the equilibrium towards product formation.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) to observe the formation of the diacylglycerol and the consumption of reactants.[1]

  • Reaction Termination: Once the optimal conversion is achieved (typically after several hours), terminate the reaction by filtering out the enzyme.

  • Purification:

    • Use molecular distillation to remove any unreacted DHA.[2]

    • Employ flash column chromatography or low-temperature crystallization to separate the 1,3-di-DHA-glycerol from the remaining monoacylglycerols, triacylglycerols, and 1,2-isomers.[1][4]

Visualizations

experimental_workflow Experimental Workflow for Enzymatic Synthesis of 1,3-di-DHA-glycerol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Mix Glycerol & DHA (e.g., 1:2.5 molar ratio) enzyme Add sn-1,3 specific lipase (e.g., Lipozyme RM IM) reactants->enzyme conditions Incubate at controlled temperature (e.g., 50-60°C) with agitation and vacuum enzyme->conditions monitoring Monitor reaction progress via TLC conditions->monitoring termination Terminate reaction and filter out enzyme monitoring->termination distillation Molecular Distillation (remove unreacted DHA) termination->distillation chromatography Chromatography/Crystallization (isolate 1,3-di-DHA-glycerol) distillation->chromatography

Caption: A flowchart illustrating the key steps in the enzymatic synthesis of 1,3-di-DHA-glycerol.

acyl_migration Acyl Migration in Diacylglycerol Synthesis cluster_reactants Reactants glycerol Glycerol product_1_3 1,3-di-DHA-glycerol (Desired Product) glycerol->product_1_3 Enzymatic Esterification dha 2x DHA dha->product_1_3 Enzymatic Esterification product_1_2 1,2-di-DHA-glycerol (Side Product) product_1_3->product_1_2 Acyl Migration (spontaneous)

References

Technical Support Center: 1,3-Didocosahexaenoyl Glycerol (1,3-DHA-G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,3-Didocosahexaenoyl glycerol?

A1: To ensure the long-term stability of 1,3-DHA-G, it should be stored at -20°C. When stored properly, it has a shelf life of at least two years. It is often supplied as a solution in ethanol.

Q2: What are the primary degradation pathways for 1,3-DHA-G?

A2: The primary degradation pathways for 1,3-DHA-G are oxidation and hydrolysis. The docosahexaenoic acid (DHA) moieties are highly unsaturated, making them susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and heat. Hydrolysis of the ester bonds can occur in the presence of water, leading to the formation of free fatty acids and glycerol.

Q3: How can I prevent the degradation of 1,3-DHA-G during my experiments?

A3: To minimize degradation, it is crucial to handle 1,3-DHA-G under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Use high-purity, peroxide-free solvents for dilutions. Protect solutions from light by using amber vials or covering tubes with foil. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also help to prevent oxidation.

Q4: My 1,3-DHA-G solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation may occur if the solvent's capacity to dissolve the lipid has been exceeded, often due to temperature changes. Gentle warming of the solution to 37°C and thorough vortexing can help redissolve the compound. Ensure that your stock solution is prepared at a concentration well below its solubility limit in the chosen solvent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 1,3-DHA-G.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of 1,3-DHA-G.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Assess the purity of your 1,3-DHA-G stock solution using an appropriate analytical method, such as HPLC-ELSD or LC-MS (see Experimental Protocols section).

    • Implement Proper Handling: Review your handling procedures to ensure you are minimizing exposure to oxygen, light, and heat. Prepare fresh working solutions for each experiment from a properly stored stock.

    • Incorporate Controls: Include a positive control with a fresh sample of 1,3-DHA-G and a negative control (vehicle only) in your experiments to differentiate between compound-related issues and other experimental variables.

Issue 2: Low or no biological activity observed.
  • Potential Cause: The compound may have degraded, or the effective concentration is too low.

  • Troubleshooting Steps:

    • Check for Degradation: Analyze your working solution for the presence of degradation products.

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or assay.

    • Consider Cellular Uptake: The vehicle used to dissolve 1,3-DHA-G should not interfere with its uptake. High concentrations of serum in cell culture media can bind to lipids and reduce their availability.

Data Presentation

The following table summarizes the oxidative stability of DHA in different lipid forms when stored at 25°C in the dark. While this data is not specific to 1,3-DHA-G, it provides a useful comparison of the relative stability of DHA in triacylglycerol (TG) form, which is structurally similar.

Lipid FormInitial DHA (%)DHA after 10 weeks (%)% DHA Loss
Triacylglycerol (TG)1003664
Ethyl Ester (EE)100397
Phospholipid (PL)1009010

Data adapted from a study on the peroxidative stability of DHA-containing oils.[1][2]

Experimental Protocols

Protocol: Stability Assessment of 1,3-DHA-G by HPLC-ELSD

This protocol outlines a method to assess the stability of 1,3-DHA-G by monitoring its purity over time.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Isopropanol (B130326) (HPLC Grade)

  • Chloroform (Analytical Grade)

  • Methanol (HPLC Grade)

  • Inert gas (Argon or Nitrogen)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-DHA-G and dissolve it in 10 mL of chloroform:methanol (2:1, v/v) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with isopropanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Stability Samples: Prepare aliquots of your 1,3-DHA-G solution in the solvent used for your experiments. Store these samples under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

3. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: A suitable gradient to elute the non-polar 1,3-DHA-G.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

4. Data Analysis:

  • Inject the standards and stability samples at specified time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Identify the 1,3-DHA-G peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standards.

  • Quantify the amount of intact 1,3-DHA-G remaining in your stability samples at each time point.

Visualizations

Signaling Pathway

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-DHA-G (DAG) PIP2->DAG PKC_inactive PKC (inactive) DAG->PKC_inactive Binds & Activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Targets (e.g., MARCKS, Raf-1) PKC_active->Downstream Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response Leads to

Caption: Activation of Protein Kinase C (PKC) by 1,3-DHA-G.

Experimental Workflow

Stability_Workflow start Start: Prepare 1,3-DHA-G Solution aliquot Aliquot into single-use vials start->aliquot storage Store under defined conditions (e.g., -20°C, 4°C, RT, light/dark) aliquot->storage sampling Withdraw samples at T=0, 1, 2, 4, 8 weeks storage->sampling analysis Analyze by HPLC-ELSD sampling->analysis data Quantify remaining 1,3-DHA-G analysis->data end End: Determine stability profile data->end

Caption: Workflow for assessing the stability of 1,3-DHA-G.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent Experimental Results? check_purity Is the 1,3-DHA-G stock pure? start->check_purity Yes check_handling Are handling procedures optimal? check_purity->check_handling Yes new_stock Action: Prepare fresh stock solution. check_purity->new_stock No improve_handling Action: Use inert gas, protect from light, avoid freeze-thaw. check_handling->improve_handling No other_variables Investigate other experimental variables. check_handling->other_variables Yes

References

Technical Support Center: Troubleshooting HPLC Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of sn-1,2- and sn-1,3-diacylglycerol regioisomers using high-performance liquid chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of DAG isomers, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I seeing poor or no resolution between my sn-1,2- and sn-1,3-diacylglycerol peaks?

Poor resolution is a common challenge due to the high structural similarity between DAG isomers.[1] Several factors could be contributing to this issue.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inadequate Mobile Phase Composition The composition of the mobile phase is critical for achieving separation.[1] If using a single solvent like 100% acetonitrile, consider introducing a modifier such as acetone (B3395972) or isopropanol (B130326).[1] Optimizing the solvent ratios or employing a gradient elution can enhance selectivity.[2][3]
Incorrect Column Temperature Temperature significantly influences the selectivity of the separation.[1][4] The optimal temperature is specific to the isomers and the chromatographic system. It is recommended to methodically vary the column temperature (e.g., in 5°C increments) to find the optimal condition for your separation.[1]
Improper Column Selection Reversed-phase C18 columns are commonly used for DAG analysis.[1] For particularly challenging separations, non-endcapped octadecylsilyl (ODS) columns may provide better resolution due to secondary interactions with residual silanol (B1196071) groups.[1] For enantiomeric separations (sn-1,2- vs. sn-2,3-), a chiral stationary phase is necessary.[5]
Sample Overload Injecting too much sample can lead to peak broadening and a loss of resolution.[1][6] Try reducing the injection volume or diluting your sample.[1]
Flow Rate Not Optimized The flow rate of the mobile phase affects separation efficiency.[2] Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[6]

Question 2: What is causing my diacylglycerol peaks to tail?

Peak tailing, where the peak is asymmetrical with a drawn-out latter half, can affect accurate quantification and resolution.[7][8]

Potential Causes and Solutions:

Potential CauseSuggested Solution
Secondary Interactions with Silanol Groups Residual silanol groups on the silica-based column packing can interact with the hydroxyl group of DAGs, causing tailing.[1][8][9] If not intentionally using a non-endcapped column for enhanced selectivity, switch to a modern, fully endcapped, high-purity silica (B1680970) column.[1] Alternatively, adding a small amount of an acidic modifier like 0.1% formic acid to the mobile phase can suppress silanol activity.[1]
Column Contamination Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion. Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[1] If the problem persists, the guard column or the analytical column may need to be replaced.[1]
Incompatible Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[10] Ensure your sample is dissolved in a solvent with a similar or weaker elution strength than your initial mobile phase.[1]
Column Void or Bed Deformation A void at the column inlet or a disturbed packing bed can lead to peak tailing. This can be confirmed by reversing the column and observing the peak shape. If a void is present, the column may need to be replaced.

Question 3: Why are the retention times of my diacylglycerol isomers inconsistent?

Fluctuations in retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inadequate Column Equilibration It is crucial to allow the column to fully equilibrate with the initial mobile phase before each injection, especially when using a gradient elution.[1]
Fluctuations in Column Temperature Even small changes in temperature can affect retention times. Use a column oven to maintain a stable and consistent temperature throughout the analysis.[1]
Mobile Phase Instability The mobile phase can change composition over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[1]
Pump Performance Issues Leaks in the HPLC pump or malfunctioning check valves can lead to an inconsistent flow rate and, consequently, variable retention times. Regularly inspect the pump for leaks and ensure proper valve function.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating diacylglycerol (DAG) isomers by HPLC?

The primary difficulty lies in the high degree of structural similarity between sn-1,2- and sn-1,3-diacylglycerol isomers. These molecules share the same fatty acid composition, resulting in very similar physicochemical properties like polarity and hydrophobicity, which often leads to co-elution in standard reversed-phase systems.[1]

Q2: Which type of HPLC column is best for separating DAG regioisomers?

Reversed-phase columns with C18 (ODS) stationary phases are the most frequently used for DAG analysis.[1] For separations that are particularly difficult, non-endcapped ODS columns have been shown to perform better in distinguishing between regioisomers compared to their endcapped counterparts.[1]

Q3: How does the mobile phase composition impact the resolution of DAG isomers?

The mobile phase composition is a crucial factor. Acetonitrile is a commonly used solvent.[1][11][12] The addition of modifiers like acetone or isopropanol can alter the selectivity and improve resolution.[1] The choice between isocratic and gradient elution will depend on the complexity of the DAG mixture.[3]

Q4: What is the typical elution order for DAG isomers in reversed-phase HPLC?

In reversed-phase HPLC, the elution order is influenced by polarity. Generally, 1,3-DAG isomers are less polar and therefore elute earlier than the corresponding 1,2-DAG isomers with the same fatty acid chains.[13] Retention time increases with longer fatty acyl chain length and decreases with a higher number of double bonds.[13]

Q5: Is derivatization necessary for the HPLC analysis of diacylglycerols?

While not always necessary, derivatization of the hydroxyl group can enhance the separation of regioisomers and improve detection.[4] For example, derivatization to form 3,5-dinitrophenylurethane (DNPU) derivatives can improve separation on certain columns.[4]

Data Presentation

Table 1: Elution Order of Common Diacylglycerol Isomers in Reversed-Phase HPLC

Elution OrderDiacylglycerol Isomer
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[13].

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Separation of DAG Regioisomers

This protocol provides a starting point and may need to be optimized for specific DAG species and sample matrices.[1]

  • Sample Preparation:

    • Dissolve the diacylglycerol sample in a suitable organic solvent like chloroform (B151607) or hexane.[1]

    • For complex biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be required.[1]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[1]

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.[1]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[1][12][13]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C (requires optimization).[1]

    • Injection Volume: 10-20 µL.[1][13]

    • Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).[1][13]

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of authentic standards.[1]

    • Quantify the isomers by integrating the peak areas. For accurate quantification, generate a calibration curve using standards of known concentrations.[1]

Visualizations

hplc_troubleshooting_workflow start Start: HPLC Problem Encountered problem Identify Problem start->problem poor_resolution Poor Resolution problem->poor_resolution e.g. peak_tailing Peak Tailing problem->peak_tailing inconsistent_rt Inconsistent Retention Times problem->inconsistent_rt cause_pr1 Inadequate Mobile Phase poor_resolution->cause_pr1 Investigate cause_pr2 Incorrect Temperature poor_resolution->cause_pr2 cause_pr3 Sample Overload poor_resolution->cause_pr3 cause_pt1 Secondary Silanol Interactions peak_tailing->cause_pt1 Investigate cause_pt2 Column Contamination peak_tailing->cause_pt2 cause_pt3 Incompatible Sample Solvent peak_tailing->cause_pt3 cause_ir1 Poor Equilibration inconsistent_rt->cause_ir1 Investigate cause_ir2 Temperature Fluctuations inconsistent_rt->cause_ir2 cause_ir3 Mobile Phase Instability inconsistent_rt->cause_ir3 solution Implement Solution & Re-evaluate cause_pr1->solution cause_pr2->solution cause_pr3->solution cause_pt1->solution cause_pt2->solution cause_pt3->solution cause_ir1->solution cause_ir2->solution cause_ir3->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

dag_signaling_pathway receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates targets leading to

References

Technical Support Center: Optimizing Mass Spectrometry Settings for DAG-DHA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) settings for the analysis of diacylglycerol-docosahexaenoic acid (DAG-DHA). It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during the mass spectrometry analysis of DAG-DHA, offering potential causes and solutions.

Issue 1: Poor or No Signal Intensity for DAG-DHA

Question: I am not seeing a strong signal for my DAG-DHA analyte. What are the possible reasons and how can I improve it?

Answer: Low signal intensity is a frequent challenge in lipidomics. Several factors, from sample preparation to instrument settings, can contribute to this issue.

Potential CauseRecommended Solution
Suboptimal Ionization Diacylglycerols have a weak dipole moment, leading to poor ionization. Consider derivatization to introduce a charged group or use additives like lithium to form adducts ([M+Li]+) which can enhance ionization efficiency.[1]
Low Analyte Concentration Concentrate your sample or consider starting with a larger amount of initial material.
Ion Suppression Co-eluting species from a complex matrix can suppress the ionization of the target analyte. Improve chromatographic separation to isolate the DAG-DHA peak from interfering compounds.[2] Consider a more rigorous sample cleanup procedure.
Incorrect Mass Spectrometer Settings Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates. Ensure the mass analyzer is correctly calibrated.
Analyte Degradation DHA is a polyunsaturated fatty acid susceptible to oxidation. Handle samples on ice, use antioxidants like BHT during extraction, and store extracts at -80°C.

Issue 2: Difficulty in Differentiating DAG-DHA Isomers (sn-1 vs. sn-2)

Question: My chromatography is showing a single peak for what I believe are sn-1 and sn-2 isomers of DAG-DHA. How can I separate and identify them?

Answer: The separation and differentiation of DAG positional isomers are critical for accurate biological interpretation.

Potential CauseRecommended Solution
Co-elution of Isomers Standard reversed-phase columns (like C18) may not be sufficient to separate sn-1 and sn-2 isomers. Consider using a longer column, a smaller particle size, or a different stationary phase. Normal-phase chromatography can also be effective for isomer separation.[3]
Acyl Migration The acyl chain can migrate between the sn-1/3 and sn-2 positions, especially during sample preparation and storage. Minimize sample heating, avoid acidic or basic conditions, and analyze samples as quickly as possible after preparation. Store standards and samples at -80°C.
Non-specific Fragmentation Standard collision-induced dissociation (CID) may not produce sufficiently different fragment ions to distinguish between isomers. Specialized fragmentation techniques or derivatization may be necessary to induce position-specific fragmentation.

Issue 3: Inconsistent or Unreliable Quantification Results

Question: I am observing high variability in my quantitative results for DAG-DHA across different sample preparations. What could be causing this?

Answer: Quantitative accuracy is paramount in lipid analysis. Inconsistent results often point to issues in the sample preparation and analytical workflow.

Potential CauseRecommended Solution
Lack of an Appropriate Internal Standard Due to variations in ionization efficiency and matrix effects, it is crucial to use a suitable internal standard. Ideally, a stable isotope-labeled version of the specific DAG-DHA isomer of interest should be used. If unavailable, a DAG with a similar chain length and degree of unsaturation can be a viable alternative.[4]
Matrix Effects The sample matrix can significantly impact the ionization of the analyte, leading to either enhancement or suppression of the signal. Perform a thorough sample cleanup, for instance, using solid-phase extraction (SPE), to remove interfering matrix components.[5]
Non-linear Detector Response Ensure that the concentration of your analyte falls within the linear dynamic range of the mass spectrometer. If the signal is saturating the detector, dilute the sample.
Incomplete Extraction Optimize your lipid extraction protocol to ensure complete and reproducible recovery of DAGs from the sample matrix. A modified Bligh-Dyer or Folch extraction is commonly used.

Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for DAG-DHA in tandem mass spectrometry (MS/MS)?

A1: The most common fragmentation pathway for diacylglycerols in positive ion mode, particularly when analyzed as ammonium (B1175870) adducts ([M+NH4]+), is the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) molecule.[6] For a DAG-DHA, you would expect to see two major fragmentation pathways:

  • Neutral loss of DHA: This would result in a fragment ion corresponding to the remaining monoacylglycerol.

  • Neutral loss of the other fatty acid: This would result in a fragment ion corresponding to the monoacylglycerol containing DHA.

The highly unsaturated nature of DHA might also lead to additional characteristic fragment ions resulting from cleavages within the DHA chain itself, although these are often less intense.

Q2: What are some recommended starting parameters for LC-MS/MS analysis of DAG-DHA?

A2: Optimal parameters will vary depending on the specific instrument and column used. However, the following table provides a general starting point for method development.

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) or acetate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate or acetate
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 55°C
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Collision Energy 20 - 40 eV (should be optimized for the specific precursor ion)

Q3: How can I prevent the degradation of DAG-DHA during sample preparation and analysis?

A3: The docosahexaenoic acid (DHA) moiety in your diacylglycerol is a polyunsaturated fatty acid (PUFA), which is highly susceptible to oxidation. To maintain the integrity of your analyte, it is crucial to take the following precautions:

  • Work in a cold environment: Perform all sample preparation steps on ice or at 4°C to the extent possible.

  • Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents to prevent free radical-mediated oxidation.

  • Protect from light: Store samples and extracts in amber vials or protect them from light to minimize photo-oxidation.

  • Use inert gas: Evaporate solvents under a gentle stream of nitrogen or argon to prevent exposure to oxygen.

  • Prompt analysis: Analyze samples as soon as possible after preparation. If storage is necessary, store extracts under an inert atmosphere at -80°C.

Q4: What is acyl migration and how can I minimize it during DAG analysis?

A4: Acyl migration is the intramolecular movement of a fatty acyl chain from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position on the glycerol (B35011) backbone. This can lead to the erroneous identification and quantification of DAG isomers. To minimize acyl migration:

  • Avoid harsh chemical conditions: Steer clear of strongly acidic or basic conditions during sample preparation.

  • Minimize heat exposure: Do not heat samples for extended periods.

  • Use appropriate solvents: Store and handle DAGs in non-polar aprotic solvents when possible.

  • Proper storage: Store standards and samples at -80°C to reduce molecular mobility.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for DAG-DHA Analysis

This protocol is a modified version of the Bligh-Dyer method for the extraction of total lipids, including diacylglycerols, from plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., a stable isotope-labeled DAG)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of your internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile 90:10).

Visualization of Workflows

Below are diagrams illustrating key experimental and logical workflows for DAG-DHA analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Plasma Sample add_is Add Internal Standard start->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction dry_down Dry Under Nitrogen extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS Detection (Positive ESI) lc_sep->ms_detect msms_frag MS/MS Fragmentation (CID) ms_detect->msms_frag peak_int Peak Integration msms_frag->peak_int quant Quantification vs. Internal Standard peak_int->quant

Caption: Experimental workflow for DAG-DHA analysis.

cluster_causes Potential Causes cluster_solutions Solutions start Poor Signal Intensity cause1 Suboptimal Ionization start->cause1 cause2 Ion Suppression start->cause2 cause3 Low Concentration start->cause3 cause4 Analyte Degradation start->cause4 sol1 Use Adducts (e.g., Li+) or Derivatization cause1->sol1 sol2 Improve Chromatography / Sample Cleanup cause2->sol2 sol3 Concentrate Sample cause3->sol3 sol4 Use Antioxidants / Cold Storage cause4->sol4

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: Overcoming Solubility Challenges of 1,3-Didocosahexaenoyl Glycerol (1,3-DHA-G)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments.

Troubleshooting Guide

This section provides solutions to common problems you might face when working with 1,3-DHA-G.

Q1: My 1,3-DHA-G is not dissolving in the selected solvent. What should I do?

A1: If you are experiencing difficulty dissolving 1,3-DHA-G, consider the following troubleshooting steps:

  • Verify Solvent Choice: 1,3-DHA-G, a diacylglycerol, is a lipophilic molecule. It will have limited solubility in polar solvents like water or aqueous buffers alone. For initial solubilization, organic solvents are recommended.

  • Increase Temperature: Gently warming the solvent can increase the solubility of many lipids. However, be cautious as excessive heat can lead to degradation of polyunsaturated fatty acids like DHA.[1][2][3] Monitor the temperature closely and use the lowest effective temperature.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution of the compound.

  • Use a Co-solvent: For applications requiring an aqueous environment, first dissolve the 1,3-DHA-G in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[4][5][6][7][8] This stock solution can then be carefully diluted into your aqueous buffer.

Q2: I've prepared a stock solution in an organic solvent, but the 1,3-DHA-G precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue when transitioning from a nonpolar to a polar environment. Here are some strategies to prevent precipitation:

  • Slow, Dropwise Addition: Add the concentrated organic stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously vortexing or stirring the buffer. This rapid dispersion can prevent the lipid molecules from aggregating and precipitating.

  • Lower the Final Concentration: The final concentration of 1,3-DHA-G in the aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute final solution.

  • Incorporate a Surfactant: The addition of a biocompatible surfactant to the aqueous buffer can significantly improve the solubility of lipids by forming micelles that encapsulate the hydrophobic molecules.[9][10][11][12] See the FAQ section for recommended surfactants.

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, to minimize potential cellular toxicity.[5][8]

Q3: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility of 1,3-DHA-G. How can I confirm this and what should I do?

A3: Inconsistent assay results are a strong indicator of solubility problems. Here's how to address this:

  • Visual Inspection: Carefully inspect your working solutions for any signs of cloudiness, haziness, or visible precipitate. Even a slight opalescence can indicate the presence of undissolved compound.

  • Particle Size Analysis: If available, dynamic light scattering (DLS) can be used to detect the presence of aggregates or nanoparticles in your solution, which would indicate poor solubility.

  • Optimize Solubilization Protocol: Revisit your solubilization protocol. Ensure you are using an appropriate solvent system and technique as described in the answers above. Consider preparing fresh dilutions for each experiment as aqueous preparations of lipophilic compounds may not be stable over time.

  • Utilize a Carrier System: For in vivo or cell-based assays, consider formulating the 1,3-DHA-G into a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS), solid lipid nanoparticles (SLNs), or liposomes. These systems are designed to enhance the solubility and bioavailability of lipophilic compounds.

Frequently Asked Questions (FAQs)

What are the recommended solvents for preparing a stock solution of 1,3-DHA-G?

Based on available data, the following organic solvents can be used to prepare a stock solution of 1,3-DHA-G:

SolventKnown Solubility
Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
ChloroformSlightly soluble

For a similar compound, 1,3-dioctanoyl glycerol, the solubility in DMSO is approximately 1 mg/mL and in DMF is approximately 30 mg/mL.[4] This suggests that DMF may be a better choice for achieving a higher concentration stock solution.

How can I prepare a working solution of 1,3-DHA-G in an aqueous buffer for cell culture experiments?

For cell-based assays, it is crucial to minimize the concentration of organic solvents. The recommended method is to first prepare a concentrated stock solution in a cell culture-compatible solvent like DMSO.

What surfactants are recommended for solubilizing 1,3-DHA-G in aqueous solutions?

Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. The following are commonly used for solubilizing lipids:

  • Tween® 20 (Polysorbate 20): A mild surfactant often used in biological assays at concentrations ranging from 0.05% to 0.5%.[9][10][11][12][13]

  • Triton™ X-100: A more potent non-ionic surfactant. For permeabilizing cells, a concentration of around 0.1% is often used.[2][14][15][16][17]

The optimal concentration of the surfactant should be determined experimentally for your specific application to ensure it does not interfere with the assay or cause cellular toxicity.

How does temperature affect the solubility of 1,3-DHA-G?

Generally, the solubility of lipids increases with temperature. However, 1,3-DHA-G contains docosahexaenoic acid (DHA), a polyunsaturated fatty acid that is susceptible to oxidation and degradation at elevated temperatures.[1][2][3] Therefore, if you need to heat the solution to aid dissolution, use the lowest possible temperature for the shortest duration. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of a 1,3-DHA-G Stock Solution in an Organic Solvent

  • Weigh the desired amount of 1,3-DHA-G in a sterile, inert glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMF or Ethanol) to achieve the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C or -80°C under an inert atmosphere.

Protocol 2: Preparation of a Working Solution of 1,3-DHA-G in an Aqueous Buffer using a Co-solvent

  • Prepare a concentrated stock solution of 1,3-DHA-G in DMSO (e.g., 10 mg/mL) as described in Protocol 1.

  • Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.

  • While vigorously vortexing the warm buffer, slowly add the required volume of the 1,3-DHA-G stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <1%).

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh Weigh 1,3-DHA-G add_solvent Add Organic Solvent (e.g., DMF, Ethanol) weigh->add_solvent dissolve Vortex/Warm Gently to Dissolve add_solvent->dissolve store Store at -20°C/-80°C dissolve->store warm_buffer Warm Aqueous Buffer (e.g., PBS, Media) store->warm_buffer Use Stock add_stock Slowly Add Stock Solution while Vortexing warm_buffer->add_stock use_immediately Use Immediately add_stock->use_immediately signaling_pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,3-Diacylglycerol (e.g., 1,3-DHA-G) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

References

Technical Support Center: Acyl Migration in 1,3-Diacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acyl migration during the synthesis and handling of 1,3-diacylglycerols (1,3-DAGs).

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in the context of 1,3-diacylglycerol synthesis?

A1: Acyl migration is an intramolecular isomerization process where an acyl group (fatty acid) spontaneously moves from its original position on the glycerol (B35011) backbone to an adjacent hydroxyl group. In the synthesis of 1,3-diacylglycerol, this typically involves the migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the 1,2-diacylglycerol (1,2-DAG) isomer. This occurs because the 1,2-isomer is often thermodynamically more stable.

Q2: Why is preventing acyl migration crucial in my experiments?

A2: The specific isomeric structure of a diacylglycerol is often critical for its biological activity and function, particularly in cell signaling pathways. The presence of the 1,2-isomer in a preparation intended to be 1,3-diacylglycerol can lead to inaccurate experimental results, misinterpretation of data, and inconsistent outcomes in biological assays.

Q3: What are the primary factors that promote acyl migration?

A3: Several factors can accelerate the rate of acyl migration in diacylglycerols:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[1]

  • pH: Both acidic and basic conditions can catalyze the isomerization process. The rate of migration is generally at a minimum at a slightly acidic pH of 4-5.[2]

  • Solvents: Polar solvents can facilitate acyl migration, whereas non-polar aprotic solvents are generally preferred for storage and handling.[2]

  • Catalytic Surfaces: Surfaces such as silica (B1680970) gel, commonly used in chromatography, can catalyze acyl migration.[3]

  • Water Content: The presence of water can contribute to the migration process.[3]

Q4: How should I store my 1,3-diacylglycerol samples to minimize acyl migration?

A4: To ensure the long-term stability of your 1,3-diacylglycerol samples, follow these storage guidelines:

  • Temperature: Store samples at -20°C or lower for short-term storage and at -80°C for long-term storage.[3]

  • Form: Store as a crystalline solid or dissolved in a suitable organic solvent.

  • Solvent: If in solution, use a non-polar aprotic solvent such as hexane (B92381) or toluene.[3]

  • Atmosphere: Purge the storage container with an inert gas like nitrogen or argon to prevent oxidation.[3]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Q5: Can I use chromatography to purify 1,3-diacylglycerols without causing isomerization?

A5: Yes, but with specific precautions. Standard silica gel chromatography can promote acyl migration. To minimize this, it is highly recommended to use silica gel plates or columns impregnated with boric acid. Boric acid forms a cyclic complex with the cis-diol system of the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate isomerization. It is also crucial to perform chromatography at low temperatures and to work quickly.[3]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
High levels of 1,2-diacylglycerol detected in a fresh sample of 1,3-diacylglycerol. Improper storage conditions (e.g., high temperature, exposure to moisture or non-inert atmosphere).Store the compound at -20°C or below in a desiccated, inert atmosphere. If in solution, use a non-polar aprotic solvent.[4]
Increased formation of the 1,2-isomer after purification by column chromatography. Use of standard silica gel, which catalyzes acyl migration. Prolonged exposure to the stationary phase.Use a boric acid-impregnated silica gel column. Elute the compound as quickly as possible. Consider performing the chromatography in a cold room.[4]
Inconsistent results in biological assays using 1,3-diacylglycerol. Acyl migration occurring in the assay buffer or during sample preparation.Prepare aqueous solutions of 1,3-diacylglycerol immediately before use. Minimize the time the compound spends in polar or aqueous environments. Regularly analyze the isomeric purity of your stock solution.[4]
Difficulty in separating 1,2- and 1,3-diacylglycerol isomers by TLC. Co-migration of the isomers on standard silica gel plates.Utilize thin-layer chromatography plates impregnated with 2.3% boric acid.

Quantitative Data on Acyl Migration

The rate of acyl migration is highly dependent on various experimental conditions. Below is a summary of available quantitative data.

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol

Temperature (°C)Half-Life (t½) in hours
253,425
8015.8

Data adapted from a study on the acyl migration kinetics of long-chain 1,2-diacylglycerol.[1]

Table 2: Effect of Solvent on Acyl Migration Rate of 2-Monoacylglycerols *

SolventRate Constant (k) Order
Hexane>
Solvent-free>
Dichloromethane>
Ethanol
Acetone
Acetonitrile>
t-butanol

*Data from a study on 2-monoacylglycerols rich in DHA, which can serve as an indicator for diacylglycerol behavior. The rate constants were positively correlated with the log P of the solvent.[5]

Experimental Protocols

Protocol 1: Low-Temperature Lipid Extraction to Minimize Acyl Migration

This protocol is adapted from methods designed to minimize lipid degradation during extraction.

Materials:

  • Biological sample containing diacylglycerols

  • Pre-chilled (-20°C) chloroform (B151607)

  • Pre-chilled (-20°C) methanol (B129727)

  • 0.9% NaCl solution, pre-chilled (4°C)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge capable of reaching 4°C

  • Nitrogen or argon gas source

Procedure:

  • Homogenize the biological sample in a pre-chilled glass homogenizer.

  • To the homogenate, add a pre-chilled mixture of chloroform and methanol (2:1, v/v) for a final solvent-to-sample ratio of 20:1 (v/w).[4]

  • Vortex the mixture vigorously for 2 minutes at 4°C.[4]

  • Add 0.2 volumes of pre-chilled 0.9% NaCl solution to the mixture to induce phase separation.[4]

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or argon gas in a water bath set to a maximum of 30°C.[4]

  • Resuspend the lipid extract in a minimal volume of a non-polar aprotic solvent (e.g., hexane) for storage at -80°C.[4]

Protocol 2: Thin-Layer Chromatography (TLC) with Boric Acid Impregnation

This method allows for the analytical or preparative separation of 1,2- and 1,3-diacylglycerol isomers while minimizing on-plate migration.

Materials:

  • Silica gel G TLC plates

  • 2.3% (w/v) boric acid in ethanol

  • Developing tank

  • Chloroform/acetone (96/4, v/v) developing solvent

  • Primuline (B81338) spray reagent (5 mg in 100 ml of acetone/water, 80/20, v/v)

  • UV lamp

Procedure:

  • Plate Preparation: Prepare impregnated plates by slowly flushing them with a 2.3% boric acid solution in ethanol. After draining, dry the plates at 100°C for 10 minutes.[3]

  • Sample Application: Apply the lipid samples (dissolved in a minimal amount of chloroform) as bands 1.5 cm from the bottom of the plate.

  • Development: Develop the plate in a tank pre-saturated with the chloroform/acetone developing solvent.

  • Visualization: After development, allow the plate to air dry completely. Spray the plate with the primuline solution and visualize the separated lipid spots under a UV lamp. The 1,2-diacylglycerol will have a lower Rf value than the 1,3-diacylglycerol.

  • Elution (for preparative TLC): Scrape the desired silica gel band into a glass tube. Elute the lipid from the silica with two washes of diethyl ether. Wash the combined ether extracts with a small volume of water to remove any traces of boric acid, then dry the ether phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.[3]

Protocol 3: Enzymatic Synthesis of 1,3-Diacylglycerol with Minimized Acyl Migration

This protocol outlines a general procedure for the lipase-catalyzed synthesis of 1,3-diacylglycerols, focusing on conditions that minimize acyl migration.

Materials:

  • Glycerol

  • Fatty acid (e.g., lauric acid)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Pear-shaped flask

  • Vacuum pump

  • Stirring apparatus

  • Temperature-controlled water bath

Procedure:

  • Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of the desired fatty acid.

  • Enzyme Addition: Add the immobilized lipase, typically 5% by weight of the total reactants.[6]

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50°C).[6]

    • Apply a vacuum (e.g., 4 mm Hg) to remove water produced during the esterification, which helps to drive the reaction forward and can inhibit acyl migration.[6][7]

    • Maintain constant stirring throughout the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing the composition by a suitable method such as HPLC or GC.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (e.g., after 3 hours), stop the reaction by filtering the mixture to remove the immobilized lipase. The lipase can often be washed and reused for subsequent batches.[6]

  • Purification:

    • Solid 1,3-DAGs: Purify by recrystallization from dry methanol.[6]

    • Liquid 1,3-DAGs: Purify using a short column of silica gel. Dissolve the reaction mixture in a non-polar solvent system (e.g., n-hexane:diethyl ether, 1:1, v/v) before loading onto the column.[6]

Visualizations

Acyl_Migration_Mechanism cluster_0 1,3-Diacylglycerol cluster_1 Transition State cluster_2 1,2-Diacylglycerol 1,3-DAG 1,3-Diacylglycerol (Kinetic Product) Orthoester Orthoester Intermediate (Transition State) 1,3-DAG->Orthoester Acyl Migration 1,2-DAG 1,2-Diacylglycerol (Thermodynamic Product) Orthoester->1,2-DAG Rearrangement 1,2-DAG->Orthoester Reverse Migration

Caption: Mechanism of acyl migration from 1,3-diacylglycerol to 1,2-diacylglycerol.

Troubleshooting_Workflow Start Problem: Acyl Migration Suspected CheckStorage Review Storage Conditions (Temp, Solvent, Atmosphere) Start->CheckStorage CheckPurification Examine Purification Protocol (Silica type, Temp, Time) CheckStorage->CheckPurification Proper ImplementStorage Optimize Storage: - Low Temp (-20°C to -80°C) - Non-polar, aprotic solvent - Inert atmosphere CheckStorage->ImplementStorage Improper CheckHandling Assess Sample Handling (Time in polar solvents, pH) CheckPurification->CheckHandling Optimal ImplementPurification Modify Purification: - Use Boric Acid Silica Gel - Low Temperature - Reduce Time CheckPurification->ImplementPurification Suboptimal ImplementHandling Improve Handling: - Minimize time in polar solvents - Control pH (4-5) - Prepare fresh solutions CheckHandling->ImplementHandling Suboptimal Reanalyze Re-analyze Isomeric Purity CheckHandling->Reanalyze Optimal ImplementStorage->Reanalyze ImplementPurification->Reanalyze ImplementHandling->Reanalyze

Caption: Troubleshooting workflow for addressing acyl migration issues.

References

Technical Support Center: Scaling Up the Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol (1,3-DDG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scaled-up enzymatic synthesis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DDG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 1,3-DDG synthesis in a question-and-answer format.

Problem Possible Causes Solutions
Low Yield of 1,3-DDG 1. Suboptimal Enzyme Activity: Incorrect temperature, pH, or water activity. 2. Poor Substrate Molar Ratio: Imbalance between glycerol and docosahexaenoic acid (DHA). 3. Enzyme Inhibition: Product inhibition or presence of impurities. 4. Acyl Migration: Formation of undesired 1,2-DDG and 2-mono-DHA-glycerol.1. Optimize reaction conditions. For lipases like those from Candida antarctica B (Novozym 435) or Rhizomucor miehei (Lipozyme RM IM), temperatures between 50-60°C and a solvent-free system under vacuum are often effective. 2. A molar ratio of DHA to glycerol of 2:1 is typically optimal for 1,3-DAG synthesis. 3. Consider a stepwise addition of substrates or in-situ product removal. Ensure high purity of substrates. 4. Use a 1,3-specific lipase (B570770). Minimize reaction time and temperature.
High Levels of Byproducts (Mono- and Tri-acylglycerols) 1. Non-specific Enzyme: The lipase used may not be strictly 1,3-regiospecific. 2. Acyl Migration: As described above. 3. Reaction time: Prolonged reaction times can lead to the formation of triacylglycerols.1. Select a highly 1,3-regiospecific immobilized lipase. 2. Optimize the reaction to minimize acyl migration. 3. Monitor the reaction progress and stop it once the optimal 1,3-DDG concentration is reached.
Oxidation of DHA 1. Presence of Oxygen: DHA is highly susceptible to oxidation. 2. High Reaction Temperature: Can accelerate oxidation. 3. Presence of Pro-oxidants: Metal ions or other impurities.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use the lowest effective temperature. 3. Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherols (B72186) to the reaction mixture. Use high-purity, metal-free substrates and equipment.
Difficulty in Product Purification 1. Complex Reaction Mixture: Presence of unreacted substrates, byproducts, and enzyme. 2. Similar Physical Properties of Components: Makes separation challenging.1. Enzyme Removal: Filtration or centrifugation of the immobilized enzyme. 2. Removal of Unreacted DHA: Molecular distillation or solvent extraction. 3. Separation of Glycerides: Low-temperature crystallization or preparative chromatography (e.g., silica (B1680970) gel column chromatography).
Inconsistent Batch-to-Batch Results 1. Variability in Raw Materials: Differences in the purity of glycerol and DHA. 2. Inconsistent Process Parameters: Fluctuations in temperature, pressure, or mixing. 3. Enzyme Deactivation: Loss of enzyme activity over repeated uses.1. Implement strict quality control for all incoming raw materials. 2. Ensure precise control and monitoring of all process parameters. 3. Monitor enzyme activity regularly and replace or regenerate as needed.

Frequently Asked Questions (FAQs)

1. What is the recommended starting point for scaling up the enzymatic synthesis of 1,3-DDG?

A good starting point for pilot-scale synthesis is a solvent-free system using a 1,3-specific immobilized lipase. Key parameters to consider are a DHA to glycerol molar ratio of 2:1, a reaction temperature of 50-60°C, and continuous removal of water under vacuum to drive the reaction forward.

2. Which lipase is most suitable for the synthesis of 1,3-DDG?

Lipases such as Novozym 435 (Candida antarctica lipase B) and Lipozyme RM IM (Rhizomucor miehei lipase) have shown good performance in the synthesis of 1,3-diacylglycerols. It is crucial to use a lipase with high 1,3-regiospecificity to minimize the formation of byproducts.

3. How can I minimize acyl migration during the reaction?

Acyl migration is a common problem in the synthesis of structured lipids. To minimize it, you should:

  • Use a 1,3-specific lipase.

  • Keep the reaction temperature as low as feasible.

  • Minimize the reaction time.

  • Consider using a solvent system, although solvent-free is often preferred for industrial applications.

4. What are the most effective methods for purifying 1,3-DDG at a larger scale?

A multi-step purification process is typically required:

  • Enzyme Removal: Simple filtration or centrifugation if using an immobilized enzyme.

  • Removal of Unreacted Fatty Acids: This can be achieved through molecular distillation or by converting the free fatty acids into their ethyl esters followed by distillation.

  • Separation of Glycerides: Low-temperature solvent crystallization is an effective method for separating 1,3-DAGs from other glycerides. Preparative silica gel column chromatography can also be used, but may be less cost-effective at a very large scale.

5. How can I monitor the progress of the reaction?

The reaction can be monitored by taking samples at regular intervals and analyzing the composition of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography (GC) after derivatization of the glycerides to fatty acid methyl esters (FAMEs).

Quantitative Data Presentation

The following table summarizes typical quantitative data for the enzymatic synthesis of 1,3-diacylglycerols, which can be used as a benchmark for the synthesis of 1,3-DDG.

ParameterLab ScalePilot ScaleReference
Reaction Volume 50 mL3 L
Substrate Ratio (Fatty Acid:Glycerol) 2:1 (molar)2:1 (molar)
Enzyme Load 5-10% (w/w of substrates)5% (w/w of substrates)
Temperature 50-60°C73°C (for 1,3-DPG)
Reaction Time 3-24 hours6 hours
Conversion of Fatty Acid >95%~90%
Yield of 1,3-DAG 60-85%~35% (crude product)
Purity of 1,3-DAG (after purification) >98%>95%

Note: The data for the pilot scale is for the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and may vary for 1,3-DDG due to the different physical and chemical properties of DHA.

Experimental Protocols

Pilot-Scale Enzymatic Synthesis of 1,3-DDG

This protocol is adapted from methodologies for the synthesis of other 1,3-diacylglycerols.

Materials:

  • High-purity docosahexaenoic acid (DHA)

  • Glycerol (pharmaceutical grade)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Antioxidant (e.g., BHT)

  • 3 L double-layer glass reaction kettle with mechanical stirring, vacuum pump, and temperature control.

Procedure:

  • Charge the reaction kettle with DHA and glycerol in a 2:1 molar ratio.

  • Add the antioxidant (e.g., 0.02% w/w).

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 55°C).

  • Once the temperature is stable, add the immobilized lipase (e.g., 5% w/w of total substrates).

  • Apply vacuum to the system (e.g., 4 mm Hg) to remove the water produced during the reaction.

  • Maintain the reaction under these conditions for the desired time (e.g., 6 hours), with continuous monitoring of the reaction progress.

  • After the reaction is complete, stop the heating and stirring, and bring the reactor to atmospheric pressure with an inert gas.

  • Separate the immobilized enzyme from the reaction mixture by filtration.

  • Proceed with the purification of the crude product.

Purification of 1,3-DDG

1. Molecular Distillation (for removal of unreacted DHA):

  • The crude product is fed into a short-path molecular distillation unit.

  • The distillation is carried out under high vacuum and at a temperature that allows for the evaporation of the more volatile unreacted DHA, while the less volatile glycerides remain as the residue.

2. Low-Temperature Solvent Crystallization (for separation of glycerides):

  • The glyceride fraction from molecular distillation is dissolved in a suitable solvent (e.g., acetone (B3395972) or hexane) at a ratio of 1:10 (w/v).

  • The solution is slowly cooled to a low temperature (e.g., -20°C to -40°C) to induce the crystallization of the 1,3-DDG.

  • The crystallized 1,3-DDG is then separated by filtration and washed with cold solvent.

  • The solvent is removed under vacuum to obtain the purified 1,3-DDG.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Downstream Processing raw_materials Raw Materials (DHA, Glycerol) qc_raw Quality Control raw_materials->qc_raw reactor Reactor Loading qc_raw->reactor reaction Esterification (Lipase, Temp, Vacuum) reactor->reaction monitoring In-Process Monitoring (HPLC/GC) reaction->monitoring monitoring->reaction Continue filtration Enzyme Filtration monitoring->filtration Complete distillation Molecular Distillation (Remove FFA) filtration->distillation crystallization Low-Temp Crystallization distillation->crystallization drying Solvent Removal crystallization->drying final_product Purified 1,3-DDG drying->final_product

Caption: Workflow for the scaled-up enzymatic synthesis of 1,3-DDG.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low 1,3-DDG Yield cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Acyl Migration? start->cause2 cause3 Enzyme Inactivation? start->cause3 solution1 Optimize Temp, pH, Vacuum cause1->solution1 solution2 Check Lipase Specificity, Reduce Temp/Time cause2->solution2 solution3 Test Enzyme Activity, Replace if Needed cause3->solution3

Caption: Troubleshooting logic for low yield of 1,3-DDG.

Validation & Comparative

A Comparative Guide to the Bioactivity of 1,3-Didocosahexaenoyl Glycerol and 1,2-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of two structured diacylglycerols containing docosahexaenoic acid (DHA): 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-glycerol) and 1,2-Didocosahexaenoyl glycerol (1,2-di-DHA-glycerol). While direct comparative studies on these specific molecules are limited, this guide synthesizes established principles of lipid metabolism and signal transduction to infer their differential biological effects.

Introduction

Structured lipids, such as diacylglycerols (DAGs) containing omega-3 fatty acids like DHA, are of significant interest for their potential therapeutic applications. The specific positioning of fatty acids on the glycerol backbone is a critical determinant of their digestion, absorption, metabolic fate, and signaling properties. This guide focuses on the structural and functional differences between 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol, providing a framework for understanding their distinct bioactive profiles.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated differences in the metabolic fate and signaling activity of 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol based on current knowledge of diacylglycerol metabolism and signaling.

Table 1: Comparison of Metabolic Fate

Feature1,3-Didocosahexaenoyl Glycerol1,2-Didocosahexaenoyl GlycerolSupporting Rationale
Primary Products of Digestion Free DHA and mono-DHA-glycerol (minor)2-Docosahexaenoyl-glycerol and free DHAPancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1]
Primary Form of Absorption Free DHA2-Docosahexaenoyl-glycerolFatty acids at the sn-2 position are more readily absorbed as monoacylglycerols.[2]
Incorporation into Chylomicrons Re-esterified into triacylglycerols from free DHARe-esterified into triacylglycerols from 2-monoacylglycerolThe absorbed 2-monoacylglycerol serves as a backbone for triacylglycerol synthesis in enterocytes.[3]

Table 2: Comparison of Signaling Bioactivity

FeatureThis compound1,2-Didocosahexaenoyl GlycerolSupporting Rationale
Role as a Second Messenger InactiveActiveOnly the sn-1,2-diacylglycerol isoform can bind to and activate C1 domains of signaling proteins.[4][5]
Activation of Protein Kinase C (PKC) NoYesThe stereospecificity of the C1 domain requires the fatty acyl chains to be at the sn-1 and sn-2 positions for binding and activation.[6][7]
Downstream Signaling Cascades Unlikely to directly initiate signalingCan trigger pathways involved in cell growth, differentiation, and apoptosis.Activation of PKC by sn-1,2-DAG is a key step in various signal transduction pathways.[8]

Experimental Protocols

While direct experimental protocols comparing 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol are not available in the reviewed literature, the following methodologies are standard for assessing the bioactivity of different diacylglycerol isomers.

In Vitro Lipase Hydrolysis Assay

Objective: To determine the rate and specificity of hydrolysis of 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol by pancreatic lipase.

Methodology:

  • Prepare substrate emulsions of 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol.

  • Incubate the emulsions with purified pancreatic lipase in a buffer system mimicking intestinal conditions (e.g., pH 8.0, with bile salts).

  • At various time points, stop the reaction and extract the lipids.

  • Analyze the lipid extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the amounts of remaining diacylglycerol, and the generated monoacylglycerols and free fatty acids.

Cell Culture Model for Cellular Uptake and Metabolism

Objective: To compare the uptake and metabolic fate of DHA from 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol in intestinal cells (e.g., Caco-2 cells).

Methodology:

  • Culture Caco-2 cells to form a differentiated monolayer.

  • Incubate the cells with media containing either 1,3-di-DHA-glycerol or 1,2-di-DHA-glycerol.

  • After incubation, wash the cells and extract total lipids.

  • Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of DHA into cellular lipids such as triacylglycerols, phospholipids, and cholesterol esters.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To assess the ability of 1,3-di-DHA-glycerol and 1,2-di-DHA-glycerol to activate PKC.

Methodology:

  • Use a commercially available PKC activity assay kit.

  • In the presence of purified PKC enzyme and its substrate, add either 1,3-di-DHA-glycerol or 1,2-di-DHA-glycerol as the activator.

  • Measure the phosphorylation of the substrate, typically through a colorimetric or fluorometric method, to determine the level of PKC activation.

Mandatory Visualization

Digestion and Absorption of Di-DHA-Glycerol Isomers

Digestion_Absorption cluster_13 This compound cluster_12 1,2-Didocosahexaenoyl Glycerol cluster_products13 Digestion Products cluster_products12 Digestion Products 1,3-DAG 1,3-di-DHA-glycerol Pancreatic Lipase Pancreatic Lipase 1,3-DAG->Pancreatic Lipase Hydrolysis at sn-1 & sn-3 1,2-DAG 1,2-di-DHA-glycerol 1,2-DAG->Pancreatic Lipase Hydrolysis at sn-1 Free DHA_13 Free DHA Pancreatic Lipase->Free DHA_13 Glycerol_13 Glycerol Pancreatic Lipase->Glycerol_13 2-MAG 2-DHA-monoacylglycerol Pancreatic Lipase->2-MAG Free DHA_12 Free DHA Pancreatic Lipase->Free DHA_12 Enterocyte Enterocyte Free DHA_13->Enterocyte Absorption Glycerol_13->Enterocyte 2-MAG->Enterocyte Absorption Free DHA_12->Enterocyte

Caption: Predicted digestion and absorption pathways of 1,3- and 1,2-di-DHA-glycerol.

Signaling Activity of Di-DHA-Glycerol Isomers

Signaling_Activity cluster_13_signal This compound cluster_12_signal 1,2-Didocosahexaenoyl Glycerol 1,3-DAG_signal 1,3-di-DHA-glycerol PKC Protein Kinase C 1,3-DAG_signal->PKC No Binding/Activation 1,2-DAG_signal 1,2-di-DHA-glycerol 1,2-DAG_signal->PKC Binding & Activation Downstream Signaling Downstream Signaling Cascades PKC->Downstream Signaling Cellular Response Cellular Response (e.g., Gene Expression, Cell Growth) Downstream Signaling->Cellular Response

Caption: Differential signaling activity of 1,3- and 1,2-di-DHA-glycerol isomers.

Conclusion

The positional isomerism of DHA on the glycerol backbone profoundly influences the predicted bioactivity of didocosahexaenoyl glycerols. 1,2-Didocosahexaenoyl glycerol is anticipated to deliver DHA more efficiently as a 2-monoacylglycerol for absorption and to act as a potent signaling molecule through the activation of PKC. In contrast, this compound is expected to release DHA as a free fatty acid upon digestion and is unlikely to possess direct signaling capabilities. These fundamental differences have significant implications for the rational design of structured lipids for therapeutic and nutritional applications. Further direct comparative studies are warranted to validate these predicted differences in bioactivity.

References

A Comparative Guide to the Bioavailability of 1,3-di-DHA-glycerol and DHA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of active compounds is paramount for designing effective delivery systems and therapeutic agents. This guide provides an objective comparison of the bioavailability of two forms of docosahexaenoic acid (DHA): 1,3-di-DHA-glycerol, a structured diglyceride, and DHA ethyl ester, a commonly used ester form. This comparison is supported by experimental data from a key preclinical study.

Executive Summary

Experimental evidence from rodent studies indicates that DHA administered in a diglyceride form, predominantly the 1,3-species, demonstrates significantly higher lymphatic absorption compared to the ethyl ester form. The overall recovery of DHA in the lymph over 30 hours was notably greater for the diglyceride form. This suggests that structured diglycerides like 1,3-di-DHA-glycerol may offer a more efficient vehicle for DHA delivery than ethyl esters.

Data Presentation: Bioavailability Comparison

The following table summarizes the quantitative data on the lymphatic recovery of DHA from a study comparing different chemical forms of DHA in rats. The diglyceride (DG) form used in this study consisted of 70.8% 1,3-diglycerides, making it a relevant model for 1,3-di-DHA-glycerol.

Time Interval (hours)Mean DHA Recovery in Lymph (% of administered dose)
Diglyceride (DG)
0-23.5
2-47.8
4-66.2
6-84.1
8-102.9
10-305.8
Total Recovery (0-30h) 30.3

Data adapted from a study investigating the lymphatic absorption of various forms of DHA in rats.

Experimental Protocols

The data presented above is based on a study that investigated the lymphatic absorption of different forms of DHA in rats. Below is a detailed description of the key experimental methodology.

Animal Model: Male Sprague-Dawley rats were used for the study.

Lipid Emulsion Preparation: Lipid emulsions were prepared containing 200 mg of DHA in one of the following forms: monoglyceride (MG), diglyceride (DG), triglyceride (TG), or ethyl ester (EE). The diglyceride emulsion was primarily composed of the 1,3-diglyceride species (70.8%).

Administration and Lymph Collection:

  • Rats were fasted prior to the experiment.

  • A gastric cannula was used to infuse the lipid emulsion into the stomach.

  • The thoracic lymph duct was cannulated to allow for the collection of lymph fluid.

  • Lymph was collected at 2-hour intervals for the first 10 hours, and then as a single collection from 10 to 30 hours post-infusion.

Analytical Method: The DHA content in the collected lymph was analyzed to determine the recovery rate for each chemical form.

Visualizing the Pathways and Processes

To better understand the experimental process and the physiological pathways involved, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_administration Administration & Collection cluster_analysis Analysis prep1 Lipid Emulsion Preparation (DHA-DG or DHA-EE) admin Gastric Infusion in Rats prep1->admin 200mg DHA collect Thoracic Duct Lymph Collection admin->collect Time-course sampling analysis DHA Quantification in Lymph collect->analysis results Bioavailability Data (% Recovery) analysis->results

Caption: Experimental workflow for comparing DHA bioavailability.

absorption_pathways cluster_diglyceride 1,3-di-DHA-glycerol Pathway cluster_ethylester DHA Ethyl Ester Pathway dg_ingestion Oral Ingestion of 1,3-di-DHA-glycerol dg_hydrolysis Pancreatic Lipase (B570770) (Hydrolysis) dg_ingestion->dg_hydrolysis dg_absorption Absorption as 2-monoacylglycerol & Free DHA dg_hydrolysis->dg_absorption dg_resynthesis Re-esterification to Triglycerides in Enterocyte dg_absorption->dg_resynthesis dg_chylomicron Incorporation into Chylomicrons dg_resynthesis->dg_chylomicron dg_lymph Entry into Lymphatic System dg_chylomicron->dg_lymph ee_ingestion Oral Ingestion of DHA Ethyl Ester ee_hydrolysis Pancreatic Lipase (Slower Hydrolysis) ee_ingestion->ee_hydrolysis ee_absorption Absorption as Free DHA & Ethanol ee_hydrolysis->ee_absorption ee_resynthesis Re-esterification to Triglycerides in Enterocyte ee_absorption->ee_resynthesis ee_chylomicron Incorporation into Chylomicrons ee_resynthesis->ee_chylomicron ee_lymph Entry into Lymphatic System ee_chylomicron->ee_lymph

Caption: Simplified absorption pathways of DHA forms.

Discussion and Conclusion

The superior lymphatic absorption of DHA from the diglyceride form compared to the ethyl ester form can be attributed to the differences in their digestion and absorption pathways. Pancreatic lipase hydrolyzes both forms to release free DHA. However, the digestion of 1,3-di-DHA-glycerol also yields 2-monoacylglycerol. The presence of 2-monoacylglycerol is crucial as it acts as a backbone for the efficient re-esterification of free fatty acids back into triglycerides within the enterocytes. This newly formed triglyceride is then packaged into chylomicrons and transported into the lymphatic system.

In contrast, the hydrolysis of DHA ethyl ester yields free DHA and ethanol. For the absorbed free DHA to be incorporated into triglycerides for transport, a glycerol-3-phosphate pathway is required to generate the glycerol (B35011) backbone, which is a less efficient process compared to the monoacylglycerol pathway. This difference in the efficiency of re-esterification likely contributes to the observed higher bioavailability of DHA from the diglyceride form.

A Comparative Analysis of 1,3-Didocosahexaenoyl Glycerol and Free Docosahexaenoic Acid: Biological Effects and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and plays a pivotal role in numerous physiological processes, including neurodevelopment, cognitive function, and the inflammatory response. The biological efficacy of DHA is intrinsically linked to its chemical form, which dictates its absorption, distribution, and metabolic fate. This guide provides a comprehensive comparison of two forms of DHA: 1,3-didocosahexaenoyl glycerol (B35011) (DHA-DG), a structured diacylglycerol, and free docosahexaenoic acid (free DHA). We will delve into their comparative bioavailability, biological effects, and the signaling pathways they influence, supported by experimental data.

Bioavailability and Metabolism: A Comparative Overview

The structural difference between 1,3-DHA-DG and free DHA fundamentally influences their journey through the digestive system and subsequent absorption.

Free Docosahexaenoic Acid (Free DHA): As the name suggests, free DHA is not esterified to a glycerol backbone. This form does not require enzymatic hydrolysis by pancreatic lipase (B570770) for absorption in the small intestine, a step that is necessary for triglycerides and ethyl esters. This can lead to more efficient and rapid absorption, particularly in individuals with compromised pancreatic function or when consumed with a low-fat meal[1].

1,3-Didocosahexaenoyl Glycerol (DHA-DG): This molecule consists of two DHA molecules attached to the sn-1 and sn-3 positions of a glycerol backbone. During digestion, pancreatic lipase cleaves the fatty acids at these positions, releasing free DHA and a 2-monoacylglycerol. However, the metabolism of 1,3-diacylglycerols is known to differ from that of triacylglycerols. Ingested 1,3-diacylglycerols are thought to be metabolized in a way that may lead to reduced body fat accumulation and lower postprandial triglyceride levels compared to equivalent intakes of triacylglycerols[2][3][4].

A study in a diet-induced hyperlipidemic rat model found that the hypotriglyceridemic effects and bioavailability of DHA from a diacylglycerol rich in DHA (DHA-DG) were "essentially equivalent" to those of a triacylglycerol rich in DHA (DHA-TG)[5]. While this study does not provide a direct comparison to free DHA, it suggests that DHA in a diacylglycerol form is well-absorbed and biologically active. Given that free fatty acids generally exhibit high bioavailability, it is plausible that both forms are efficiently absorbed, though potentially through slightly different metabolic pathways.

Quantitative Data Comparison

Direct quantitative comparisons of bioavailability between 1,3-DHA-DG and free DHA are limited in the existing scientific literature. However, based on available studies of related compounds, we can construct a comparative table.

ParameterThis compound (DHA-DG)Free Docosahexaenoic Acid (Free DHA)References
Absorption Efficiency Considered high; comparable to DHA-triglyceride.Generally considered high to very high; bypasses enzymatic hydrolysis step.[1][5]
Effect on Serum Triglycerides Demonstrated to have a hypotriglyceridemic effect in rats, similar to DHA-triglyceride.Known to lower serum triglycerides.[5][6]
Tissue Incorporation Effectively increases DHA levels in hepatic, serum, and erythrocyte lipids in rats.Readily incorporated into various tissues.[5]
Fecal Excretion Low; approximately 0.4% of administered DHA in a rat study.Expected to be low due to high absorption.[5]

Key Biological Effects

Both 1,3-DHA-DG and free DHA are expected to exert the well-documented beneficial effects of DHA, although the specific structure of DHA-DG may confer additional metabolic advantages.

Neuroprotective and Cognitive Effects

DHA is crucial for brain health, and its deficiency is linked to cognitive decline and neurodegenerative diseases[7][8][9]. Supplementation with DHA has been shown to have neuroprotective effects[10][11]. While direct studies on the neuroprotective effects of 1,3-DHA-DG are scarce, its efficient delivery of DHA suggests it would contribute to these benefits. The metabolism of diacylglycerols themselves may also play a role in cellular signaling within the brain.

Anti-inflammatory Properties

DHA and its metabolites are known to possess potent anti-inflammatory properties by modulating the production of eicosanoids and other inflammatory mediators[12][13]. They can influence microglial activation and reduce the expression of pro-inflammatory cytokines[12]. Both 1,3-DHA-DG and free DHA would serve as precursors for these anti-inflammatory molecules.

Signaling Pathways

The molecular form of DHA can influence the signaling pathways it modulates.

Signaling Pathways of DHA

DHA exerts its neuroprotective and anti-inflammatory effects through various signaling pathways. It can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins. DHA is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.

DHA_Signaling DHA DHA Membrane Membrane Integration DHA->Membrane SPMs Resolvins, Protectins (Specialized Pro-resolving Mediators) DHA->SPMs Neuroprotection ↑ Neuronal Survival ↓ Oxidative Stress Membrane->Neuroprotection Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) SPMs->Inflammation

DHA's role in anti-inflammatory and neuroprotective signaling.
Signaling Pathways of Diacylglycerol

Diacylglycerols (DAGs) are well-established second messengers in intracellular signaling. They activate protein kinase C (PKC), which in turn can initiate a cascade of downstream events, including the Ras-MAPK pathway through the recruitment of Ras guanyl nucleotide-releasing protein (RasGRP). This pathway is crucial for cell proliferation, differentiation, and survival.

References

The Pivotal Role of 1,3-Didocosahexaenoyl Glycerol in Neuronal Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes, playing an indispensable role in brain development, function, and protection. The delivery of DHA to neuronal cells is highly dependent on its molecular form, which influences its bioavailability and subsequent physiological effects. This guide provides a comparative analysis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G), a structured triglyceride, against other forms of DHA, supported by experimental data on their effects on neuronal cells. While direct comparative studies on 1,3-DHA-G are limited, this guide synthesizes available data on various DHA forms to offer a comprehensive overview for research and drug development.

Superior Bioavailability: The Gateway to Enhanced Neuronal Function

The efficacy of any DHA formulation hinges on its ability to be absorbed, transported across the blood-brain barrier, and incorporated into neuronal membranes. Research indicates that the chemical structure of DHA significantly impacts its bioavailability.

Comparison of DHA Bioavailability by Chemical Form

DHA FormBioavailability Index (vs. Natural Fish Oil)Key Characteristics
Re-esterified Triglyceride (rTG) 124%[1]High absorption rate. Structurally similar to natural triglycerides.
Natural Triglyceride (TG) 100% (baseline)[1]Natural form found in fish oil.
Free Fatty Acid (FFA) 91%[1]Does not require enzymatic hydrolysis for absorption.
Ethyl Ester (EE) 73%[1]Requires enzymatic hydrolysis to release free fatty acid.
Phospholipid (PL) Variable, generally highEfficiently crosses the blood-brain barrier, particularly as lysophosphatidylcholine (B164491) (LPC-DHA).[2]

Note: Data on 1,3-DHA-G specifically is not available in the cited literature; re-esterified triglycerides are presented as the closest structural analogue.

Enhancing Neuronal Viability and Providing Neuroprotection

DHA is well-documented for its neuroprotective effects, including enhancing neuronal survival and protecting against various neurotoxic insults. The molecular form of DHA can influence the magnitude of these protective effects.

Quantitative Comparison of Neuroprotective Effects of Different DHA Forms

DHA FormExperimental ModelNeuroprotective OutcomeQuantitative Data
DHA-phenolic ester (DHA-VE) Primary neurons (in vitro)Increased cell viability against Aβ-induced toxicity60% protection with DHA-VE vs. 40% with equimolar [DHA+VA] mixture[3]
Free DHA SH-SY5Y cells & mouse primary neuronsProtection against methylmercury-induced cytotoxicity0.1 µM DHA showed significant protection[4]
DHA-Phosphatidylserine (DHA-PS) Primary hippocampal neuronsInhibition of oxidative stress-mediated apoptosisSuperior to EPA-PS in inhibiting Caspase 3 expression[5]
Triglyceride-DHA (TG-DHA) Experimental Parkinson's model (in vivo)Protection against 6-OHDA-mediated neurotoxicityTG-DHA treatment protected against dopaminergic cell death[6]

Promoting Neurite Outgrowth and Synaptogenesis

DHA plays a crucial role in neuronal development and plasticity by promoting neurite outgrowth and the formation of synapses.

Quantitative Comparison of Different DHA Forms on Neurite Outgrowth and Synaptogenesis

DHA FormExperimental ModelOutcomeQuantitative Data
Free DHA Rat cortical neuronsIncreased neurite outgrowth25 µM DHA significantly increased total neuritic length per cell[7]
Free DHA NT-2 cell linePromoted neurite outgrowth10 µg/ml of DHA enhanced neurite length[8]
DHA (form unspecified) Hippocampal neuronsUniquely promotes neurite growth and synaptogenesisDHA supplementation increased the population of neurons with longer neurites and more branches[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Neuronal Cell Viability Assay

Objective: To assess the effect of different forms of DHA on neuronal cell viability under normal and stress conditions.

Methodology:

  • Cell Culture: Primary cortical neurons or human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of different DHA forms (e.g., free DHA, DHA-PS, TG-DHA) for a specified period (e.g., 24-48 hours).

  • Induction of Cytotoxicity (for neuroprotection assays): After pre-treatment with DHA, a neurotoxin such as amyloid-β (Aβ) or methylmercury (B97897) (MeHg) is added to the culture medium.

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.[4][11]

Neurite Outgrowth Assay

Objective: To quantify the effect of different DHA forms on the growth of neurites from neuronal cells.

Methodology:

  • Cell Plating: Primary hippocampal or cortical neurons are plated at a low density on a suitable substrate (e.g., poly-L-lysine coated coverslips).

  • Treatment: The culture medium is supplemented with different forms and concentrations of DHA.

  • Incubation: Cells are incubated for a period that allows for neurite extension (e.g., 24-72 hours).

  • Immunostaining: Cells are fixed and stained with antibodies against neuronal markers like βIII-tubulin or MAP2 to visualize neurons and their processes.

  • Image Analysis: Images are captured using fluorescence microscopy, and neurite length and branching are quantified using image analysis software.[7][12]

Synaptogenesis Assay

Objective: To evaluate the effect of different DHA forms on the formation of synapses.

Methodology:

  • Neuronal Culture: Primary neurons are cultured for a sufficient duration to allow for synapse formation (typically >14 days in vitro).

  • Treatment: The cultures are treated with different forms of DHA.

  • Immunostaining: Cells are fixed and stained for pre-synaptic (e.g., synapsin-1, VAMP2) and post-synaptic (e.g., PSD-95, Homer1) marker proteins.

  • Image Acquisition and Analysis: High-resolution images are acquired using confocal microscopy. The number and density of co-localized pre- and post-synaptic puncta are quantified as a measure of synapse formation.[10][13]

Signaling Pathways and Experimental Workflows

The neuroprotective and neurogenic effects of DHA are mediated through complex signaling cascades.

cluster_0 DHA Delivery and Neuronal Uptake Dietary DHA Dietary DHA Digestion & Absorption Digestion & Absorption Dietary DHA->Digestion & Absorption e.g., 1,3-DHA-G, PL, FFA Bloodstream (various forms) Bloodstream (various forms) Digestion & Absorption->Bloodstream (various forms) LPC-DHA, FFA, TG Blood-Brain Barrier Blood-Brain Barrier Bloodstream (various forms)->Blood-Brain Barrier Preferential uptake of LPC-DHA Neuronal Cell Neuronal Cell Blood-Brain Barrier->Neuronal Cell

Caption: Workflow of DHA from dietary intake to neuronal uptake.

cluster_1 DHA-Mediated Neuroprotective Signaling DHA DHA Membrane Membrane Incorporation (Fluidity, Receptor Function) DHA->Membrane Anti_Inflammatory Anti-inflammatory Pathways (e.g., ↓NF-κB) DHA->Anti_Inflammatory Anti_Apoptotic Anti-Apoptotic Pathways (e.g., ↑Bcl-2) DHA->Anti_Apoptotic Neurogenesis Neurite Outgrowth & Synaptogenesis Membrane->Neurogenesis Cell_Survival Neuronal Survival Anti_Inflammatory->Cell_Survival Anti_Apoptotic->Cell_Survival Neurogenesis->Cell_Survival

Caption: Key signaling pathways activated by DHA in neuronal cells.

cluster_2 Experimental Workflow for Neuronal Viability Assay start Start culture Culture Neuronal Cells start->culture treat Treat with different DHA forms culture->treat stress Induce Neurotoxicity (Optional) treat->stress assay Perform Viability Assay (e.g., MTT, LDH) treat->assay stress->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of DHA.

References

A Comparative Analysis of 1,2- and 1,3-Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the signaling roles of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG). While both are isomers of diacylglycerol, their cellular functions and signaling capacities are markedly different. This comparison is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for researchers in cell signaling and drug development.

Core Functional Differences: Signaling vs. Metabolism

The primary distinction between 1,2-DAG and 1,3-DAG lies in their ability to act as second messengers in signal transduction pathways. 1,2-DAG is a well-established signaling molecule, whereas 1,3-DAG is primarily considered a metabolic intermediate.

  • sn-1,2-Diacylglycerol: The Signaling Mediator Generated at the plasma membrane primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is a canonical second messenger.[1][2] Its specific stereochemistry, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows it to bind to and activate a crucial family of enzymes known as Protein Kinase C (PKC) isozymes.[1][3] This activation is a pivotal step in numerous signaling cascades that regulate a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[4][5] The interaction is stereospecific, with 1,2-sn-diacylglycerols being more potent activators of PKC than 1,3-sn-isomers.[3]

  • sn-1,3-Diacylglycerol: The Metabolic Intermediate In stark contrast, sn-1,3-diacylglycerol, which has fatty acids at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1][6] This isomer is mainly an intermediate in the synthesis and degradation of triacylglycerols (TAGs).[1] For instance, the hydrolysis of TAGs by lipases can produce 1,3-DAG.[1] Due to its inability to effectively activate PKC, 1,3-DAG does not participate in the same signal transduction pathways as its 1,2- counterpart.[1] However, dietary 1,3-DAG has been studied for its potential health benefits, such as reducing diet-induced obesity and insulin (B600854) resistance by influencing metabolic pathways like gluconeogenesis and fat oxidation.[7][8]

Quantitative Data Comparison

Quantitative data on the direct interaction of 1,3-DAG with signaling proteins like PKC is limited, primarily because it is considered biologically inactive in this context.[1] The following tables summarize the available comparative information.

Featuresn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReference
Primary Role Second MessengerMetabolic Intermediate[1]
Generation PLC-mediated hydrolysis of PIP2TAG hydrolysis, metabolic intermediate[1][9]
Primary Effector Protein Kinase C (PKC)Primarily metabolic enzymes[1][3]
Signaling Activity HighNegligible[1][6]
Parametersn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReference
PKC Activation Potent ActivatorVery Weak/No Activation[3][6]
Binding to PKC C1 Domain High AffinityVery Low/No Affinity[3]
Metabolic Fate Phosphorylation to phosphatidic acid by DGK, synthesis of phospholipidsAcylation to TAG, hydrolysis to monoacylglycerol and fatty acids[10][11]

Signaling and Metabolic Pathways

The distinct roles of 1,2- and 1,3-DAG are rooted in their separate metabolic and signaling cascades.

Signaling_Pathways cluster_12DAG 1,2-Diacylglycerol Signaling Pathway cluster_13DAG 1,3-Diacylglycerol Metabolic Pathway GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG12 1,2-Diacylglycerol PIP2->DAG12 PKC Protein Kinase C (PKC) DAG12->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG12->DGK Substrate CellularResponse1 Cellular Responses (Proliferation, Differentiation) PKC->CellularResponse1 Phosphorylates Substrates PA Phosphatidic Acid DGK->PA Produces TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase Hydrolysis by CellularResponse2 Energy Storage TAG->CellularResponse2 DAG13 1,3-Diacylglycerol Lipase->DAG13 MAG Monoacylglycerol DAG13->MAG Further Metabolism ACAT Acyl-CoA:diacylglycerol acyltransferase (DGAT) DAG13->ACAT Acylated by FA Fatty Acids ACAT->TAG Re-synthesis to

Figure 1. Signaling and Metabolic Pathways of DAG Isomers.

Experimental Protocols

Herein are detailed methodologies for key experiments to compare the signaling activities of 1,2- and 1,3-diacylglycerol.

Experiment 1: In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To quantitatively compare the ability of 1,2-DAG and 1,3-DAG to activate a specific PKC isoform (e.g., PKCα).

Materials:

  • Recombinant human PKCα

  • 1,2-dioleoyl-sn-glycerol (1,2-DOG) and 1,3-dioleoyl-glycerol (1,3-DOG)

  • Phosphatidylserine (PS) and Phosphatidylcholine (PC)

  • Triton X-100

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Methodology:

  • Lipid Vesicle Preparation:

    • Prepare lipid mixtures of PC and PS (e.g., 4:1 molar ratio) in chloroform.

    • Add the desired concentration of either 1,2-DOG or 1,3-DOG to the lipid mixture. A range of concentrations should be tested to determine dose-response.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

    • Initiate the reaction by adding recombinant PKCα and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Quantification of Kinase Activity:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) for each condition.

  • Data Analysis:

    • Plot PKC activity as a function of DAG concentration for both 1,2-DOG and 1,3-DOG.

    • Compare the maximal activation and the EC₅₀ values for each isomer.

Experiment 2: PKC-Membrane Binding Assay

Objective: To assess the ability of 1,2-DAG and 1,3-DAG to promote the binding of PKC to lipid vesicles.

Materials:

  • Recombinant human PKCα

  • Lipid vesicles prepared as in Experiment 1, with and without 1,2-DOG or 1,3-DOG.

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl₂)

  • Ultracentrifuge

Methodology:

  • Binding Reaction:

    • Incubate recombinant PKCα with the prepared lipid vesicles in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Separation of Vesicle-Bound and Free PKC:

    • Pellet the lipid vesicles by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant (containing unbound PKC) and the pellet (containing vesicle-bound PKC).

  • Quantification of Bound PKC:

    • Resuspend the pellet in a sample buffer.

    • Analyze the amount of PKC in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using a PKCα-specific antibody.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Calculate the percentage of PKC bound to the vesicles for each condition.

    • Compare the binding efficiency in the presence of 1,2-DOG versus 1,3-DOG.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Lipids Prepare Lipid Vesicles (PC/PS +/- 1,2-DAG or 1,3-DAG) Activity In Vitro Kinase Activity Assay (Measure substrate phosphorylation) Lipids->Activity Binding Membrane Binding Assay (Measure PKC translocation) Lipids->Binding Enzyme Purify Recombinant PKC Enzyme->Activity Enzyme->Binding Quantify Quantify Results (Scintillation counting, Densitometry) Activity->Quantify Binding->Quantify Compare Compare EC50 and Binding Affinity Quantify->Compare

Figure 2. General Experimental Workflow for Comparative Analysis.

Conclusion

The stereochemistry of diacylglycerol is a critical determinant of its biological function. While 1,2-DAG is a key second messenger that activates PKC and other signaling proteins, 1,3-DAG is primarily a metabolic intermediate with negligible signaling activity in the same context. This fundamental difference is crucial for researchers in cell signaling to understand and for professionals in drug development to consider, as targeting DAG-mediated pathways requires a specific focus on the generation and metabolism of the sn-1,2 isomer. The provided experimental protocols offer a foundation for further investigation into the nuanced roles of these two lipid molecules.

References

A Researcher's Guide to Assessing the Purity of Synthetic 1,3-Didocosahexaenoyl Glycerol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DDG), ensuring its purity is paramount for the accuracy, reproducibility, and safety of their work. This guide provides an objective comparison of analytical methodologies for assessing the purity of 1,3-DDG, contrasts it with alternative structured lipids, and presents supporting experimental data and protocols.

Introduction to 1,3-Didocosahexaenoyl Glycerol and the Imperative of Purity

This compound is a structured diacylglycerol containing two molecules of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its unique structure makes it a valuable component in various research and pharmaceutical applications, including as a building block for synthesizing complex lipids and as a potential excipient in drug delivery systems.

The purity of synthetic 1,3-DDG can be influenced by the synthetic route employed, with common methods including enzymatic esterification. Potential impurities can significantly impact experimental outcomes and the safety profile of resulting formulations. Therefore, robust analytical characterization is crucial.

Potential Impurities in Synthetic this compound

During the synthesis and storage of 1,3-DDG, several impurities can arise:

  • Monoacylglycerols (MAGs): Incomplete esterification can result in the presence of 1(3)-mono-docosahexaenoyl glycerol.

  • Triacylglycerols (TAGs): Over-esterification can lead to the formation of tridocosahexaenoyl glycerol.

  • 1,2-Didocosahexaenoyl Glycerol (1,2-DDG): Acyl migration, a common phenomenon in glycerolipids, can lead to the isomerization of the desired 1,3-DDG to its 1,2-isomer.[1]

  • Free Fatty Acids (FFAs): Residual unreacted docosahexaenoic acid may be present.

  • Oxidation Products: The high degree of unsaturation in DHA makes 1,3-DDG susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques are employed to assess the purity of 1,3-DDG. The choice of method depends on the specific information required, such as the quantification of the main component, identification of isomers, or profiling of fatty acid composition.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Separation based on polarity. ELSD provides a response proportional to the mass of non-volatile analytes.Quantification of 1,3-DDG, MAGs, and TAGs. Separation of 1,2- and 1,3-isomers.Universal detection for non-chromophoric lipids. Good for quantification of major components.Non-linear response may require logarithmic calibration. Lower sensitivity compared to MS.
Gas Chromatography-Mass Spectrometry (GC-MS) After derivatization to Fatty Acid Methyl Esters (FAMEs), separation is based on boiling point and polarity. MS provides structural information.Fatty acid composition and purity. Identification of different fatty acid contaminants.High sensitivity and specificity for fatty acid analysis. Provides structural confirmation of acyl chains.Indirect analysis of the intact molecule. Requires a derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Confirms the 1,3-substitution pattern. Quantifies the ratio of 1,3- to 1,2-isomers. Detects and identifies various impurities.Non-destructive. Provides unambiguous structural elucidation. Quantitative without the need for identical standards.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for minor components.

Comparison with Alternative Structured Lipids

1,3-DDG is one of several structured lipids used in research and development. A comparison with common alternatives highlights its unique properties and potential applications.

Structured Lipid Fatty Acid Composition Key Physicochemical Properties Primary Applications
This compound (1,3-DDG) Docosahexaenoic Acid (DHA; C22:6)Highly unsaturated, liquid at room temperature, prone to oxidation.Precursor for structured TAGs, potential for brain-targeted drug delivery due to DHA content.[2]
1,3-Dioleoyl Glycerol (1,3-DOG) Oleic Acid (C18:1)Monounsaturated, liquid at room temperature, more stable than 1,3-DDG.Component in lipid-based drug delivery systems, research in cell signaling.[3]
1,3-Dipalmitoyl Glycerol (1,3-DPG) Palmitic Acid (C16:0)Saturated, solid at room temperature.Used in the formation of solid lipid nanoparticles (SLNs) and as a matrix for controlled release.[4]

Commercially available 1,3-DDG typically has a purity of >98%.[5] In comparison, 1,3-Dioleoyl Glycerol and 1,3-Dipalmitoyl Glycerol are also commercially available at high purity, often ≥98% and ≥99% respectively.[4] The choice between these lipids often depends on the desired physical state of the final formulation and the specific biological activity of the constituent fatty acids. For instance, the high DHA content in 1,3-DDG is particularly relevant for neurological applications.[6]

Experimental Protocols

HPLC-ELSD for Purity Assessment and Isomer Separation

This method is suitable for quantifying 1,3-DDG and separating it from other glycerolipids, including its 1,2-isomer.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of 1,3-DDG and any available impurity standards in hexane or a similar non-polar solvent. Dilute to create a series of calibration standards. Dissolve the synthetic 1,3-DDG sample in the initial mobile phase.

  • Chromatographic Analysis: Inject the standards and sample onto the HPLC system. The elution order is typically TAGs, followed by 1,3-DAGs, 1,2-DAGs, FFAs, and finally MAGs.

  • Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for each component. Determine the concentration of 1,3-DDG and impurities in the sample from the calibration curve. Purity is calculated as the peak area of 1,3-DDG divided by the total peak area of all components.

GC-MS for Fatty Acid Profile Analysis

This protocol determines the fatty acid composition of the synthetic 1,3-DDG to confirm the presence of DHA and detect any other fatty acid contaminants.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • A polar capillary column suitable for FAME analysis (e.g., HP-88, DB-23)

Procedure:

  • Transesterification to FAMEs:

    • Accurately weigh about 10-20 mg of the 1,3-DDG sample into a screw-capped tube.

    • Add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes.

    • Cool, then add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5-10 minutes.

    • Cool to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. Carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

  • Identification and Quantification: Identify the FAMEs by comparing their retention times and mass spectra with those of a standard FAME mixture (including a DHA methyl ester standard). Quantify the relative percentage of each fatty acid based on the peak areas in the chromatogram.

NMR Spectroscopy for Structural Verification

¹H and ¹³C NMR are powerful tools for confirming the 1,3-regiochemistry and identifying impurities.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the 1,3-DDG sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: The signals for the glycerol backbone protons are diagnostic. In 1,3-diacyl-sn-glycerols, the CH₂ protons at the sn-1 and sn-3 positions and the CH proton at the sn-2 position will have characteristic chemical shifts and splitting patterns that differ from those of a 1,2-diacyl-sn-glycerol.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons and the glycerol carbons provide definitive evidence of the esterification positions. The two esterified primary carbons (sn-1 and sn-3) will have a distinct signal from the free secondary carbon (sn-2).

Visualization of Analytical Workflow

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthetic 1,3-DDG HPLC HPLC-ELSD Sample->HPLC Direct Injection GCMS GC-MS (as FAMEs) Sample->GCMS Derivatization NMR NMR (¹H, ¹³C) Sample->NMR Dissolution Purity Purity (%) & Isomer Ratio HPLC->Purity FA_Profile Fatty Acid Profile GCMS->FA_Profile NMR->Purity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the comprehensive purity assessment of synthetic this compound.

Signaling Pathway Involving Diacylglycerols

DAG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor G_Protein G-Protein Receptor->G_Protein Ligand Binding PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) (e.g., 1,2-diacyl-sn-glycerol) PIP2->DAG IP3 IP₃ PIP2->IP3 G_Protein->PLC Activation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of Target Proteins

Caption: Simplified diacylglycerol (DAG) signaling pathway, highlighting the role of 1,2-DAG.

Conclusion

The purity assessment of synthetic this compound is a critical step in ensuring the reliability and validity of research and the quality of pharmaceutical formulations. A multi-faceted analytical approach, combining HPLC for quantification and isomer separation, GC-MS for fatty acid profiling, and NMR for definitive structural elucidation, provides a comprehensive characterization of the material. When selecting a structured lipid, researchers must consider not only the purity but also the physicochemical properties and the specific requirements of their application, weighing the benefits of the highly unsaturated 1,3-DDG against more stable alternatives. The detailed protocols provided in this guide offer a robust framework for the quality control of this important synthetic lipid.

References

A Comparative Guide to the Positional Effects of DHA in Structured Lipids: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo effects of 1,3-Didocosahexaenoyl glycerol (B35011) is limited in publicly available research. This guide provides a comparative analysis of structured lipids with docosahexaenoic acid (DHA) at the sn-1,3 versus the sn-2 positions, and in phospholipid forms, to offer insights into the potential biological activities of structured DHA-containing lipids.

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and is known for its pleiotropic health benefits.[1] The biological efficacy of DHA can be significantly influenced by its position on the glycerol backbone of lipids. Structured lipids, which are triglycerides or phospholipids (B1166683) that have been modified to contain specific fatty acids at particular positions, are of great interest in drug development and clinical nutrition. This guide compares the known in vitro and in vivo effects of DHA when esterified at the sn-1,3 positions of glycerol, a structure analogous to 1,3-Didocosahexaenoyl glycerol, with DHA at the sn-2 position and in phospholipid carriers.

In Vivo Effects: Bioavailability and Tissue Incorporation

The positional distribution of DHA in dietary triglycerides plays a crucial role in its absorption and subsequent incorporation into tissues. Pancreatic lipases preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids, while the sn-2 monoglyceride is absorbed intact.[2] This has significant implications for the bioavailability of DHA.

A study in Sprague Dawley rats compared the tissue incorporation of DHA from a transgenic plant oil (DHA-Canola) where DHA is predominantly at the sn-1,3 positions, with an algal oil (DHASCO®) where DHA is primarily at the sn-2 position.[2][3] The results showed that at lower dietary inclusion levels (0.3% and 1% w/w), DHA from the sn-1,3 positions led to higher incorporation in plasma, liver, and cardiac tissue.[2][3] However, at higher doses (3% and 6% w/w), the sn-2 enriched algal oil resulted in better DHA incorporation in the plasma.[2][3]

In contrast, other studies in hamsters and rats have suggested that DHA at the sn-2 position is more efficiently translocated to the brain, liver, and serum compared to DHA at the sn-1,3 positions.[4] These seemingly contradictory findings highlight the complexity of lipid metabolism and suggest that the optimal positioning of DHA may be dose-dependent and tissue-specific.

Phospholipid-bound DHA, such as that found in krill oil or structured phospholipids like AceDoPC®, represents another important alternative for DHA delivery. In vivo studies in rats have shown that DHA from phospholipids can be more effectively targeted to the brain than triglyceride DHA.[5] Specifically, lysophosphatidylcholine-DHA (LPC-DHA) is recognized as a preferred carrier for DHA across the blood-brain barrier via the Mfsd2a transporter.[6] A study in humans demonstrated that oral intake of a structured phospholipid (AceDoPC®) with DHA at the sn-2 position resulted in a significantly higher and sustained enrichment of DHA in plasma and red blood cell ethanolamine (B43304) phospholipids compared to DHA-containing triglycerides.[7][8]

Quantitative Data Summary: In Vivo DHA Incorporation
DHA Carrier Dose Animal Model Key Findings Reference
sn-1,3 DHA (DHA-Canola) 0.3% & 1% w/wSprague Dawley RatsHigher DHA incorporation in plasma, liver, and cardiac tissue compared to sn-2 DHA.[2][3]
sn-2 DHA (DHASCO®) 3% & 6% w/wSprague Dawley RatsHigher DHA incorporation in plasma compared to sn-1,3 DHA.[2][3]
sn-2 DHA (Structured Lipid) Not specifiedHamstersMore efficient translocation to brain, liver, and serum compared to sn-1,3 DHA.[4]
Phospholipid-DHA Not specifiedRatsHigher radioactivity from labeled DHA in brain regions compared to triglyceride-DHA.[5]
AceDoPC® (sn-2 DHA-phospholipid) 50 mgHumansHigher and more sustained 13C-DHA enrichment in plasma and red blood cell ethanolamine phospholipids compared to triglyceride-DHA.[7][8]

In Vitro Effects: Cellular Mechanisms and Signaling

In vitro studies provide insights into the molecular mechanisms underlying the biological effects of DHA. While direct studies on this compound are lacking, research on DHA and DHA-containing diacylglycerols has revealed effects on cellular signaling and membrane properties.

One study investigated the effect of DHA on diacylglycerol (DG) kinase activity in rat brain membranes.[9] DG kinase is a crucial enzyme that phosphorylates DG to phosphatidic acid, thereby regulating the levels of the second messenger DG. The study found that DHA stimulated DG kinase activity in a concentration- and time-dependent manner, suggesting a role for DHA in modulating signaling events in the brain.[9]

The physical properties of cell membranes are also influenced by the structure of their constituent lipids. In vitro studies using model membranes have shown that phospholipids containing DHA can increase membrane fluidity.[10] This alteration in membrane biophysics can, in turn, affect the function of membrane-bound proteins such as receptors and ion channels.[11]

Furthermore, in vitro studies on human meibomian gland epithelial cells have demonstrated that DHA can exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines like IL-6 and IFNγ, and decreasing the expression of cyclooxygenase-2 (COX-2).[12] In immature 3T3-L1 adipocytes, DHA was found to inhibit adipogenesis and glucose uptake.[13]

Quantitative Data Summary: In Vitro Effects of DHA
Cell/System Model DHA Concentration Effect Reference
Rat Brain Membranes500 µM~2-fold stimulation of diacylglycerol kinase activity.[9]
Human Meibomian Gland Epithelial Cells100 µMDownregulation of IL-6 and IFNγ; decreased COX-2 expression.[12]
3T3-L1 Preadipocytes60 µMInhibition of adipogenesis and glucose uptake.[13]

Experimental Protocols

In Vivo Rat Feeding Study for DHA Incorporation[2]
  • Animals: Male Sprague Dawley rats.

  • Diets: Rats were fed diets containing DHA-Canola (DHA at sn-1,3) or a control blend with DHASCO® (DHA at sn-2) at various concentrations (0.3%, 1%, 3%, and 6% w/w) for 12 weeks.

  • Sample Collection: At the end of the study, blood and tissues (liver, heart) were collected.

  • Analysis: Fatty acid composition of plasma and tissues was determined by gas chromatography.

In Vitro Diacylglycerol Kinase Activity Assay[9]
  • Preparation of Brain Membranes: Rat brain membranes were prepared by homogenization and differential centrifugation.

  • Assay Mixture: The reaction mixture contained brain membranes, [γ-³²P]ATP, and varying concentrations of DHA.

  • Incubation: The reaction was carried out for a specified time at a controlled temperature.

  • Lipid Extraction and Analysis: Lipids were extracted, and the radiolabeled phosphatidic acid (the product of DG kinase activity) was separated by thin-layer chromatography and quantified by liquid scintillation counting.

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

The stimulation of diacylglycerol (DG) kinase by DHA has implications for cellular signaling pathways that involve DG as a second messenger. DG is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to various extracellular signals. DG activates protein kinase C (PKC), which in turn phosphorylates a wide range of downstream targets, leading to various cellular responses. By stimulating DG kinase, DHA promotes the conversion of DG to phosphatidic acid (PA), thereby attenuating PKC signaling and potentially activating PA-mediated pathways.

DG_Signaling Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DG Diacylglycerol (DG) PIP2->DG PKC Protein Kinase C (PKC) DG->PKC activates PA Phosphatidic Acid (PA) DG->PA phosphorylates Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC leads to DG_Kinase Diacylglycerol Kinase (DG Kinase) DHA DHA DHA->DG_Kinase stimulates PA_Signaling PA-mediated Signaling PA->PA_Signaling

Caption: DHA stimulates Diacylglycerol Kinase, modulating cellular signaling.

Experimental Workflow for In Vivo DHA Bioavailability Study

The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of DHA from different structured lipids.

experimental_workflow start Start: Animal Model Selection (e.g., Rats, Mice) diet Dietary Intervention: - Group 1: Control Diet - Group 2: sn-1,3 DHA Diet - Group 3: sn-2 DHA Diet - Group 4: Phospholipid-DHA Diet start->diet feeding Chronic Feeding Period (e.g., several weeks) diet->feeding sample_collection Sample Collection: - Blood (Plasma, Red Blood Cells) - Tissues (Brain, Liver, Heart, Adipose) feeding->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction analysis Fatty Acid Analysis (Gas Chromatography) lipid_extraction->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end Conclusion on Bioavailability and Tissue Incorporation data_analysis->end

Caption: Workflow for comparing in vivo bioavailability of DHA formulations.

Conclusion

The positioning of DHA on the glycerol backbone of structured lipids significantly impacts its bioavailability and biological effects. While research specifically on this compound is scarce, the available evidence on structured lipids with DHA at the sn-1,3 positions suggests dose-dependent differences in tissue incorporation compared to sn-2 DHA. Furthermore, DHA delivered as a phospholipid appears to have advantages for brain uptake. In vitro studies have highlighted the role of DHA in modulating cellular signaling pathways and exhibiting anti-inflammatory and metabolic effects. For researchers and drug development professionals, these findings underscore the importance of considering the molecular structure of DHA-containing lipids to optimize their therapeutic potential. Further research is warranted to elucidate the specific in vitro and in vivo effects of this compound and to translate these findings into novel therapeutic strategies.

References

quantitative comparison of 1,3-di-DHA-glycerol in different biological samples

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Diacylglycerols Containing Docosahexaenoic Acid (DHA) in Diverse Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the reported concentrations of diacylglycerols in human plasma, human milk, and brain tissue. It is important to note that these values represent the total diacylglycerol content or a mixture of different diacylglycerol species, and not specifically 1,3-di-DHA-glycerol.

Biological SampleAnalyteReported Concentration/LevelCitation
Human Plasma Total DiacylglycerolsLevels are tightly regulated and can be significantly elevated in pathological conditions such as Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD).[1][1]
DHA-containing PhospholipidsAfter a single dose of DHA ethyl esters, the maximum plasma concentration of DHA was observed to be 86 ± 12 μg/mL.[2] It is important to note that this is the concentration of total DHA in plasma, not specifically in diacylglycerol form.[2]
Human Milk Total DiacylglycerolsConstitutes up to 1% of the total fat content.[3][3]
Total DiacylglycerolsApproximately 11 ± 6% of the total lipidome.[4][4]
Brain Tissue (Frontal Cortex) Total DiacylglycerolsSignificantly increased levels are observed in neurodegenerative diseases such as MCI, AD, Parkinson's Disease, and Lewy Body Disease.[1][5][6][7][1][5][6][7]

Experimental Protocols

The quantification of diacylglycerols in biological samples is typically achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a generalized protocol for the analysis of DHA-containing diacylglycerols.

Protocol: Quantification of Diacylglycerols by LC-MS/MS

1. Lipid Extraction:

  • A modified Bligh-Dyer method is commonly used for lipid extraction from biological samples.[8]

  • Homogenize the biological sample (e.g., plasma, milk, or brain tissue homogenate) with a mixture of chloroform (B151607) and methanol.

  • After phase separation, the lower organic phase containing the lipids is collected.

  • The solvent is evaporated under a stream of nitrogen.

2. Sample Preparation:

  • The dried lipid extract is reconstituted in an appropriate solvent, such as a mixture of isopropanol, acetonitrile, and water.

  • For improved sensitivity and chromatographic separation, derivatization of the diacylglycerol's hydroxyl group can be performed.[9][10]

3. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is typically used to separate the different lipid species.

    • The mobile phase often consists of a gradient of two solvents, for example, a water-acetonitrile mixture and an isopropanol-acetonitrile mixture, both containing an additive like ammonium (B1175870) formate (B1220265) to enhance ionization.[9]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed for the detection of diacylglycerols.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for the target diacylglycerol species are monitored. For a diacylglycerol containing two DHA molecules, the precursor ion would correspond to the [M+NH4]+ or [M+Na]+ adduct of 1,3-di-DHA-glycerol. The product ions would correspond to the neutral loss of one of the DHA fatty acid chains.

4. Quantification:

  • A calibration curve is generated using synthetic standards of the specific diacylglycerol of interest (e.g., 1,3-di-DHA-glycerol) at known concentrations.

  • An internal standard, such as a deuterated or 13C-labeled version of the analyte, is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Putative Metabolic Pathway of 1,3-di-DHA-glycerol

The following diagram illustrates a hypothetical metabolic pathway for 1,3-di-DHA-glycerol based on known lipid metabolism.[11][12][13][14][15]

TAG Tri-DHA-glycerol (Triacylglycerol) DAG 1,3-di-DHA-glycerol (Diacylglycerol) TAG->DAG ATGL/HSL DAG->TAG DGAT MAG mono-DHA-glycerol (Monoacylglycerol) DAG->MAG DAG Lipase PC Phosphatidylcholine DAG->PC CPT PL Other Phospholipids DAG->PL Other enzymes Signaling Cellular Signaling DAG->Signaling Glycerol Glycerol MAG->Glycerol DHA_CoA DHA-CoA PA Phosphatidic Acid DHA_CoA->PA GPAT/AGPAT PA->DAG PAP

Caption: Putative metabolic pathways of 1,3-di-DHA-glycerol.

Experimental Workflow for Diacylglycerol Quantification

The diagram below outlines the key steps in the experimental workflow for the quantitative analysis of diacylglycerols.

Sample Biological Sample (Plasma, Milk, Brain Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis (Quantification) LCMS->Data

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 15, 2025 – For researchers, scientists, and drug development professionals engaged in the study of lipid-based therapeutics and signaling molecules, the accurate and precise quantification of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-G) is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methods employed for the analysis of 1,3-di-DHA-G, with a focus on cross-validation to ensure data integrity and reproducibility across different analytical platforms. This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for 1,3-di-DHA-G is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The two most prevalent techniques are HPLC and GC. HPLC methods, particularly with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), offer the advantage of analyzing the intact diacylglycerol molecule without the need for derivatization. In contrast, GC-FID, a robust and widely available technique, necessitates a derivatization step to convert the non-volatile 1,3-di-DHA-G into more volatile fatty acid methyl esters (FAMEs).

Cross-validation of these methods is essential to ensure that the data generated is reliable and comparable, a critical aspect in regulated environments and for the transfer of methods between laboratories.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for the analytical methods discussed. The data presented is a synthesis of findings from studies on 1,3-di-DHA-G and closely related diacylglycerol compounds.

Parameter HPLC-ELSD/CAD LC-MS/MS GC-FID (after derivatization)
Principle Separation based on polarity, detection of scattered light or charged aerosol.Separation based on polarity, detection by mass-to-charge ratio.Separation of FAMEs based on boiling point, detection by flame ionization.
Linearity (R²) > 0.99> 0.999> 0.995
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 5.0%< 2.0%< 3.0%
Limit of Detection (LOD) ~10 ng on columnpg to fg range~1 ng on column
Limit of Quantification (LOQ) ~50 ng on columnpg to fg range~5 ng on column
Specificity Moderate to HighVery HighHigh (for fatty acid profile)
Throughput ModerateHighModerate
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are the experimental protocols for the key techniques discussed.

Protocol 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the direct analysis of 1,3-di-DHA-G without derivatization.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Isopropanol

  • Gradient Elution:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 L/min

  • Sample Preparation:

    • Accurately weigh the sample containing 1,3-di-DHA-G.

    • Dissolve the sample in a suitable solvent such as hexane (B92381) or a chloroform/methanol (B129727) mixture.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Calibration: Prepare a series of standard solutions of 1,3-di-DHA-G in the mobile phase and construct a calibration curve by plotting the peak area against concentration.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 1,3-di-DHA-G.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive ESI

    • MRM Transitions: Specific precursor-to-product ion transitions for 1,3-di-DHA-G and an internal standard should be optimized.

  • Sample Preparation:

    • Lipid extraction from the sample matrix using a method such as Folch or Bligh-Dyer.

    • The dried lipid extract is reconstituted in the initial mobile phase.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Protocol 3: Gas Chromatography with Flame Ionization Detection (GC-FID) following Transesterification

Due to the low volatility of diacylglycerols, a derivatization step is necessary for GC analysis.[1]

  • Instrumentation: Gas chromatograph with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Sample Preparation (Transesterification to FAMEs):

    • Accurately weigh the sample containing 1,3-di-DHA-G.

    • Dissolve the sample in a solvent like hexane.

    • Add a base catalyst such as sodium methoxide (B1231860) in methanol to initiate the transesterification reaction.[1]

    • Heat the mixture to ensure complete reaction.

    • After cooling, add water and extract the FAMEs with hexane.

    • The hexane layer is collected and may be dried over anhydrous sodium sulfate (B86663) before injection.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: A temperature gradient suitable for separating C22:6 methyl esters.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: An internal standard (e.g., C17:0 or C23:0) is added before the transesterification step to correct for variations in the procedure and injection.

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning & Setup cluster_execution 2. Method Validation & Analysis cluster_comparison 3. Data Comparison & Evaluation cluster_conclusion 4. Conclusion define_methods Define Analytical Methods (HPLC-ELSD, LC-MS/MS, GC-FID) prepare_standards Prepare Certified Reference Material of 1,3-di-DHA-G define_methods->prepare_standards sample_prep_protocol Establish Sample Preparation Protocols prepare_standards->sample_prep_protocol hplc_analysis HPLC-ELSD/LC-MSMS Analysis (Direct Measurement) sample_prep_protocol->hplc_analysis gc_analysis GC-FID Analysis (after Derivatization) sample_prep_protocol->gc_analysis data_acquisition Acquire & Process Data from all methods hplc_analysis->data_acquisition gc_analysis->data_acquisition compare_results Compare Quantitative Results (Accuracy, Precision, Linearity) data_acquisition->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_results->statistical_analysis conclusion Determine Method Equivalency & Document Cross-Validation statistical_analysis->conclusion

Caption: Experimental workflow for the cross-validation of analytical methods for 1,3-di-DHA-G.

This guide provides a framework for the selection and cross-validation of analytical methods for 1,3-Didocosahexaenoyl glycerol. The choice of method will ultimately depend on the specific analytical requirements, including sensitivity, sample throughput, and the availability of instrumentation. For routine quality control, a well-validated HPLC-ELSD method may be sufficient, while for in-depth research and analysis in complex matrices, the superior sensitivity and specificity of LC-MS/MS are advantageous. GC-FID remains a reliable and cost-effective alternative, particularly when fatty acid composition is of interest, provided that the derivatization step is carefully controlled and validated.

References

Safety Operating Guide

Proper Disposal of 1,3-Didocosahexaenoyl Glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals is a cornerstone of ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1,3-Didocosahexaenoyl glycerol (B35011) (CAS No. 140670-42-4). While this substance is generally not classified as hazardous, adherence to correct disposal protocols is essential to prevent environmental contamination and maintain regulatory compliance.

The foundational step before handling or disposing of any chemical is to thoroughly review the manufacturer-specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, and emergency measures.

Hazard Assessment and Safety Data

According to available Safety Data Sheets, 1,3-Didocosahexaenoyl glycerol is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to note its potential environmental impact. The substance is designated as "Water hazard class 1," indicating it is slightly hazardous for water.[1] Therefore, it must not be allowed to enter sewers, groundwater, or surface water systems.[1]

All handling and disposal procedures should be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Table 1: Safety and Hazard Information for this compound

Parameter Rating/Classification Source
GHS Classification Not a hazardous substance or mixture Safety Data Sheet[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0 Safety Data Sheet
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0 Safety Data Sheet

| Environmental Hazard | Water hazard class 1: slightly hazardous for water | Safety Data Sheet[1] |

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and actions required for the compliant disposal of this compound waste.

Step 1: Waste Characterization

  • Uncontaminated Waste: Is the waste pure this compound?

  • Contaminated Waste: Is the waste mixed with solvents, reagents, or any other chemicals classified as hazardous? If so, the entire mixture must be treated and disposed of as hazardous waste according to your institution's specific procedures.

Step 2: Consult Institutional and Local Regulations

  • Always prioritize your institution's specific waste disposal policies. Contact your Environmental Health and Safety (EHS) department for definitive guidance.[3]

  • Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1]

Step 3: Preparing Non-Hazardous Waste for Disposal This procedure applies only to uncontaminated this compound.

  • Containment:

    • Absorb liquid waste with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]

    • Place the absorbed material or solid waste into a sturdy, leak-proof container that can be securely sealed.

  • Labeling:

    • Clearly label the container. The label must include:

      • The words "Non-Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity.

  • Storage and Collection:

    • Store the sealed container in a designated waste accumulation area, away from incompatible materials.

    • Arrange for pickup through your institution's chemical waste program. Do not place the container in regular laboratory trash cans, as these may be handled by custodial staff who are not trained for chemical waste.[4]

Prohibited Disposal Methods:

  • DO NOT pour down the drain or allow entry into any sewage system.[1][5]

  • DO NOT dispose of in regular trash destined for a municipal landfill, unless explicitly approved by your EHS department.[4]

Protocol for Accidental Spill Cleanup

In the event of a spill, the following experimental protocol should be followed for safe containment and cleanup.

Objective: To safely contain, absorb, and containerize spilled this compound for proper disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Inert absorbent material (sand, diatomite, vermiculite, or commercial sorbent pads)

  • Scoop or dustpan (spark-proof if solvents are present)

  • Sealable container for waste disposal

  • "Non-Hazardous Waste" label

Methodology:

  • Ensure Safety: Immediately alert personnel in the area. Ensure the area is well-ventilated. No special respiratory protection is typically required.

  • Contain Spill: Prevent the spill from spreading. For larger spills, create a dike around the perimeter using absorbent material.

  • Absorb Material: Cover the spill with a generous amount of inert absorbent material.[1] Allow sufficient time for the liquid to be fully absorbed.

  • Collect Waste: Carefully scoop the absorbed material into the designated sealable waste container.

  • Decontaminate Area: Clean the spill surface with soap and water or an appropriate laboratory detergent.

  • Containerize and Label: Securely seal the waste container and apply a completed "Non-Hazardous Waste" label, listing all contents.

  • Dispose: Manage the sealed container as described in Step 3 of the Disposal Protocol.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Identify Waste (this compound) check_contamination Is waste mixed with hazardous chemicals (e.g., solvents)? start->check_contamination non_haz_path Follow Non-Hazardous Waste Protocol check_contamination->non_haz_path No   haz_path Follow Hazardous Waste Protocol check_contamination->haz_path  Yes absorb 1. Absorb liquid with inert material (sand, vermiculite). non_haz_path->absorb containerize 2. Place in a sealed, leak-proof container. absorb->containerize label_non_haz 3. Label as 'Non-Hazardous Waste' with chemical name. containerize->label_non_haz collect_non_haz 4. Transfer to institutional chemical waste collection area. label_non_haz->collect_non_haz consult_ehs 1. Consult institutional EHS guidelines for hazardous waste. haz_path->consult_ehs label_haz 2. Use official Hazardous Waste label. consult_ehs->label_haz collect_haz 3. Segregate and store in Hazardous Waste Satellite Accumulation Area. label_haz->collect_haz

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,3-Didocosahexaenoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Didocosahexaenoyl glycerol (B35011). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) for 1,3-Didocosahexaenoyl Glycerol, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice and considering the handling recommendations for similar compounds, a standard level of personal protective equipment is recommended to minimize any potential risk of exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses or gogglesShould be worn to protect from potential splashes.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or vinyl gloves are suitable. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][3]
Body Protection Laboratory coat or coverallsA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredTo be used if aerosols are generated or if working in a poorly ventilated area.

Safe Handling and Operational Plan

Adherence to proper handling procedures is essential for laboratory safety.

General Handling:

  • Work in a well-ventilated area to avoid the inhalation of any potential mists or vapors.[2][4]

  • Avoid contact with skin and eyes.[2][4]

  • Wash hands thoroughly after handling.[2]

  • No special measures are required for protection against explosions and fires.[1]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Follow the storage instructions provided on the product insert.[1]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release Measures:

  • For spills, absorb the material with an inert, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[1]

  • Collect the absorbed material and place it in a suitable container for disposal.

  • Ensure the area is well-ventilated.

  • Prevent the substance from entering sewers or surface and ground water.[1]

Disposal:

  • Dispose of the unused product and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[2][5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves A->B C Work in a well-ventilated area B->C D Perform experimental procedures C->D E Absorb spills with inert material F Collect waste in a labeled, sealed container D->F E->F G Dispose of waste according to institutional and local regulations F->G H Doff and dispose of gloves G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Didocosahexaenoyl glycerol
Reactant of Route 2
Reactant of Route 2
1,3-Didocosahexaenoyl glycerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.